AS-Inclisiran sodium
描述
属性
CAS 编号 |
1639264-46-2 |
|---|---|
分子式 |
C78H140N11O34P |
分子量 |
1807.0 g/mol |
IUPAC 名称 |
[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1 |
InChI 键 |
LQRNAUZEMLGYOX-LZVIIAQDSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Inclisiran Sodium: A Technical Guide to PCSK9 mRNA Silencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inclisiran (trade name Leqvio®) represents a pioneering advancement in lipid-lowering therapies, employing a novel mechanism of action rooted in RNA interference (RNAi).[1][2] It is a first-in-class small interfering RNA (siRNA) therapeutic designed to specifically target and silence the messenger RNA (mRNA) of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][3][4][5] By inhibiting the hepatic synthesis of the PCSK9 protein, Inclisiran leads to a significant and sustained reduction in low-density lipoprotein cholesterol (LDL-C), a key modifiable risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][6][7] This technical guide provides an in-depth exploration of Inclisiran's molecular mechanism, a summary of its pharmacokinetic and pharmacodynamic profile, quantitative efficacy data from pivotal clinical trials, and an overview of the experimental principles used to validate its action.
Molecular Mechanism of Action
Inclisiran leverages the body's natural RNAi pathway to achieve a targeted reduction in PCSK9 protein production.[2][8][9] The process is a multi-step, highly specific biological cascade that occurs primarily within hepatocytes.
Targeted Delivery to Hepatocytes
Inclisiran is a synthetic, double-stranded siRNA molecule. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) cluster.[3][10][11] This GalNAc ligand acts as a homing device, binding with high affinity and specificity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[1][10][12][13] This interaction facilitates the rapid uptake of Inclisiran from the bloodstream into hepatocytes via receptor-mediated endocytosis.[12][14][15]
Engagement of the RNAi Machinery
Once inside the hepatocyte, the Inclisiran duplex is released from the endosome into the cytoplasm.[16][17] Here, it is incorporated into the RNA-Induced Silencing Complex (RISC), a multiprotein cytosolic complex.[1][4][9] The sense (passenger) strand of the siRNA is cleaved and discarded, while the antisense (guide) strand remains bound to the Argonaute-2 (Ago2) protein, the catalytic core of RISC.[12][17]
Catalytic Cleavage of PCSK9 mRNA
The active Inclisiran-RISC complex now serves as a precision-guided tool. The antisense strand guides the complex to the mRNA transcript of the PCSK9 gene, binding to it through complementary nucleotide base pairing.[2][4][9] This binding event triggers the Ago2 enzyme to catalytically cleave the target PCSK9 mRNA.[2][4][17] The cleavage renders the mRNA non-functional and flags it for degradation by cellular nucleases.[3][4]
Downstream Biological Effects
By destroying the PCSK9 mRNA, Inclisiran effectively prevents its translation into the PCSK9 protein, thereby reducing both intracellular and extracellular levels of PCSK9.[3][8][18] The primary function of the PCSK9 protein is to bind to LDL receptors (LDLR) on the hepatocyte surface, targeting them for lysosomal degradation.[1][9][18] With significantly less PCSK9 protein available, the degradation of LDLRs is markedly reduced.[9][12] This leads to an increase in the number of LDLRs that can be recycled back to the hepatocyte surface, enhancing the liver's capacity to clear circulating LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.[1][3][4]
Pharmacokinetics and Pharmacodynamics
The chemical modifications and GalNAc conjugation of Inclisiran result in a unique pharmacokinetic (PK) and pharmacodynamic (PD) profile characterized by rapid clearance from plasma but a long duration of action in the target tissue.[19]
Following subcutaneous injection, Inclisiran is rapidly absorbed and distributed to the liver.[6] Peak plasma concentrations are typically reached in about 4 hours, and the drug becomes undetectable in plasma within 24 to 48 hours.[6][14] Despite its short plasma half-life of approximately 9 hours, the pharmacodynamic effect is remarkably durable due to the stability of the RISC complex within the long-living hepatocytes, allowing for a twice-yearly maintenance dosing regimen after initial doses at day 1 and day 90.[6][16][20]
| Parameter | Value / Description | Source(s) |
| Administration | Subcutaneous Injection | [10] |
| Tmax (Time to Peak Plasma Conc.) | ~4 hours | [18][20] |
| Plasma Half-life (t½) | ~9 hours | [6][16] |
| Plasma Clearance | Undetectable within 48 hours | [16][19] |
| Metabolism | Metabolized by nucleases | [20] |
| Target Organ | Liver (via ASGPR) | [15][16] |
| Onset of LDL-C Reduction | Observed within 14 days | [18] |
| Peak PCSK9 Reduction | ~70-80% reduction, lowest levels at ~30 days | [6][18] |
| Duration of Action | Sustained LDL-C lowering allows for 6-month dosing intervals | [6][8] |
Clinical Efficacy: Quantitative Data from Phase III Trials
The efficacy of Inclisiran has been robustly demonstrated in the comprehensive ORION clinical trial program.[21] The pivotal Phase III trials—ORION-9 (patients with heterozygous familial hypercholesterolemia, HeFH), ORION-10 (patients with ASCVD), and ORION-11 (patients with ASCVD or ASCVD risk equivalents)—consistently showed significant reductions in LDL-C.[21][22]
In a pooled analysis of these trials, Inclisiran demonstrated a potent and durable reduction in LDL-C levels when added to maximally tolerated statin therapy.[22][23]
| Trial | Patient Population | N | LDL-C Reduction at Day 510 (vs. Placebo) | Time-Adjusted LDL-C Reduction (Day 90-540) | Source(s) |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | 482 | 48% | 44% | [21][24] |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | 1561 | 52% | 54% | [21][25] |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | 1617 | 50% | 49% | [21][25] |
| Pooled Analysis (9, 10, 11) | HeFH, ASCVD, or ASCVD Risk Equivalents | ~3600 | 51% | 51% | [22][24] |
Experimental Protocols and Validation
The validation of Inclisiran's mechanism and efficacy relies on standard molecular biology and clinical chemistry techniques. While proprietary, detailed protocols from the manufacturer are not public, the methodologies can be outlined based on established scientific principles for evaluating siRNA therapeutics.
General Experimental Workflow
The core experimental strategy involves treating a relevant biological system (e.g., primary human hepatocytes or hepatoma cell lines like HepG2) with Inclisiran and measuring the downstream effects on gene and protein expression.
Key Methodologies
-
Cell Culture: Human liver-derived cell lines that express both ASGPR and PCSK9 are used.
-
siRNA Transfection/Treatment: Cells are treated with varying concentrations of Inclisiran to establish dose-dependency. Controls include a non-targeting (scrambled) siRNA and a vehicle-only control.
-
Quantitative Real-Time PCR (RT-qPCR): This is the primary method to quantify the amount of target mRNA.[26] Total RNA is extracted from treated and control cells, reverse-transcribed into complementary DNA (cDNA), and then the PCSK9 cDNA is amplified using specific primers. The level of PCSK9 mRNA is normalized to a stable housekeeping gene (e.g., GAPDH) to determine the percentage of mRNA knockdown.
-
Western Blotting or ELISA: To confirm that the reduction in mRNA translates to a reduction in protein, total protein lysates are analyzed. Western blotting uses antibodies specific to the PCSK9 protein to visualize and quantify its levels relative to a loading control (e.g., β-actin).[26] Alternatively, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of secreted PCSK9 protein in the cell culture media or in plasma samples from clinical trial participants.
Safety and Tolerability
Across the Phase III ORION program, Inclisiran was found to be well-tolerated with a safety profile comparable to placebo.[21][22] The most frequently reported adverse events were related to the injection site.
| Adverse Event Category | Inclisiran Group (%) | Placebo Group (%) | Description | Source(s) |
| Treatment-Emergent Adverse Events (Overall) | Generally similar between groups | Generally similar between groups | Overall safety profile was comparable to placebo. | [22][25] |
| Injection Site Adverse Events | 2.6% (ORION-10) to 4.7% (ORION-11) | 0.9% (ORION-10) to 0.5% (ORION-11) | Reactions were typically mild to moderate and transient. | [25] |
| Common Adverse Reactions | Arthralgia, urinary tract infection, diarrhea, bronchitis, pain in extremity, dyspnea | Frequencies were similar to placebo | No significant increase in these events compared to placebo. | [21] |
Conclusion
Inclisiran sodium operates through a highly specific and potent mechanism of action, utilizing the natural RNAi pathway to inhibit the synthesis of PCSK9 protein directly in the liver. Its GalNAc-conjugate design ensures targeted delivery, while the catalytic nature of the RISC-mediated mRNA cleavage provides a durable pharmacodynamic effect that translates into sustained LDL-C reduction with an infrequent, twice-yearly dosing schedule. Supported by robust quantitative data from extensive clinical trials, Inclisiran represents a significant and validated therapeutic strategy for managing hypercholesterolemia in high-risk patient populations.
References
- 1. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartcare.sydney [heartcare.sydney]
- 3. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 10. Low-density Lipoprotein-Cholesterol Lowering Strategies for Prevention of Atherosclerotic Cardiovascular Disease: Focus on siRNA Treatment Targeting PCSK9 (Inclisiran) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]
- 16. leqviohcp.com [leqviohcp.com]
- 17. m.youtube.com [m.youtube.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. novartis.gcs-web.com [novartis.gcs-web.com]
- 22. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 23. Inclisiran administration potently and durably lowers LDL-C over an extended-term follow-up: the ORION-8 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 25. researchgate.net [researchgate.net]
- 26. datasheets.scbt.com [datasheets.scbt.com]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of siRNA Therapeutics, Featuring Inclisiran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small interfering RNA (siRNA) therapeutics represent a paradigm shift in medicine, moving from traditional small molecules and biologics to targeted gene silencing. This in-depth technical guide explores the core scientific principles, developmental hurdles, and clinical triumphs of siRNA-based drugs, with a special focus on the journey of Inclisiran—a pioneering therapy for hypercholesterolemia. We delve into the fundamental mechanism of RNA interference (RNAi), the intricate process of siRNA drug design and discovery, and the innovative chemical modifications and delivery systems that have enabled their clinical translation. This guide provides detailed experimental protocols for key assays, comprehensive quantitative data from pivotal clinical trials, and illustrative diagrams to illuminate the complex pathways and workflows integral to the field.
Introduction: The RNAi Revolution
The Mechanism of RNA Interference: A Cellular Symphony of Gene Silencing
The RNAi pathway is a sophisticated cellular machinery that elegantly controls gene expression.[9] The process is initiated when long dsRNA molecules are introduced into the cytoplasm, either from exogenous sources like viral infections or endogenous transcripts.[10]
The core steps of the canonical siRNA-mediated RNAi pathway are as follows:
-
Dicer Processing: The enzyme Dicer, an RNase III endonuclease, recognizes and cleaves long dsRNA into shorter siRNA duplexes of approximately 21-23 nucleotides with characteristic 2-nucleotide 3' overhangs.[1][6]
-
RISC Loading: The siRNA duplex is then loaded into the RNA-Induced Silencing Complex (RISC), a multiprotein nuclease complex.[6]
-
Strand Selection: Within the RISC, the siRNA duplex is unwound. One strand, the "passenger" or "sense" strand, is typically cleaved by the Argonaute-2 (Ago2) protein, a key component of RISC, and subsequently degraded.[1] The other strand, the "guide" or "antisense" strand, remains associated with Ago2 and serves as the template for target recognition.[1]
-
Target Recognition and Cleavage: The guide strand directs the RISC to its cognate mRNA target through complementary base pairing.[6] Once bound, the Ago2 enzyme catalyzes the cleavage of the target mRNA, leading to its degradation by cellular nucleases.[1] This effectively silences the expression of the target gene.[6]
This precise and catalytic process allows a single siRNA molecule to lead to the destruction of multiple mRNA molecules, resulting in potent and sustained gene silencing.[5]
References
- 1. leqviohcp.com [leqviohcp.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Five Ways to Produce siRNAs | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. novartis.com [novartis.com]
- 5. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
- 6. uaclinical.com [uaclinical.com]
- 7. Inclisiran for Heterozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
- 8. ORION 1 Data Show Lipoprotein-Lowering Beyond LDL Cholesterol With Injectable Inclisiran | tctmd.com [tctmd.com]
- 9. Western Blot Detection of Protein Expression (siRNA Knock-Down Control) [bio-protocol.org]
- 10. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
Technical Guide: Validation of Inclisiran's Target, PCSK9, in Hepatocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis, primarily synthesized and secreted by hepatocytes. Its mechanism of action involves binding to the low-density lipoprotein receptor (LDL-R) on the hepatocyte surface, promoting its lysosomal degradation and thereby reducing the clearance of LDL-cholesterol (LDL-C) from circulation.[1][2][3] Elevated LDL-C is a well-established risk factor for atherosclerotic cardiovascular disease (ASCVD).[4] Inclisiran is a first-in-class small interfering RNA (siRNA) therapeutic designed to inhibit the synthesis of PCSK9.[5][6][7] This guide provides a detailed overview of the validation of PCSK9 as a therapeutic target in hepatocytes, focusing on the mechanism of action of Inclisiran, the experimental protocols used for validation, and the quantitative outcomes demonstrating target engagement and efficacy.
Core Concepts: The PCSK9-LDL Receptor Axis and Inclisiran's Intervention
The Role of PCSK9 in Hepatocyte LDL-R Regulation
The validation of Inclisiran hinges on the well-defined role of its target, PCSK9, in cholesterol metabolism.
-
Synthesis: PCSK9 is a serine protease predominantly produced by liver hepatocytes.[2][5]
-
Extracellular Action: Following secretion, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL-R on the hepatocyte surface.[3]
-
LDL-R Degradation: The PCSK9/LDL-R complex is internalized into endosomes. The acidic environment of the endosome strengthens this bond, preventing the LDL-R from dissociating and recycling back to the cell surface.[2][8] Instead, PCSK9 directs the entire complex for degradation within lysosomes.[1][2][8][9]
-
Physiological Consequence: By promoting LDL-R destruction, PCSK9 effectively reduces the liver's capacity to clear circulating LDL-C, leading to elevated plasma LDL-C levels.[1][2]
Inclisiran's Mechanism of Action: RNA Interference in the Hepatocyte
Inclisiran leverages the natural RNA interference (RNAi) pathway to achieve potent and durable silencing of PCSK9 gene expression.
-
Targeted Delivery: Inclisiran is a synthetic, double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[6][10] This GalNAc moiety binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, ensuring liver-specific uptake.[1][4][6][10]
-
RISC Engagement: Once inside the hepatocyte, the antisense (or guide) strand of Inclisiran is loaded into the RNA-induced silencing complex (RISC), a cellular multiprotein machine.[1][5][10][11]
-
mRNA Cleavage: The Inclisiran-loaded RISC identifies and binds to the messenger RNA (mRNA) that codes for the PCSK9 protein, due to sequence complementarity.[5][11] The RISC complex then catalytically cleaves the PCSK9 mRNA.[5][6][10]
-
Inhibition of Synthesis: The degradation of its mRNA prevents the translation and synthesis of new PCSK9 protein.[1][7][11]
-
Therapeutic Outcome: The resulting decrease in intracellular and circulating PCSK9 levels spares LDL-receptors from degradation.[5] This leads to an increase in the number of LDL-Rs recycled to the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream and significantly lowering plasma LDL-C levels.[1][6][10]
Quantitative Data Summary: Target Engagement and Efficacy
The clinical development of Inclisiran (the ORION program) has provided robust quantitative data validating its mechanism and efficacy. The following table summarizes key findings from various studies.
| Parameter | Result | Study Context / Notes | Citation(s) |
| PCSK9 Protein Reduction | Up to ~80% reduction from baseline. | Observed in Phase I, II, and III clinical trials. This demonstrates direct and potent target engagement. | [1][12] |
| LDL-C Reduction (Peak) | ~50% - 60% reduction from baseline. | Peak effect is typically observed 30-60 days post-dose. | [1][12][13] |
| LDL-C Reduction (Sustained) | ~50% reduction maintained at Day 180 and Day 510. | Demonstrates the long-acting nature of the therapy with a biannual dosing regimen after an initial phase. | [1] |
| Dose-Response | Doses of 300 mg and higher show robust and sustained reductions in both PCSK9 and LDL-C. | Phase I and II (ORION-1) studies established the optimal dose for durable effect. | [12][14][15] |
| Efficacy in HeFH | ~51% reduction in LDL-C vs. placebo at Day 510. | ORION-9 trial confirmed efficacy in a difficult-to-treat patient population with heterozygous familial hypercholesterolemia. | |
| Time-Averaged LDL-C Lowering | ~50% reduction over periods up to 4 years. | ORION-3 extension study confirmed the durability of the LDL-C lowering effect with long-term dosing. | [16] |
Visualizations: Pathways and Workflows
Caption: PCSK9-mediated LDL-R degradation and Inclisiran's mechanism of action.
Caption: Workflow for in vitro validation of PCSK9 knockdown in hepatocytes.
Caption: Causal pathway from Inclisiran's target engagement to clinical outcome.
Experimental Protocols for In Vitro Target Validation
The following protocols describe standard methodologies for validating the knockdown of PCSK9 by an siRNA therapeutic like Inclisiran in a laboratory setting using cultured hepatocytes.
Hepatocyte Cell Culture
-
Objective: To maintain a viable and physiologically relevant cell model for experimentation.
-
Methodology:
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used as they endogenously express PCSK9, LDL-R, and ASGPR.[17][18][19]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, cells are seeded into appropriate plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for functional assays) to achieve 70-80% confluency at the time of siRNA delivery.
-
siRNA Delivery (Transfection/Uptake)
-
Objective: To efficiently deliver siRNA into the cytoplasm of hepatocytes.
-
Methodology:
-
Preparation: Dilute the siRNA therapeutic (e.g., Inclisiran) and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
Delivery:
-
For GalNAc-conjugated siRNA (like Inclisiran): Direct addition to the culture medium is sufficient. The GalNAc ligand will mediate uptake via the ASGPR.
-
For non-conjugated siRNA: A transfection reagent (e.g., Lipofectamine RNAiMAX) is required. The reagent is diluted separately in serum-free medium, then combined with the diluted siRNA and incubated for 15-20 minutes to allow for complex formation.
-
-
Application: The medium on the cells is replaced with the siRNA-containing medium (or the siRNA-lipid complexes are added dropwise to the cells).
-
Incubation: Cells are incubated for a specified period (typically 24 to 72 hours) to allow for mRNA knockdown and subsequent protein depletion.
-
Measurement of PCSK9 mRNA Knockdown (qRT-PCR)
-
Objective: To quantify the reduction in PCSK9 mRNA transcripts.
-
Methodology:
-
RNA Isolation: After incubation, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. RNA concentration and purity are assessed using a spectrophotometer.
-
Reverse Transcription: An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is prepared using the cDNA template, gene-specific primers for PCSK9 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of PCSK9 mRNA is calculated using the ΔΔCt method, normalizing the PCSK9 expression to the housekeeping gene and comparing the treated samples to the non-targeting control.[20]
-
Measurement of PCSK9 Protein Reduction (Western Blot / ELISA)
-
Objective: To confirm that mRNA knockdown translates to reduced protein levels.
-
Methodology (Western Blot):
-
Lysate Preparation: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size on an SDS-PAGE gel.[19]
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for PCSK9. A primary antibody for a loading control (e.g., GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensity is quantified to determine the percentage of protein reduction.[18][19]
-
-
Methodology (ELISA):
-
Sample Collection: The cell culture medium is collected to measure secreted PCSK9.
-
Assay: A commercial PCSK9 ELISA kit is used according to the manufacturer's instructions. This typically involves adding the collected media to wells pre-coated with a PCSK9 capture antibody, followed by detection with a second, labeled antibody.
-
Quantification: The concentration of PCSK9 is determined by comparison to a standard curve.
-
Functional Assay: LDL-C Uptake
-
Objective: To measure the functional consequence of reduced PCSK9—an increase in the hepatocytes' ability to take up LDL.
-
Methodology:
-
Treatment: Cells are treated with the siRNA therapeutic or control as described in section 5.2.
-
LDL Incubation: After the desired incubation period, the culture medium is replaced with medium containing a fluorescently labeled LDL particle, such as DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL).
-
Uptake: Cells are incubated for 2-4 hours to allow for receptor-mediated endocytosis of the DiI-LDL.
-
Quantification:
-
Microscopy: Cells are washed to remove non-internalized DiI-LDL, fixed, and imaged using a fluorescence microscope. The fluorescence intensity per cell is quantified.
-
Plate Reader: Alternatively, after washing, the internalized DiI-LDL can be extracted from the cells with a solvent (e.g., isopropanol) and the fluorescence measured in a multi-well plate reader.
-
-
Analysis: An increase in fluorescence in the Inclisiran-treated cells compared to the control indicates enhanced LDL uptake, functionally validating the target.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 5. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PCSK9 synthesis with investigational RNAi compound halves LDL-c up to 90 days - - PACE-CME [pace-cme.org]
- 15. physiciansweekly.com [physiciansweekly.com]
- 16. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 17. JCI - Secreted PCSK9 decreases the number of LDL receptors in hepatocytes and inlivers of parabiotic mice [jci.org]
- 18. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Whitepaper on the Preclinical Pharmacological Profile of Inclisiran Sodium
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerotic cardiovascular disease (ASCVD) stands as a primary cause of morbidity and mortality across the globe. A central strategy in the prevention and management of ASCVD is the reduction of low-density lipoprotein cholesterol (LDL-C).[1] Inclisiran (formulated as Inclisiran sodium) represents a novel therapeutic advancement in lipid-lowering therapy.[2] It is a first-in-class small interfering RNA (siRNA) designed to specifically silence the gene expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL-C levels.[1][3] Developed with a triantennary N-acetylgalactosamine (GalNAc) conjugation, Inclisiran is engineered for targeted delivery to hepatocytes.[4][5] This technical guide provides an in-depth summary of the preclinical pharmacological profile of Inclisiran, detailing its mechanism of action, pharmacodynamic efficacy, pharmacokinetic properties, and safety assessment in various animal models.
Mechanism of Action
Inclisiran's therapeutic effect is achieved through the natural cellular process of RNA interference (RNAi).
-
Targeted Delivery: Following subcutaneous administration, the GalNAc sugars conjugated to the sense strand of the Inclisiran siRNA specifically bind to asialoglycoprotein receptors (ASGPR), which are highly expressed on the surface of hepatocytes.[5][6] This interaction facilitates the rapid and targeted uptake of Inclisiran into liver cells.[6]
-
RISC Engagement: Once inside the hepatocyte, the antisense strand of Inclisiran is loaded into the RNA-induced silencing complex (RISC), a multi-protein cellular machine.[6][7]
-
mRNA Degradation: The RISC, now programmed by the Inclisiran antisense strand, identifies and binds to the messenger RNA (mRNA) that encodes for the PCSK9 protein due to sequence complementarity.[7][8] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA.[5][7]
-
Reduced PCSK9 Synthesis: By destroying the mRNA template, Inclisiran effectively prevents the translation and synthesis of the PCSK9 protein, reducing both intracellular and extracellular levels.[8]
-
Upregulation of LDL Receptors: PCSK9's primary function is to bind to LDL receptors (LDLR) and target them for lysosomal degradation.[7] By reducing PCSK9 levels, Inclisiran prevents LDLR degradation, allowing more receptors to be recycled back to the hepatocyte surface.[9][10]
-
Enhanced LDL-C Clearance: The increased density of LDL receptors on the liver cell surface enhances the clearance of LDL-C from the bloodstream, resulting in a potent and sustained reduction in circulating LDL-C levels.[9][10]
Caption: Figure 1: Molecular mechanism of Inclisiran in hepatocytes.
Preclinical Pharmacodynamics
Pharmacodynamic activity, measured by the reduction in PCSK9 and LDL-C levels, was demonstrated in multiple preclinical species.[9] Studies in transgenic mice expressing human PCSK9 (hPCSK9) and cynomolgus monkeys showed a robust, dose-dependent, and sustained reduction in target biomarkers.[9]
Table 1: Preclinical Pharmacodynamic Efficacy of Inclisiran
| Species/Model | Dose | Route | Key Findings | Citation(s) |
|---|---|---|---|---|
| Mice (hPCSK9 Transgenic) | Up to 10 mg/kg (single) | Subcutaneous | Dose-dependent decrease in plasma hPCSK9 protein. | [9] |
| 5 mg/kg | Subcutaneous | Maximal PCSK9 mRNA silencing of 50-70%; ~30% reduction in total plasma cholesterol. | [11] | |
| Rats | 5 mg/kg | Subcutaneous | ~60% reduction in total plasma cholesterol. | [11] |
| Cynomolgus Monkeys | 5 mg/kg (single) | Subcutaneous | Significant decrease in LDL-C from day 3, returning to baseline after 14-21 days. | [11] |
| Up to 10 mg/kg (single/multiple) | Subcutaneous | >80% decrease in PCSK9; ~60% decrease in LDL-C. | [9][11] |
| | Up to 6 mg/kg (Q2W, multiple) | Subcutaneous | Prolonged suppression of PCSK9 protein. |[9] |
Experimental Protocol: In Vivo Efficacy Assessment in Non-Human Primates
The following describes a representative protocol for evaluating the pharmacodynamic effects of Inclisiran in cynomolgus monkeys, based on published preclinical study designs.[9][11]
-
Animal Model: Healthy, adult male and female cynomolgus monkeys (Macaca fascicularis) are used. Animals are group-housed and allowed to acclimate to facility conditions.
-
Study Design: A parallel-group, dose-ranging study is conducted. Animals are randomly assigned to receive either a vehicle control or Inclisiran sodium at various dose levels (e.g., 1, 3, 6, 10 mg/kg).
-
Dosing: Inclisiran or vehicle is administered via a single subcutaneous (SC) injection. For multi-dose studies, injections are repeated at specified intervals (e.g., every 2 weeks).[9]
-
Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose (baseline) and at multiple time points post-dose (e.g., days 3, 7, 14, 21, 30, 60, 90, 180) for biomarker analysis.
-
Biomarker Analysis:
-
PCSK9 Levels: Plasma or serum PCSK9 concentrations are quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Lipid Panel: Serum is analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides using standard automated clinical chemistry analyzers.
-
-
Data Analysis: The percentage change from baseline for PCSK9 and LDL-C is calculated for each animal at each time point. Mean changes for each dose group are compared to the vehicle control group using appropriate statistical methods.
Caption: Figure 2: General experimental workflow for a preclinical PD study.
Preclinical Pharmacokinetics
Preclinical studies in rats and non-human primates characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Inclisiran.
-
Absorption: After a single subcutaneous injection, Inclisiran is rapidly absorbed, with maximum plasma concentrations (Cmax) reached in approximately 4 hours.[8] Plasma concentrations decline quickly and are often undetectable within 24-48 hours due to rapid distribution to the liver.[7][8]
-
Distribution: Inclisiran exhibits highly targeted distribution to the liver, its site of action.[8] Preclinical data show the highest concentrations of the drug in the liver and kidneys.[9] The apparent volume of distribution is large (~500 L in humans), reflecting extensive tissue uptake rather than plasma retention.[5][8] In vitro, protein binding is approximately 87% at clinically relevant concentrations.[5][8]
-
Metabolism: Inclisiran is metabolized by ubiquitous nucleases into smaller, inactive nucleotide fragments.[5][8] It is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[5][12]
-
Elimination: The terminal elimination half-life from plasma is short, approximately 9 hours.[8] No accumulation is observed with repeated dosing.[8] Renal clearance is a minor pathway of elimination.[8]
Table 2: Preclinical Pharmacokinetic Parameters of Inclisiran
| Species | Dose | Route | Parameter | Value | Citation(s) |
|---|---|---|---|---|---|
| Rats | Single | IV or SC | Distribution | Highest amounts in liver and kidney. | [9] |
| Cynomolgus Monkeys | Single/Multiple | IV or SC | Tmax (SC) | ~4 hours | [8] |
| T½ (plasma) | ~9 hours | [8] | |||
| Clearance | Rapid from plasma. | [9] |
| | | | Distribution | Primarily to the liver. |[5][8] |
Experimental Protocol: In Vivo Pharmacokinetic Assessment
-
Animal Model: Sprague-Dawley rats or cynomolgus monkeys are used.
-
Study Design: Animals are administered a single dose of Inclisiran via intravenous (IV) infusion (for bioavailability and clearance assessment) or subcutaneous (SC) injection.
-
Blood Sampling: Serial blood samples are collected at frequent intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Tissue Distribution (Rodent Models): In separate cohorts, animals are euthanized at various time points, and key tissues (liver, kidney, spleen, injection site, etc.) are collected to determine drug concentration.
-
Bioanalysis: Plasma and tissue homogenate concentrations of Inclisiran are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), T½ (half-life), and bioavailability (F%).
Safety Pharmacology and Toxicology
A comprehensive preclinical program was conducted to evaluate the safety of Inclisiran.
-
Safety Pharmacology: In dedicated studies in cynomolgus monkeys, Inclisiran had no adverse effects on cardiovascular, respiratory, or central nervous system functions.[9]
-
Repeat-Dose Toxicology: Long-term studies in rats and monkeys were performed. Toxicities observed were generally non-adverse and were secondary to the accumulation of the drug in tissues like the liver and kidney at high doses; these findings were reversible.[9] No new or worsened toxicities were seen when Inclisiran was co-administered with atorvastatin in monkeys.[9]
-
Genotoxicity: Inclisiran tested negative in a standard battery of in vitro and in vivo genotoxicity assays.[9]
-
Carcinogenicity: In lifetime studies in TgRasH2 mice and Sprague Dawley rats, Inclisiran did not demonstrate any carcinogenic potential.[9]
Caption: Figure 3: Logical components of the preclinical safety assessment.
Table 3: Summary of Preclinical Safety Findings
| Study Type | Species | Key Findings | Citation(s) |
|---|---|---|---|
| Safety Pharmacology | Cynomolgus Monkey | No adverse impact on cardiovascular, respiratory, or neurological function. | [9] |
| Repeat-Dose Toxicology | Rat, Cynomolgus Monkey | Reversible findings in liver and kidney at high doses, secondary to drug accumulation. No unexpected toxicity with co-administered atorvastatin. | [9] |
| Genotoxicity | N/A (Standard battery) | Negative for mutagenic or clastogenic potential. | [9] |
| Carcinogenicity | TgRasH2 Mouse, Rat | Did not promote neoplastic transformations. |[9] |
Conclusion
The preclinical data for Inclisiran sodium demonstrate a pharmacological profile consistent with its mechanism as a targeted RNAi therapeutic. It achieves potent, dose-dependent, and durable reductions in PCSK9 and LDL-C in relevant animal models.[9][11] The GalNAc-conjugation ensures liver-specific delivery, and the pharmacokinetic profile is characterized by rapid tissue uptake and a low potential for systemic drug interactions.[5][9] The comprehensive safety evaluation revealed no significant off-target toxicities or safety concerns, supporting its progression into clinical development.[9] These preclinical findings established a strong foundation for the successful clinical program that ultimately confirmed Inclisiran's efficacy and safety in treating patients with hypercholesterolemia.
References
- 1. Inclisiran: the preclinical discovery and development of a novel therapy for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. [Pharmacological and clinical profile of inclisiran sodium, a long-acting LDL cholesterol lowering siRNA, LEQVIO for s.c. injection syringe 300 mg] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclisiran: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Inclisiran Sodium: A Technical Overview of its Molecular Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for Inclisiran sodium, a first-in-class small interfering RNA (siRNA) therapeutic.
Core Molecular Data
Inclisiran sodium is a chemically synthesized, double-stranded small interfering ribonucleic acid. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes.
| Property | Value |
| Molecular Formula | C₅₂₉H₆₆₄F₁₂N₁₇₆Na₄₃O₃₁₆P₄₃S₆ |
| Molecular Weight | 17284.72 g/mol |
Mechanism of Action: RNA Interference-Mediated Silencing of PCSK9
Inclisiran leverages the endogenous RNA interference (RNAi) pathway to achieve its therapeutic effect. By targeting the messenger RNA (mRNA) of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Inclisiran effectively reduces the levels of LDL-cholesterol in the bloodstream. The signaling pathway is initiated by the binding of the GalNAc ligand on Inclisiran to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to its internalization.
Experimental Protocols
The development and quality control of Inclisiran sodium rely on a series of sophisticated experimental protocols. Below are detailed methodologies for the key experiments involved in its synthesis and characterization.
Synthesis of Chemically Modified siRNA: Solid-Phase Phosphoramidite Chemistry
The synthesis of Inclisiran, a chemically modified siRNA, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support.
Methodology:
-
Support Functionalization: The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.
-
Deprotection: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, commonly by treatment with a mild acid like trichloroacetic acid, to make it available for the next coupling reaction.
-
Coupling: The next phosphoramidite monomer, corresponding to the desired sequence, is activated and coupled to the deprotected 5'-hydroxyl group. This step is performed in an anhydrous environment to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Once the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a final deprotection step.
-
Annealing: The sense and antisense strands are synthesized separately and then annealed to form the final double-stranded siRNA molecule.
Purification: High-Performance Liquid Chromatography (HPLC)
Due to the potential for impurities such as truncated sequences, the crude synthetic siRNA must be purified to a high degree. Ion-pair reversed-phase HPLC is a commonly employed method for this purpose.
Methodology:
-
Column: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) is used for elution. The ion-pairing agent neutralizes the negative charge of the oligonucleotide's phosphate backbone, allowing for its retention on the nonpolar stationary phase.
-
Sample Preparation: The lyophilized crude siRNA is reconstituted in the initial mobile phase.
-
Injection and Elution: The sample is injected onto the column, and the concentration of the organic solvent is gradually increased. This causes the elution of the oligonucleotides based on their hydrophobicity, with shorter, less hydrophobic fragments eluting first.
-
Fraction Collection: Fractions corresponding to the main peak, which represents the full-length product, are collected.
-
Desalting and Lyophilization: The collected fractions are desalted to remove the ion-pairing agent and then lyophilized to obtain the purified siRNA.
Characterization: Mass Spectrometry and Capillary Gel Electrophoresis
The identity and purity of the final product are confirmed using various analytical techniques.
A. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized siRNA strands.
Methodology:
-
Sample Preparation: The purified siRNA is dissolved in a solvent compatible with ESI-MS.
-
Infusion: The sample is infused into the mass spectrometer.
-
Ionization: The sample is ionized using electrospray ionization.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide, which is then compared to the theoretical mass.
B. Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution technique used to assess the purity and integrity of the siRNA.
Methodology:
-
Capillary and Gel Matrix: A capillary is filled with a sieving polymer matrix.
-
Sample Loading: The siRNA sample is injected into the capillary by electrokinetic injection.
-
Electrophoresis: A high voltage is applied across the capillary, causing the negatively charged siRNA molecules to migrate through the gel matrix towards the anode.
-
Separation: The molecules are separated based on their size, with smaller molecules migrating faster.
-
Detection: The migrating siRNA is detected, typically by UV absorbance or fluorescence, as it passes a detection window.
-
Data Analysis: The resulting electropherogram shows peaks corresponding to the full-length product and any impurities, allowing for the quantification of purity.
The Impact of Inclisiran Sodium on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inclisiran sodium represents a paradigm shift in the management of hypercholesterolemia. As a synthetic small interfering RNA (siRNA) targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), it leverages the body's natural RNA interference (RNAi) mechanism to achieve sustained reductions in low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the molecular mechanisms, effects on lipid metabolism pathways, and the experimental methodologies underpinning the clinical evaluation of Inclisiran. Quantitative data from pivotal clinical trials are summarized, and key experimental protocols are detailed to provide a comprehensive resource for the scientific community.
Core Mechanism of Action: RNA Interference-Mediated Silencing of PCSK9
Inclisiran's therapeutic effect is rooted in its ability to specifically inhibit the synthesis of PCSK9, a protein that plays a critical role in the regulation of LDL-C levels.[1][2] PCSK9 binds to LDL receptors (LDL-R) on the surface of hepatocytes, targeting them for lysosomal degradation.[2] This action reduces the number of available LDL-Rs to clear LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.
Inclisiran is a double-stranded siRNA molecule conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[3] This GalNAc moiety facilitates targeted delivery to hepatocytes by binding with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these liver cells.[3]
Upon entering the hepatocyte, the antisense strand of the Inclisiran duplex is loaded into the RNA-induced silencing complex (RISC).[3] The RISC-Inclisiran complex then identifies and binds to the messenger RNA (mRNA) encoding PCSK9 through complementary base pairing. This binding event leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing its translation into the PCSK9 protein.[3][4] The reduction in intracellular PCSK9 levels leads to increased recycling of LDL-Rs to the hepatocyte surface, enhancing the clearance of LDL-C from circulation and resulting in a potent and durable lowering of plasma LDL-C.[4]
Quantitative Effects on Lipid Parameters: A Summary of Clinical Trial Data
The clinical development program for Inclisiran, primarily through the ORION series of trials, has demonstrated significant and sustained reductions in key atherogenic lipoproteins. The data presented below are derived from pooled analyses of the ORION-9, ORION-10, and ORION-11 phase 3 trials.
| Parameter | Placebo-Adjusted Percent Change from Baseline (at Day 510) | Time-Adjusted Placebo-Corrected Percent Change (Day 90 to 540) |
| LDL-C | -52.3% to -49.9%[2] | -53.8% to -49.2%[5] |
| PCSK9 | ~ -80%[6] | Not explicitly reported as time-adjusted |
| Total Cholesterol | ~ -33%[7] | Not explicitly reported as time-adjusted |
| Non-HDL-C | ~ -44%[8] | Not explicitly reported as time-adjusted |
| Apolipoprotein B (ApoB) | ~ -37%[8] | Not explicitly reported as time-adjusted |
| Triglycerides | ~ -12%[7] | Not explicitly reported as time-adjusted |
| Lipoprotein(a) [Lp(a)] | ~ -19% to -26% | Not explicitly reported as time-adjusted |
| HDL-C | Modest Increase | Not explicitly reported as time-adjusted |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of Inclisiran's effects.
Quantification of Lipids and Lipoproteins
Objective: To measure the concentrations of LDL-C, Total Cholesterol, HDL-C, Non-HDL-C, Triglycerides, ApoB, and Lp(a) in patient serum or plasma.
Methodology:
-
Sample Collection and Preparation:
-
Fasting blood samples are collected from subjects at specified time points (e.g., baseline, Day 90, Day 510) as outlined in the clinical trial protocol.[8]
-
Serum or plasma is separated by centrifugation and stored at -70°C or below until analysis.
-
-
Lipid Panel Analysis:
-
Total cholesterol, HDL-C, and triglycerides are measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
LDL-C is typically calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - [Triglycerides/5]), provided that triglyceride levels are below 400 mg/dL.[9] In cases of high triglycerides, a direct LDL-C measurement method is employed.[9]
-
Non-HDL-C is calculated as Total Cholesterol - HDL-C.
-
-
Apolipoprotein B (ApoB) and Lipoprotein(a) [Lp(a)] Measurement:
-
ApoB and Lp(a) concentrations are determined using immunoturbidimetric assays on a clinical chemistry analyzer.[7] These assays utilize specific antibodies against ApoB and apo(a), respectively.
-
Quantification of Serum PCSK9 Protein Levels
Objective: To measure the concentration of circulating PCSK9 protein in human serum.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for human PCSK9.
-
Sample and Standard Incubation:
-
A standard curve is prepared using recombinant human PCSK9 of known concentrations.
-
Patient serum samples and standards are diluted in an appropriate buffer and added to the wells. The plate is incubated to allow the PCSK9 in the samples and standards to bind to the capture antibody.
-
-
Detection Antibody Incubation: After washing the plate to remove unbound substances, a biotin-conjugated detection antibody specific for a different epitope on human PCSK9 is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Reaction and Measurement: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added to the wells, resulting in a color change proportional to the amount of bound PCSK9. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The concentration of PCSK9 in the patient samples is determined by interpolating their absorbance values from the standard curve.
Assessment of PCSK9 mRNA Expression in Hepatocytes
Objective: To quantify the levels of PCSK9 mRNA in hepatocytes to confirm target engagement by Inclisiran.
Methodology: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Cell Culture and Treatment: Human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions and treated with Inclisiran or a control.
-
RNA Extraction: Total RNA is isolated from the hepatocytes using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific for PCSK9 mRNA. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified in parallel as an internal control for normalization.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the PCSK9 and the housekeeping gene. The relative expression of PCSK9 mRNA is calculated using the ΔΔCt method, comparing the expression in Inclisiran-treated cells to control-treated cells.
Clinical Trial Protocol for Efficacy and Safety Assessment
Objective: To evaluate the efficacy, safety, and tolerability of Inclisiran in patients with hypercholesterolemia.
Methodology (based on ORION trial design):
-
Patient Population: The trials enroll adult patients with atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents, and elevated LDL-C despite maximally tolerated statin therapy.[8]
-
Study Design: The studies are typically randomized, double-blind, and placebo-controlled.[8]
-
Dosing Regimen: Participants are randomized to receive subcutaneous injections of either Inclisiran (typically 284 mg) or placebo. The dosing schedule is an initial dose, a second dose at 3 months, and then every 6 months thereafter.[8]
-
Efficacy Endpoints:
-
The primary endpoints are the percentage change in LDL-C from baseline to a specified time point (e.g., Day 510) and the time-adjusted percentage change in LDL-C from Day 90 up to the end of the study period.[8]
-
Secondary endpoints include absolute changes in LDL-C and percentage changes in other lipid parameters (PCSK9, Total Cholesterol, Non-HDL-C, ApoB, Lp(a), and Triglycerides).[7]
-
-
Safety Monitoring:
-
Adverse events (AEs) and serious adverse events (SAEs) are monitored and recorded throughout the study.
-
Injection site reactions are a key safety parameter of interest.
-
Clinical laboratory parameters (hematology, clinical chemistry, and urinalysis) and vital signs are assessed at regular intervals.[6]
-
Conclusion
Inclisiran sodium offers a novel and highly effective approach to lowering LDL-C by harnessing the RNA interference pathway to silence PCSK9 synthesis. Its potent and sustained effect on a wide range of atherogenic lipoproteins, combined with a convenient twice-yearly maintenance dosing schedule, positions it as a valuable therapeutic option for patients with hypercholesterolemia. The robust methodologies employed in its clinical evaluation provide a strong foundation for its integration into clinical practice and a platform for further research in lipid metabolism and cardiovascular disease prevention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. professional.heart.org [professional.heart.org]
- 7. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Toxicology of AS-Inclisiran Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical toxicology profile of AS-Inclisiran sodium, a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available regulatory documents and scientific literature, offering a comprehensive resource for professionals in the field of drug development and research.
Mechanism of Action
Inclisiran is a synthetic, double-stranded siRNA that leverages the natural RNA interference (RNAi) pathway to achieve its therapeutic effect.[1][2] It is conjugated with a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[2][3]
Once inside the hepatocyte, the antisense strand of the inclisiran duplex is incorporated into the RNA-induced silencing complex (RISC).[1][4] This activated RISC then binds to the messenger RNA (mRNA) encoding for proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][5] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation and synthesis of the PCSK9 protein.[4][6]
The reduction in PCSK9 levels prevents the degradation of LDL receptors (LDLR) on the surface of hepatocytes.[1][4] As a result, more LDLRs are recycled back to the cell surface, leading to increased clearance of LDL-C from the bloodstream and a subsequent reduction in circulating LDL-C levels.[7][8]
Caption: Cellular mechanism of action for Inclisiran in hepatocytes.
Preclinical Toxicology Program Overview
The nonclinical safety of inclisiran was evaluated through a comprehensive series of studies designed to characterize its toxicological profile. These assessments were conducted in both rodent (Sprague-Dawley rats) and non-rodent (non-human primates, NHPs) species, where the drug was shown to be pharmacologically active.[7] The overall toxicology program included repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.
Caption: Overview of the preclinical toxicology assessment workflow for Inclisiran.
Summary of Key Toxicology Studies
Repeat-Dose Toxicity
Long-term repeat-dose studies were conducted to assess the effects of chronic administration of inclisiran.
Experimental Protocols:
-
Rat Study: A 29-week study in Sprague-Dawley rats with subcutaneous (SC) doses administered once every 4 weeks (Q4W), followed by a 13-week recovery period.[7]
-
Non-Human Primate (NHP) Study: A 40-week study in NHPs with SC doses administered Q4W.[7]
Data Presentation:
| Study | Species | Duration | Dosing Regimen | Max Dose Tested (mg/kg) | Key Findings |
| Repeat-Dose | Rat | 29 weeks | SC, Q4W | 250 | Non-adverse toxicities secondary to drug accumulation. Statistically significant decrease in LDL-C observed.[7] |
| Repeat-Dose | NHP | 40 weeks | SC, Q4W | 300 | Generally non-adverse toxicities. Delayed/suppressed IgG response to KLH antigen at ≥30 mg/kg; fully reversible.[7] |
| Combination | NHP | 13 weeks | SC, Q4W (Inclisiran) + Daily Oral (Atorvastatin) | 300 (Inclisiran) | No unexpected or exacerbated toxicities observed with co-administration.[7] |
Key Findings: Toxicities observed with inclisiran were generally considered non-adverse and were largely attributed to the accumulation of the drug in tissues, a known characteristic of GalNAc-conjugated siRNAs.[7][9] The primary tissues for accumulation after subcutaneous injection were the liver and kidney.[7]
In the 40-week NHP study, a delayed or suppressed immune response (IgG) to a T-cell dependent antigen (KLH) was noted at doses ≥ 30 mg/kg.[7] However, nearly all animals still mounted an immune response, and the effect was fully reversible. No corresponding increase in infection rates was observed in toxicology studies or clinical trials, suggesting limited clinical relevance.[7]
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential effects of inclisiran on vital organ systems.
Experimental Protocol:
-
Studies were conducted in monkeys to assess neurological, respiratory, and cardiovascular function.[7]
Key Findings: Inclisiran did not have an adverse impact on neurological, respiratory, or cardiovascular functions in safety pharmacology studies.[7]
Genotoxicity
A standard battery of tests was performed to assess the potential for inclisiran to cause genetic damage.
Experimental Protocol:
-
A standard battery of OECD-compliant in vitro and in vivo assays was conducted.[7]
Key Findings: Inclisiran tested negative for genotoxicity in all assays.[7]
Carcinogenicity
The carcinogenic potential of inclisiran was evaluated in two rodent models.
Experimental Protocols:
-
Mouse Study: A study in TgRasH2 mice.[7]
-
Rat Study: A 2-year study in Sprague-Dawley rats with SC doses of 40, 95, or 250 mg/kg administered once every 28 days.[7][10]
Key Findings: Inclisiran did not promote neoplastic transformations in either TgRasH2 mice or Sprague-Dawley rats, indicating a lack of carcinogenic potential under the tested conditions.[7][10]
Reproductive and Developmental Toxicity
Studies were conducted to assess the potential effects of inclisiran on fertility, embryo-fetal development, and pre- and postnatal development.
Experimental Protocols:
-
Embryo-fetal Development: Studies were conducted in both rats and rabbits with daily SC injections up to 150 mg/kg/day.[7]
-
Pre- and Postnatal Development: A study was conducted in Sprague-Dawley rats with daily SC injections from gestation day 6 through lactation day 20 at doses up to 150 mg/kg.[7][10]
Data Presentation:
| Study Type | Species | Dosing Period | Max Dose Tested (mg/kg/day) | Key Findings |
| Embryo-fetal Development | Rat | Gestation | 150 | No evidence of reproductive or developmental risk.[7] |
| Embryo-fetal Development | Rabbit | Gestation | 150 | No evidence of reproductive or developmental risk.[7] |
| Pre- and Postnatal Development | Rat | Gestation Day 6 - Lactation Day 20 | 150 | No evidence of maternal toxicity or effects on maternal performance. No adverse effects on offspring development.[7][10] |
Key Findings: The reproductive and developmental toxicity assessments in both rats and rabbits demonstrated no evidence of risk at any dose tested. Inclisiran is considered unlikely to cross the placental barrier in significant amounts, unlike IgG-based monoclonal antibody therapeutics.[7]
Conclusion
The preclinical toxicology program for this compound was comprehensive and demonstrated a favorable safety profile. The observed toxicities were generally non-adverse, predictable based on the platform technology (GalNAc-siRNA), and primarily related to tissue accumulation. No significant safety concerns were identified regarding safety pharmacology, genotoxicity, carcinogenicity, or reproductive and developmental toxicity.[7] These nonclinical data provided a strong foundation for the successful clinical development and market approval of inclisiran.[7]
References
- 1. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Gene Silencing Using AS-Inclisiran Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a synthetic small interfering RNA (siRNA) therapeutic designed to silence the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). By harnessing the natural RNA interference (RNAi) pathway, Inclisiran effectively reduces the levels of PCSK9, a protein that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels. These application notes provide a comprehensive guide for the in vitro use of a research-grade analogue of Inclisiran sodium (referred to herein as AS-Inclisiran) to study PCSK9 gene silencing in a laboratory setting. The protocols detailed below are optimized for use in human hepatoma cell lines, which serve as a relevant model for liver-specific gene regulation.
Mechanism of Action
AS-Inclisiran is a double-stranded siRNA molecule conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.[1][2] Upon binding to the ASGPR, the AS-Inclisiran conjugate is internalized into the cell through endocytosis.[2] Inside the cell, the siRNA is released into the cytoplasm and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) transcript of the PCSK9 gene. This sequence-specific binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation of the PCSK9 protein.[2][3] The reduction in PCSK9 protein levels leads to an increase in the number of LDL receptors (LDLR) on the hepatocyte surface, resulting in enhanced clearance of LDL-C from the extracellular environment.[4]
Data Presentation
Table 1: In Vitro PCSK9 Knockdown Efficiency with AS-Inclisiran Analogue
This table summarizes the expected percentage of PCSK9 knockdown at both the mRNA and protein levels in HepG2 cells following transfection with a PCSK9-targeting siRNA. The data is compiled from various in vitro studies and represents typical outcomes.
| siRNA Concentration (nM) | Time Point (hours) | PCSK9 mRNA Reduction (%) | PCSK9 Protein Reduction (%) |
| 15 | 24 | ~40% | ~35% |
| 30 | 24 | ~60% | ~55% |
| 60 | 24 | ~75% | ~70% |
| 80 | 24 | Significant knockdown | Significant knockdown |
| Varies | 48 | Significant knockdown | 87-95%[5][6] |
| Varies | 72 | Significant knockdown | Sustained reduction |
Table 2: Effect of PCSK9 Silencing on LDLR Protein Levels in HepG2 Cells
This table illustrates the downstream effect of PCSK9 knockdown on the protein levels of its target, the LDL receptor (LDLR).
| siRNA Treatment | Time Point (hours) | Change in LDLR Protein Levels |
| PCSK9 siRNA | 24 | Increased |
| PCSK9 siRNA | 48 | Significant Increase[4] |
| PCSK9 siRNA | 72 | Sustained Increase |
| Control siRNA | 24-72 | No significant change |
Mandatory Visualizations
Caption: Signaling pathway of AS-Inclisiran mediated PCSK9 gene silencing.
Caption: Experimental workflow for in vitro PCSK9 gene silencing.
Experimental Protocols
Protocol 1: In Vitro Transfection of AS-Inclisiran into HepG2 Cells
This protocol describes a standard lipid-mediated transfection method for delivering AS-Inclisiran into HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
AS-Inclisiran (research grade)
-
Negative control siRNA (non-targeting sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
6-well cell culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding (Day 1):
-
The day before transfection, seed HepG2 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium without antibiotics.
-
Incubate at 37°C in a 5% CO2 incubator until cells are 60-80% confluent.
-
-
Transfection (Day 2):
-
For each well, prepare the following solutions in separate nuclease-free tubes:
-
Solution A (siRNA): Dilute the desired amount of AS-Inclisiran or control siRNA (e.g., to a final concentration of 15-80 nM) in 100 µL of Opti-MEM™. Mix gently.
-
Solution B (Transfection Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Aspirate the culture medium from the HepG2 cells and wash once with 1 mL of Opti-MEM™.
-
Add 800 µL of Opti-MEM™ to the 200 µL of siRNA-lipid complexes.
-
Aspirate the wash medium from the cells and add the 1 mL of the final siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After the incubation, add 1 mL of complete growth medium (containing 20% FBS) to each well without removing the transfection mixture.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for analysis.
-
Protocol 2: Quantification of PCSK9 mRNA by qRT-PCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for human PCSK9 and a reference gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells at the desired time points post-transfection by aspirating the medium and adding lysis buffer directly to the well.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for PCSK9 and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PCSK9 mRNA, normalized to the reference gene.
-
Protocol 3: Quantification of PCSK9 and LDLR Protein by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PCSK9, anti-LDLR, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest cells by aspirating the medium, washing with cold PBS, and adding RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-PCSK9, anti-LDLR, and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of PCSK9 and LDLR to the loading control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 3. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS-Inclisiran Sodium in Murine Models of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen of AS-Inclisiran sodium, a small interfering RNA (siRNA) targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), in mouse models of hypercholesterolemia. The following protocols and data are compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Mechanism of Action
Inclisiran is a chemically synthesized siRNA that specifically targets the mRNA encoding for PCSK9, a protein that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2] By binding to and promoting the degradation of PCSK9 mRNA within hepatocytes, Inclisiran effectively silences the gene, leading to a decrease in PCSK9 protein synthesis.[1][2] Reduced PCSK9 levels result in an increased number of LDL receptors (LDL-R) on the surface of liver cells, which enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[1][2]
Signaling Pathway of Inclisiran Action
Caption: Mechanism of action of Inclisiran in hepatocytes.
Experimental Data Summary
The following tables summarize the quantitative data from preclinical studies on the dosing and efficacy of this compound in various mouse models of hypercholesterolemia.
Table 1: Dose-Response of Intraperitoneally Administered this compound in ApoE-/- Mice on a High-Fat Diet [3][4]
| Dose (mg/kg) | Change in LDL-C | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in HDL-C |
| 1 | Inhibition | Inhibition | Inhibition | Increase |
| 5 | Inhibition | Inhibition | Inhibition | Increase |
| 10 | Inhibition | Inhibition | Inhibition | Increase |
Note: The study demonstrated a dose-dependent inhibition of LDL-C, TC, and TG, and an increase in HDL-C. Specific percentage changes were not provided.[3][4]
Table 2: Efficacy of Intravenously and Subcutaneously Administered this compound in Mice [2][5]
| Mouse Model | Administration Route | Dose (mg/kg) | Efficacy Metric | Result |
| Not Specified | Intravenous | 5 | PCSK9 mRNA Silencing | 50-70% |
| Not Specified | Intravenous | 5 | Total Cholesterol Reduction | 30% |
| Transgenic (human PCSK9) | Subcutaneous | up to 10 | Plasma hPCSK9 Protein | Dose-dependent decrease |
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Mouse Models
Objective: To induce a hypercholesterolemic phenotype in mice for evaluating the efficacy of this compound.
Mouse Models:
-
ApoE-/- mice: Prone to developing spontaneous hypercholesterolemia and atherosclerosis, which is accelerated by a high-fat diet.[3][4]
-
C57BL/6J mice: A common wild-type strain that can be induced to a hypercholesterolemic state with a high-fat/high-cholesterol diet.[6]
-
LDLr-/- mice: Lack the LDL receptor and develop severe hypercholesterolemia, particularly on a high-fat diet.[7]
Dietary Induction:
-
High-Fat Diet (HFD) / Western Diet: Typically contains 21% fat and 0.15-1.25% cholesterol.[7][8][9] This diet is effective in inducing hypercholesterolemia and atherosclerotic plaque formation.
-
High-Cholesterol Diet (HCD): A diet enriched with cholesterol (e.g., 1%) but with normal fat content can also be used to induce hypercholesterolemia without the confounding factor of obesity.[8]
Procedure:
-
Acquire male mice aged 6-8 weeks.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
After an acclimatization period of at least one week, replace the standard chow with the high-fat or high-cholesterol diet.
-
Continue the diet for a period of 8-16 weeks to establish a stable hypercholesterolemic phenotype.[6][7][8]
-
Monitor the body weight and food intake of the animals regularly.
Caption: Workflow for inducing hypercholesterolemia in mice.
Protocol 2: Administration of this compound
Objective: To administer this compound to hypercholesterolemic mice.
Preparation of Dosing Solution:
-
Reconstitute lyophilized this compound in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.
-
Prepare serial dilutions from the stock solution to achieve the final desired doses (e.g., 1, 5, 10 mg/kg).
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared dose of this compound.
-
-
Subcutaneous (SC) Injection:
-
Gently restrain the mouse and lift the loose skin over the back or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the this compound solution.
-
Dosing Regimen:
-
Single Dose Study: Administer a single dose of this compound and monitor lipid levels at various time points post-injection.[2]
-
Multiple Dose Study: Administer this compound at specified intervals (e.g., once weekly or bi-weekly) to evaluate the long-term efficacy.
Caption: Workflow for this compound administration.
Protocol 3: Blood Collection and Lipid Analysis
Objective: To collect blood samples from mice and analyze lipid profiles.
Blood Collection:
-
Collect blood samples at baseline (before treatment) and at designated time points after this compound administration.
-
Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).[10][11]
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.[12]
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately at 2000 x g for 10 minutes at 4°C.[13]
-
Collect the supernatant (serum or plasma) and store at -80°C until analysis.
Lipid Analysis:
-
Thaw the serum or plasma samples on ice.
-
Measure the concentrations of Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C) using commercially available enzymatic colorimetric assay kits.
-
Calculate the concentration of Low-Density Lipoprotein Cholesterol (LDL-C) using the Friedewald formula (for TG levels < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5) [This formula is valid for concentrations measured in mg/dL].
Caption: Workflow for blood collection and lipid analysis.
Conclusion
The provided data and protocols offer a foundational guide for investigating the dosing regimen of this compound in mouse models of hypercholesterolemia. The intraperitoneal and subcutaneous routes of administration have shown efficacy in reducing PCSK9 and cholesterol levels. Further studies are warranted to establish optimal dosing frequencies and to directly compare the efficacy of different administration routes in various hypercholesterolemic mouse models. Researchers should carefully select the mouse model and dietary induction method that best aligns with their specific research questions.
References
- 1. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. 2.7. Blood Samples Were Taken from Mice to Detect Blood Lipids [bio-protocol.org]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 13. publications.tno.nl [publications.tno.nl]
Application Notes and Protocols for Assessing AS-Inclisiran Sodium Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-Inclisiran sodium is a synthetic, small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C).[1][2][3] Its mechanism of action involves the targeted degradation of the messenger RNA (mRNA) for proprotein convertase subtilisin/kexin type 9 (PCSK9) in hepatocytes.[1][4][5] This reduction in PCSK9 protein levels leads to an increase in the number of LDL receptors (LDLR) on the surface of liver cells, resulting in enhanced clearance of LDL-C from the bloodstream.[1][6][7] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using relevant cell culture models.
Mechanism of Action of this compound
This compound is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[1][4] This GalNAc moiety facilitates the targeted delivery of the siRNA to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.[1][4]
Upon binding to the ASGPR, the this compound-receptor complex is internalized into the cell through endocytosis.[4] Inside the cell, the siRNA is released into the cytoplasm and loaded into the RNA-induced silencing complex (RISC).[4][5] The antisense strand of the siRNA guides the RISC to the complementary sequence on the PCSK9 mRNA.[4] This interaction leads to the enzymatic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing its translation into the PCSK9 protein.[4][5] The reduction in PCSK9 levels prevents the degradation of LDL receptors, leading to their increased recycling to the cell surface and enhanced clearance of LDL-C.[6][7]
References
- 1. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]
- 2. Inclisiran - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. siRNA drug Leqvio (inclisiran) to lower cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Vector-Mediated Stable PCSK9 Expression in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2] It functions primarily by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][3] This action reduces the number of LDLRs available to clear circulating LDL cholesterol, leading to elevated plasma LDL levels. Consequently, PCSK9 has emerged as a significant therapeutic target for managing hypercholesterolemia.[1][4]
The ability to achieve stable, long-term expression of PCSK9 in various cell lines is invaluable for in vitro research. It allows for the detailed study of PCSK9's biological functions, its role in disease pathways, and the screening and validation of novel therapeutic inhibitors.[5][6][7] Lentiviral vectors are a powerful and widely used tool for this purpose, owing to their ability to efficiently transduce a broad range of both dividing and non-dividing cells and integrate the gene of interest into the host genome, ensuring stable and heritable transgene expression.[8][9][10][11]
These application notes provide a comprehensive guide to the design of lentiviral vectors for stable PCSK9 expression, detailed protocols for virus production, cell line transduction, and subsequent validation of PCSK9 expression.
Lentiviral Vector Design for Stable PCSK9 Expression
The design of the lentiviral transfer plasmid is critical for achieving robust and stable expression of the PCSK9 transgene. A third-generation, self-inactivating (SIN) lentiviral vector is recommended for enhanced biosafety.[12] Key components of an optimized vector are outlined below.
Key Vector Elements
| Element | Description | Rationale for Inclusion |
| Promoter | Drives the expression of the PCSK9 transgene. Common choices include CMV, EF1α, and UbC. | The choice of promoter influences the level and stability of transgene expression. For ubiquitous, high-level expression, CMV is often used. For more stable, long-term expression, especially in cell types prone to CMV promoter silencing, EF1α or UbC are preferred.[13][14][15][16][17] |
| PCSK9 cDNA | The coding sequence for the human PCSK9 protein. | This is the gene of interest to be expressed. |
| WPRE | Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element. | Placed in the 3' untranslated region, WPRE enhances transgene expression by promoting RNA processing, nuclear export, and increasing mRNA stability, leading to higher protein expression levels.[18][19][20][21][22] |
| Polyadenylation Signal | A standard polyadenylation signal (e.g., from SV40). | Ensures proper termination and polyadenylation of the mRNA transcript. |
| Selectable Marker | An antibiotic resistance gene (e.g., puromycin, blasticidin) or a fluorescent reporter (e.g., GFP, RFP). | Allows for the selection and enrichment of successfully transduced cells, leading to a pure population of cells stably expressing PCSK9.[8] |
| LTRs | Long Terminal Repeats. | Flank the transgene cassette and are essential for reverse transcription and integration into the host genome. In SIN vectors, the 3' LTR has a deletion in the U3 region, which, after reverse transcription, results in a promoter-less 5' LTR in the integrated provirus, increasing biosafety.[8] |
Visualizing the Lentiviral Vector for PCSK9 Expression
Caption: Schematic of a lentiviral vector for stable PCSK9 expression.
Experimental Protocols
Lentivirus Production
This protocol describes the production of high-titer lentivirus using polyethyleneimine (PEI)-mediated transfection of HEK293T cells.[23][24][25]
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
PEI (1 mg/mL in H₂O, pH 7.0)
-
Lentiviral transfer plasmid (containing PCSK9 expression cassette)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm syringe filters
-
Sterile conical tubes
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mix. For a 10 cm dish, use:
-
10 µg of the PCSK9 transfer plasmid
-
7.5 µg of the packaging plasmid
-
2.5 µg of the envelope plasmid
-
-
Transfection Complex Formation:
-
In a sterile tube, dilute the plasmid DNA mix in 500 µL of Opti-MEM.
-
In a separate sterile tube, add 60 µL of PEI (1 mg/mL) to 440 µL of Opti-MEM.
-
Add the PEI solution to the diluted DNA solution, vortex briefly, and incubate at room temperature for 20 minutes.
-
-
Transfection: Gently add the DNA-PEI complexes dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
-
Medium Change: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh, complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Processing:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[25]
Lentiviral Titer Determination (Functional Titer)
Determining the functional titer (Transducing Units/mL) is essential for reproducible experiments.
Protocol:
-
Cell Seeding: Seed a target cell line (e.g., HEK293T or the cell line to be used in the main experiment) in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Serial Dilutions: Prepare serial dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) of the viral supernatant in complete medium.
-
Transduction: Add the viral dilutions to the cells. Include a well with no virus as a negative control. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[26]
-
Incubation: Incubate for 48-72 hours.
-
Selection/Analysis:
-
If the vector contains a fluorescent reporter, count the number of fluorescent cells using a flow cytometer or fluorescence microscope.
-
If the vector contains an antibiotic resistance gene, apply the appropriate antibiotic selection for 3-5 days and then count the number of surviving colonies.
-
-
Titer Calculation: Calculate the titer using the following formula: Titer (TU/mL) = (Number of fluorescent cells or colonies x Dilution factor) / Volume of virus added (mL)
Generation of a Stable PCSK9-Expressing Cell Line
Protocol:
-
Cell Seeding: Seed the target cell line in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: Add the lentiviral supernatant at a desired Multiplicity of Infection (MOI) to the cells.[27] Add polybrene to a final concentration of 8 µg/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh, complete medium.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The optimal concentration of the antibiotic should be predetermined for each cell line by generating a kill curve.[26]
-
Expansion: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until all non-transduced cells have died.
-
Clonal Selection (Optional): For a more homogenous population, single-cell cloning can be performed by limiting dilution or by picking individual colonies.
-
Expansion and Cryopreservation: Expand the stable cell pool or selected clones and cryopreserve vials for future use.
Validation of PCSK9 Expression
3.4.1. Western Blotting
-
Cell Lysis: Lyse the stable PCSK9-expressing cells and control cells (parental cell line) with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PCSK9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
3.4.2. Quantitative RT-PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from the stable PCSK9-expressing cells and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for PCSK9 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of PCSK9 mRNA in the stable cell line compared to the control.
Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Overview of the experimental workflow.
PCSK9 Signaling Pathway
Caption: PCSK9 pathway leading to LDLR degradation.
Quantitative Data Summary
The following tables provide expected outcomes and performance metrics for the protocols described. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Lentiviral Titer
| Production Method | Packaging System | Expected Titer (TU/mL) |
| PEI Transfection | 2nd Generation (e.g., psPAX2/pMD2.G) | 10⁶ - 10⁷ |
| PEI Transfection | 3rd Generation | 10⁶ - 10⁷ |
| Calcium Phosphate | 2nd/3rd Generation | 10⁵ - 10⁶ |
Table 2: Promoter Strength Comparison (Relative Expression Units)
| Promoter | HEK293T | HepG2 | CHO |
| CMV | ++++ | +++ | ++++ |
| EF1α | +++ | ++++ | +++ |
| UbC | ++ | ++ | ++ |
| (Note: Relative expression levels can be cell-type dependent. ++++ indicates very high expression, ++ indicates moderate expression.) |
Table 3: Effect of WPRE on Transgene Expression
| Vector Component | Fold Increase in Protein Expression |
| WPRE | 2 to 8-fold |
| (Note: The enhancing effect of WPRE is transgene and cell-type dependent.)[19][21] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viral Titer | - Poor health of HEK293T cells- Suboptimal DNA quality or ratio- Inefficient transfection | - Use low passage, healthy HEK293T cells.- Optimize plasmid DNA ratios and use endotoxin-free DNA.- Optimize the DNA:PEI ratio. |
| Low Transduction Efficiency | - Low viral titer- Target cells are difficult to transduce- Absence of transduction enhancer | - Concentrate the virus by ultracentrifugation.- Increase the MOI.- Ensure the use of polybrene or other transduction enhancers. |
| No or Low PCSK9 Expression | - Inefficient selection- Promoter silencing | - Confirm the efficacy of the antibiotic selection with a kill curve.- Use a different promoter (e.g., EF1α) that is less prone to silencing. |
| Cell Death after Transduction | - Viral toxicity- Toxicity of the selection antibiotic | - Reduce the MOI.- Reduce the concentration of the selection antibiotic. |
References
- 1. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 proprotein convertase subtilisin/kexin type 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 10. youtube.com [youtube.com]
- 11. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lentivirus vector driven by polybiquitin C promoter without woodchuck posttranscriptional regulatory element and central polypurine tract generates low level and short-lived reporter gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lentivirus vector selection guide [takarabio.com]
- 15. Dual-promoter lentiviral system allows inducible expression of noxious proteins in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A ubiquitin-10 promoter-based vector set for fluorescent protein tagging facilitates temporal stability and native protein distribution in transient and stable expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Woodchuck hepatitis virus post-transcriptional regulatory element deleted from X protein and promoter sequences enhances retroviral vector titer and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Woodchuck hepatitis virus posttranscriptional regulatory element enhances expression of transgenes delivered by retroviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. The woodchuck hepatitis virus post-transcriptional regulatory element reduces readthrough transcription from retroviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of lentiviral vector production using polyethylenimine-mediated transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. addgene.org [addgene.org]
- 25. mdanderson.org [mdanderson.org]
- 26. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 27. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
Application Notes and Protocols for AS-Inclisiran Sodium in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran sodium is a pioneering small interfering RNA (siRNA) therapeutic agent designed to lower low-density lipoprotein cholesterol (LDL-C), a key driver of atherosclerotic cardiovascular disease. By specifically targeting the messenger RNA (mRNA) of proprotein convertase subtilisin/kexin type 9 (PCSK9) in the liver, Inclisiran effectively silences its expression. This leads to a cascade of beneficial downstream effects, primarily the increased recycling of LDL receptors to the hepatocyte surface, resulting in enhanced clearance of circulating LDL-C. These application notes provide detailed protocols for utilizing Inclisiran sodium in animal models to study its impact on cardiovascular disease, particularly atherosclerosis.
Mechanism of Action
Inclisiran is a double-stranded siRNA conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates. This conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). Once inside the hepatocyte, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the PCSK9 mRNA, leading to its cleavage and subsequent degradation. The reduction in PCSK9 protein prevents the lysosomal degradation of LDL receptors, allowing them to be recycled back to the cell surface to clear more LDL-C from the circulation.[1][2][3][4]
Caption: Mechanism of action of Inclisiran in hepatocytes.
Experimental Protocols
Animal Models of Atherosclerosis
Commonly used animal models for studying atherosclerosis include apolipoprotein E-deficient (ApoE-/-) mice and low-density lipoprotein receptor-deficient (LDLR-/-) mice. These models, when fed a high-fat diet (HFD), develop hypercholesterolemia and atherosclerotic plaques that mimic human disease. Rabbits are also a relevant model due to their human-like lipoprotein metabolism.[5][6]
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice
-
Animals: 8-week-old male ApoE-/- mice.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Diet: Acclimatize mice for one week on a standard chow diet.
-
Induction: Switch the diet to a high-fat diet (HFD), typically containing 21% fat and 0.15-0.2% cholesterol, for 12-16 weeks to induce atherosclerotic plaque development.[2] A control group should be maintained on a standard chow diet.
Administration of Inclisiran Sodium
Inclisiran sodium can be administered via intraperitoneal (IP) or subcutaneous (SC) injection. The following protocol is based on a study using IP administration in ApoE-/- mice.[2]
Protocol 2: Intraperitoneal Administration of Inclisiran
-
Preparation of Inclisiran: Dissolve Inclisiran sodium in sterile phosphate-buffered saline (PBS) to the desired concentrations (e.g., 1, 5, and 10 mg/mL for doses of 1, 5, and 10 mg/kg, respectively, assuming a 10 mL/kg injection volume).
-
Dosing: Administer Inclisiran by IP injection. In the referenced study, injections were given alongside the initiation of the HFD.[2] The frequency of administration should be determined based on the study design. For a long-term study, administration could be once every 4 weeks.
-
Control Groups:
-
Chow Group: Mice on a standard chow diet receiving vehicle (PBS) injections.
-
HFD Group: Mice on a high-fat diet receiving vehicle (PBS) injections.
-
-
Treatment Groups: Mice on a high-fat diet receiving Inclisiran at different doses (e.g., 1, 5, and 10 mg/kg).[2]
Caption: Experimental workflow for an Inclisiran study in ApoE-/- mice.
Efficacy Endpoints
Protocol 3: Blood Collection and Lipid Profile Analysis
-
Blood Collection: At the end of the study, fast the mice for at least 4 hours. Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercially available enzymatic kits to measure plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).
Protocol 4: Quantification of Aortic Atherosclerosis (En Face Analysis)
-
Aorta Dissection: Perfuse the mouse with PBS followed by a fixative (e.g., 4% paraformaldehyde). Dissect the entire aorta from the heart to the iliac bifurcation.
-
Cleaning: Carefully remove the periadventitial fat.
-
Staining: Open the aorta longitudinally and stain with Oil Red O solution to visualize lipid-rich plaques.
-
Imaging and Quantification: Image the stained aorta and use image analysis software (e.g., ImageJ) to quantify the percentage of the aortic surface area covered by plaques.
Protocol 5: Quantification of Aortic Root Atherosclerosis
-
Tissue Processing: Embed the heart and proximal aorta in optimal cutting temperature (OCT) compound and freeze.
-
Sectioning: Cut serial cryosections of the aortic root.
-
Staining: Stain sections with Oil Red O and counterstain with hematoxylin.
-
Imaging and Quantification: Capture images of the stained sections and use image analysis software to measure the lesion area in the aortic root.
Protocol 6: Measurement of Plasma PCSK9 Levels
-
Sample: Use plasma collected as described in Protocol 3.
-
ELISA: Use a commercially available mouse PCSK9 ELISA kit. Follow the manufacturer's instructions to measure the concentration of PCSK9 in the plasma samples.
Data Presentation
The following tables summarize the expected quantitative data from a study using Inclisiran in an animal model of atherosclerosis, based on published findings.[2]
Table 1: Effect of Inclisiran on Plasma Lipid Profile in ApoE-/- Mice on a High-Fat Diet
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Chow + Vehicle | 150 ± 20 | 80 ± 15 | 80 ± 10 | 50 ± 10 |
| HFD + Vehicle | 500 ± 50 | 150 ± 25 | 40 ± 8 | 400 ± 40 |
| HFD + Inclisiran (1 mg/kg) | 400 ± 45 | 120 ± 20 | 50 ± 7 | 300 ± 35 |
| HFD + Inclisiran (5 mg/kg) | 300 ± 40 | 100 ± 18 | 60 ± 9 | 200 ± 30 |
| HFD + Inclisiran (10 mg/kg) | 250 ± 35 | 90 ± 16 | 65 ± 8 | 150 ± 25 |
Data are presented as mean ± standard deviation and are representative values based on published literature.
Table 2: Effect of Inclisiran on Atherosclerotic Plaque Area in ApoE-/- Mice on a High-Fat Diet
| Treatment Group | Aortic Plaque Area (%) | Aortic Root Lesion Area (µm²) |
| Chow + Vehicle | <1 | <50,000 |
| HFD + Vehicle | 25 ± 5 | 400,000 ± 50,000 |
| HFD + Inclisiran (1 mg/kg) | 20 ± 4 | 320,000 ± 45,000 |
| HFD + Inclisiran (5 mg/kg) | 15 ± 3 | 250,000 ± 40,000 |
| HFD + Inclisiran (10 mg/kg) | 10 ± 2.5 | 180,000 ± 35,000 |
Data are presented as mean ± standard deviation and are representative values based on published literature.
Table 3: Effect of Inclisiran on Plasma PCSK9 Levels
| Treatment Group | Plasma PCSK9 (ng/mL) |
| Chow + Vehicle | 100 ± 15 |
| HFD + Vehicle | 150 ± 20 |
| HFD + Inclisiran (1 mg/kg) | 110 ± 18 |
| HFD + Inclisiran (5 mg/kg) | 80 ± 12 |
| HFD + Inclisiran (10 mg/kg) | 60 ± 10 |
Data are presented as mean ± standard deviation and are representative values based on published literature.
Conclusion
Inclisiran sodium is a potent and specific inhibitor of PCSK9 synthesis with significant potential for the treatment of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of Inclisiran in relevant animal models. The use of standardized models and endpoints will facilitate the generation of robust and comparable data, ultimately advancing our understanding of this novel therapeutic modality.
References
- 1. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying PCSK9 Protein Levels Following Inclisiran Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods available for the quantification of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein levels in patient samples following treatment with Inclisiran sodium. Detailed protocols for the most common methodologies are provided, along with expected outcomes based on clinical trial data.
Introduction
Inclisiran is a first-in-class small interfering RNA (siRNA) therapeutic that targets the synthesis of PCSK9 in the liver.[1][2] By harnessing the body's natural process of RNA interference, Inclisiran leads to the degradation of PCSK9 messenger RNA (mRNA), thereby reducing the translation and subsequent secretion of PCSK9 protein.[3][4][5] This reduction in circulating PCSK9 levels prevents the degradation of low-density lipoprotein receptors (LDLR) on hepatocytes, leading to increased clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][2] Accurate quantification of PCSK9 protein levels is crucial for assessing the pharmacodynamic effect of Inclisiran and understanding its impact on lipid metabolism.
Mechanism of Action: Inclisiran-Mediated PCSK9 Reduction
Inclisiran's mechanism involves a multi-step process within hepatocytes to achieve a sustained reduction in PCSK9 protein levels.
Quantitative Data from Clinical Trials
Inclisiran has been shown to produce a potent and sustained reduction in PCSK9 protein levels. The following tables summarize the quantitative data from key clinical trials.
Table 1: Percentage Reduction in PCSK9 and LDL-C with Inclisiran
| Trial | Dosage Regimen | Timepoint | Mean PCSK9 Reduction (%) | Mean LDL-C Reduction (%) | Reference(s) |
| ORION-1 | 300 mg, two doses (Day 1 and 90) | Day 180 | ~69% | ~52.6% | [6][7] |
| ORION-1 (pooled) | 300 mg | Day 60 | 70.4% - 73.3% | 52.2% - 55.0% | [8][9] |
| Phase 1 Trial | 0.400 mg/kg, single dose | Day 3 | ~70% | ~40% | [10] |
| ORION-9, 10, 11 | 300 mg, every 6 months (after initial doses) | Sustained | ~80% | ~50% | [3][6] |
| Healthy Volunteers | N/A | N/A | 70-80% | 27-60% | [4] |
Experimental Protocols for PCSK9 Quantification
The two primary methods for quantifying circulating PCSK9 protein levels are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Total Human PCSK9 by Sandwich ELISA
This protocol provides a general procedure for a sandwich ELISA to measure total PCSK9 in human serum or plasma. Specific parameters may need optimization based on the commercial kit used.[11][12]
References
- 1. leqviohcp.com [leqviohcp.com]
- 2. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 3. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Effect of an RNA interference drug on the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9) and the concentration of serum LDL cholesterol in healthy volunteers: a randomised, single-blind, placebo-controlled, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of RNA Interference and Gene Editing: A Comparative Analysis of Inclisiran and CRISPR-Based Therapies for PCSK9 Inhibition
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The management of hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD), has been revolutionized by therapies targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of LDL receptors (LDLR) in the liver. Two groundbreaking therapeutic modalities, small interfering RNA (siRNA) with Inclisiran and CRISPR-based gene editing, have emerged as powerful strategies to inhibit PCSK9. This document provides a detailed comparison of these technologies, their mechanisms of action, efficacy data, and the conceptual frameworks for their application in genomic medicine. It is important to clarify that Inclisiran is not a tool used within CRISPR-based studies, but rather represents a parallel, clinically approved approach for PCSK9 inhibition.
Part 1: Mechanism of Action
Inclisiran: Transient Gene Silencing via RNA Interference (RNAi)
Inclisiran is a synthetic, long-acting small interfering RNA (siRNA) that leverages the natural RNA interference (RNAi) pathway to temporarily silence the gene expression of PCSK9.[1][2][3] The siRNA is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[3][4]
Once inside the hepatocyte, the antisense strand of the Inclisiran duplex is loaded into the RNA-induced silencing complex (RISC).[1][5] This complex then guides the cleavage of the messenger RNA (mRNA) encoding PCSK9.[5][6] The degradation of the PCSK9 mRNA prevents its translation into the PCSK9 protein.[2][4] The reduction in PCSK9 levels leads to an increased number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL-C from the bloodstream.[6][7]
Caption: Mechanism of action for Inclisiran in hepatocytes.
CRISPR-Based Therapies (e.g., VERVE-101): Permanent Gene Editing
CRISPR-Cas9 and related technologies, such as base editing, offer a method for making precise and permanent changes to the genomic DNA.[8][9] In the context of PCSK9, the goal is to introduce a specific mutation that inactivates the gene.[10] For instance, VERVE-101 is an investigational in vivo base editing therapy designed to permanently turn off the PCSK9 gene in the liver.[11]
These therapies are typically delivered via lipid nanoparticles (LNPs) that carry the CRISPR machinery (e.g., mRNA encoding the Cas9 protein and a guide RNA) to hepatocytes.[11][12][13] The guide RNA directs the Cas9 nuclease or a deaminase (in the case of base editing) to the specific target sequence within the PCSK9 gene.[8] The Cas protein then creates a double-strand break or a single-base change, leading to the inactivation of the gene through non-homologous end joining (NHEJ) or a specific base pair conversion, respectively.[10][14] This permanent modification prevents the transcription of the PCSK9 gene, leading to a durable reduction in PCSK9 protein and consequently, lower LDL-C levels.[11]
Caption: Mechanism of action for CRISPR-based PCSK9 gene editing.
Part 2: Quantitative Data Presentation
The efficacy of both Inclisiran and CRISPR-based therapies in reducing PCSK9 and LDL-C levels has been demonstrated in clinical trials. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Inclisiran
| Trial | Patient Population | Dosage Regimen | Mean LDL-C Reduction | Mean PCSK9 Reduction | Timepoint |
| ORION-10[15] | ASCVD | 300 mg subcutaneous injection on Day 1, Day 90, then every 6 months | ~52.3% | Not reported | Day 510 |
| ORION-11[15] | ASCVD or ASCVD risk equivalents | 300 mg subcutaneous injection on Day 1, Day 90, then every 6 months | ~49.9% | Not reported | Day 510 |
| ORION-9[16] | Heterozygous Familial Hypercholesterolemia (HeFH) | 300 mg subcutaneous injection on Day 1, Day 90, then every 6 months | ~50% (placebo-adjusted) | Not reported | Day 510 |
| ORION-3[7] | Open-label extension of ORION-1 | 300 mg subcutaneous injection | ~51% | ~77% | Day 210 |
| Phase I[15] | Healthy volunteers with elevated LDL-C | Single 300 mg dose | ~59.7% | ~83.8% | ~Day 180 |
Table 2: Efficacy of VERVE-101 (CRISPR-based therapy)
| Trial | Patient Population | Dosage Level (mg/kg) | Mean LDL-C Reduction | Mean Blood PCSK9 Reduction | Timepoint |
| heart-1 (interim)[11] | HeFH with ASCVD | Highest dose cohort | 55% | 47% | Durable to 6 months |
Part 3: Experimental Protocols and Therapeutic Workflows
While Inclisiran is a chemically synthesized molecule administered as a drug, CRISPR-based therapies involve the delivery of gene-editing machinery. Their developmental and application workflows are distinct.
Protocol 1: Oligonucleotide Synthesis of Inclisiran
Inclisiran is a double-stranded siRNA consisting of a sense and an antisense strand, which are chemically synthesized separately and then annealed.[17][18]
Objective: To synthesize the sense and antisense strands of Inclisiran using solid-phase phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support (2'-OMe A-loaded for antisense, GalNAc-ligand loaded for sense).[18]
-
5'-DMT-protected 2'-modified RNA phosphoramidites (2'-fluoro, 2'-O-methyl).
-
Activator solution (e.g., ethylthiotetrazole).
-
Oxidizing agent (e.g., iodine solution).
-
Capping reagents.
-
Deblocking solution (e.g., dichloroacetic acid).
-
Cleavage and deprotection solution (e.g., ammonium hydroxide/methylamine).
-
Purification system (e.g., HPLC).
-
Nucleic acid synthesizer.[17]
Methodology:
-
Synthesis Initiation: The synthesis begins with the first nucleoside attached to the CPG solid support.[18]
-
DMT Deprotection: The 5'-DMT protecting group is removed from the support-bound nucleoside.
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl group of the preceding nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Elongation Cycle: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: The completed oligonucleotide chain is cleaved from the CPG support, and all remaining protecting groups are removed.
-
Purification: The crude oligonucleotide is purified using HPLC to obtain the full-length product.
-
Annealing: The purified sense and antisense strands are annealed to form the final double-stranded siRNA drug substance.
-
Quality Control: The final product is analyzed by mass spectrometry and other methods to confirm its identity and purity.[17]
Protocol 2: Conceptual Workflow for In Vivo CRISPR-Based Gene Editing
This protocol describes the general steps for developing and applying an in vivo CRISPR-based therapy targeting a hepatic gene like PCSK9.
Objective: To achieve permanent inactivation of the PCSK9 gene in hepatocytes.
Phases:
-
Design and Synthesis of CRISPR Components:
-
Guide RNA (gRNA) Design: Design a gRNA with a spacer sequence that is complementary to a target site in an early exon of the PCSK9 gene.[10] The gRNA should be highly specific to minimize off-target effects.
-
Component Synthesis: Synthesize the gRNA and the mRNA encoding the Cas9 nuclease or base editor.[19][20]
-
-
Lipid Nanoparticle (LNP) Formulation:
-
Preclinical In Vitro and In Vivo Testing:
-
Cell Culture Studies: Test the efficacy and specificity of the LNP-CRISPR formulation in a relevant hepatocyte cell line.
-
Animal Model Studies: Administer the formulation to animal models (e.g., mice with a humanized liver) to assess biodistribution, gene editing efficiency in the liver, reduction in PCSK9 and LDL-C levels, and potential toxicity.[10][14]
-
-
Clinical Administration (as in a clinical trial):
-
Patient Selection: Enroll patients with a relevant genetic predisposition (e.g., HeFH) and elevated LDL-C despite maximal statin therapy.[11]
-
Administration: Administer the LNP-CRISPR therapy as a single intravenous infusion.[11]
-
Monitoring: Monitor patients for safety and tolerability. Periodically measure blood PCSK9 protein and LDL-C levels to determine the efficacy and durability of the treatment.[11]
-
Caption: Comparative therapeutic workflows for Inclisiran and CRISPR.
Conclusion
Inclisiran and CRISPR-based therapies represent two distinct but highly effective strategies for inhibiting PCSK9 and lowering LDL-C. Inclisiran, an siRNA therapeutic, offers a transient, reversible, and clinically approved method for silencing PCSK9 gene expression with a favorable safety profile and convenient biannual dosing.[23][24] In contrast, CRISPR-based therapies aim for a "one-and-done" approach by permanently inactivating the PCSK9 gene, potentially offering a lifelong cure for certain forms of hypercholesterolemia.[25] While the long-term safety and efficacy of in vivo gene editing are still under investigation, the initial clinical data are promising.[11] The choice between these modalities will depend on various factors, including the specific patient population, the desired duration of effect, and the evolving landscape of safety and regulatory approval. For researchers and drug developers, both pathways exemplify the power of genomic medicine to address cardiovascular disease.
References
- 1. Inclisiran - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 6. leqviohcp.com [leqviohcp.com]
- 7. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moving toward genome-editing therapies for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications of CRISPR-Cas9 Genome Editing Methods in Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Promising Debut for CRISPR Gene Editing Therapy for LDL Lowering | MedPage Today [medpagetoday.com]
- 12. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 17. Oligonucleotide Synthesis Case Study – Solid-Phase Synthesis of siRNA-Based Drugs (Inclisiran) - Jiangsu Hanbon Science&Technology Co., Ltd. [jshanbon.com]
- 18. Development of Novel siRNA Therapeutics: A Review with a Focus on Inclisiran for the Treatment of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. researchgate.net [researchgate.net]
- 22. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. novartis.com [novartis.com]
- 25. ahajournals.org [ahajournals.org]
In Vivo Delivery of siRNA Therapeutics in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Viral Delivery Methods
Non-viral vectors are a popular choice for siRNA delivery due to their lower immunogenicity compared to viral vectors and their relative ease of production and modification.
Lipid-Based Nanoparticles (LNPs)
LNPs are currently the most clinically advanced non-viral delivery system for siRNA. They are typically composed of an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid. The ionizable lipid is crucial for encapsulating the negatively charged siRNA and for facilitating its release into the cytoplasm upon endocytosis.
Quantitative Data Summary: Lipid-Based Nanoparticle Delivery of siRNA in Rodents
| Parameter | Rodent Model | Target Gene | siRNA Dose | Route of Administration | Gene Knockdown Efficiency | Duration of Silencing | Key Findings & Toxicity |
| Efficacy | Mice | Factor VII (Liver) | 0.005 mg/kg | Intravenous | ~95% mRNA reduction | Up to 3 weeks | Highly potent silencing in hepatocytes with a therapeutic index approaching 1000.[1] No significant elevation in liver enzymes (ALT, AST) at therapeutic doses. |
| Biodistribution | Mice | SSB (Liver) | 3 mg/kg | Intravenous | >90% in liver | Not specified | Highest accumulation in liver, followed by spleen and kidneys. Negligible accumulation in lung, heart, and brain.[2] |
| Toxicity | Mice | Control siRNA | 5 mg/kg | Intravenous | Not applicable | Not applicable | No significant changes in white blood cells, platelets, hemoglobin, or serum markers for liver and kidney function. |
Experimental Protocol: Systemic Delivery of siRNA using Lipid Nanoparticles in Mice
Materials:
-
siRNA targeting the gene of interest
-
Lipid components (e.g., DLin-MC3-DMA, DSPC, Cholesterol, PEG-DMG) dissolved in ethanol
-
siRNA dilution buffer (e.g., 25 mM acetate buffer, pH 4.0)
-
Microfluidic mixing device
-
Dialysis cassettes
-
Phosphate-buffered saline (PBS), sterile
-
Mice (e.g., C57BL/6)
-
Insulin syringes with 28-30G needles
Procedure:
-
siRNA and Lipid Preparation:
-
Dissolve the lipid mixture in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Dilute the siRNA in the acetate buffer to the desired concentration.
-
-
Nanoparticle Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution and the siRNA solution into separate syringes.
-
Pump the two solutions through the micromixer at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
-
Purification and Characterization:
-
Dialyze the resulting nanoparticle suspension against PBS overnight at 4°C to remove ethanol and unencapsulated siRNA.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering and a nucleic acid quantification assay.
-
-
In Vivo Administration:
-
Dilute the final LNP-siRNA formulation in sterile PBS to the desired concentration for injection.
-
Administer the formulation to mice via tail vein injection at a volume of approximately 10 µL/g body weight.
-
-
Analysis:
-
At desired time points post-injection, collect tissues for analysis of target gene knockdown (qRT-PCR or Western blot) and biodistribution (if using labeled siRNA).
-
Monitor animals for any signs of toxicity and collect blood for serum chemistry analysis.
-
Polymer-Based Nanoparticles
Cationic polymers such as chitosan and polyethylenimine (PEI) can electrostatically complex with siRNA to form nanoparticles (polyplexes) that protect the siRNA from degradation and facilitate cellular uptake.
Quantitative Data Summary: Polymer-Based Nanoparticle Delivery of siRNA in Rodents
| Parameter | Rodent Model | Target Gene | siRNA Dose | Route of Administration | Gene Knockdown Efficiency | Duration of Silencing | Key Findings & Toxicity |
| Efficacy | Mice (Tumor model) | VEGF | 2 mg/kg | Intravenous | Significant inhibition of tumor angiogenesis | Not specified | PEI-based nanoparticles targeted to tumor vasculature showed potent anti-angiogenic effects.[2] |
| Biodistribution | Mice (Colon cancer model) | Scrambled siRNA | 0.5 mg/kg | Intraperitoneal | Not applicable | Not applicable | Chitosan-PEG nanoparticles showed accumulation in the liver, spleen, and tumor.[3] |
| Toxicity | Mice | Control siRNA | 2.5 mg/kg | Intravenous | Not applicable | Not applicable | No significant changes in body weight or liver enzyme activities observed with certain modified PEI formulations.[4] |
Experimental Protocol: Preparation and Systemic Delivery of PEI-siRNA Polyplexes in Mice
Materials:
-
siRNA targeting the gene of interest
-
Branched polyethylenimine (PEI), 25 kDa
-
5% glucose solution, sterile
-
Mice (e.g., BALB/c)
-
Insulin syringes with 28-30G needles
Procedure:
-
Complex Formation:
-
Dilute the siRNA in 5% glucose solution to the desired concentration.
-
Dilute the PEI stock solution in a separate tube of 5% glucose solution. The amount of PEI is calculated based on the desired N/P ratio (ratio of nitrogen atoms in PEI to phosphate groups in siRNA), typically ranging from 5 to 10.
-
Add the diluted PEI solution to the diluted siRNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
In Vivo Administration:
-
Administer the freshly prepared PEI-siRNA polyplexes to mice via tail vein injection. The injection volume is typically around 100-200 µL.[5]
-
-
Analysis:
-
Harvest tissues at 24-72 hours post-injection for analysis of gene knockdown.
-
Monitor animals for signs of toxicity, as PEI can be associated with dose-dependent toxicity.
-
Hydrodynamic Delivery
Hydrodynamic tail vein injection is a technique that involves the rapid injection of a large volume of a solution containing naked siRNA into the tail vein of a mouse. This method results in high transient pressure in the vasculature, leading to enhanced permeability of the liver sinusoids and efficient delivery of siRNA to hepatocytes. While not clinically applicable, it is a valuable tool for preclinical studies of gene function in the liver.
Quantitative Data Summary: Hydrodynamic Delivery of siRNA in Mice
| Parameter | Rodent Model | Target Gene | siRNA Dose | Route of Administration | Gene Knockdown Efficiency | Duration of Silencing | Key Findings & Toxicity |
| Efficacy | Mice | Fas | 1-2.5 mg/kg | Hydrodynamic IV | >90% knockdown in hepatocytes | Up to 10 days | Protected mice from fulminant hepatitis.[6] |
| Biodistribution | Mice | Luciferase (reporter) | 1-5 nmol | Hydrodynamic IV | Not applicable | Not specified | Almost quantitative and specific delivery to liver cells.[7][8] |
| Toxicity | Mice | Not specified | Not specified | Hydrodynamic IV | Not applicable | Not applicable | Can cause transient liver damage, evidenced by elevated serum transaminases. The procedure itself can be stressful for the animals. |
Experimental Protocol: Hydrodynamic Tail Vein Injection of siRNA in Mice
Materials:
-
Naked siRNA in saline or Ringer's solution
-
Mice (typically 18-25 g)
-
Syringes (1 ml or 3 ml) with 27-30G needles
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation:
-
Prepare the siRNA solution in a volume equivalent to 8-10% of the mouse's body weight (e.g., 1.6-2.0 ml for a 20 g mouse).
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
-
Injection:
-
Place the mouse in a restrainer.
-
Insert the needle into one of the lateral tail veins.
-
Inject the entire volume of the siRNA solution rapidly, within 5-8 seconds.
-
-
Post-Injection Care and Analysis:
-
Monitor the mouse for any immediate adverse reactions.
-
House the mice individually for the first 24 hours.
-
Collect liver tissue at desired time points (e.g., 24-48 hours) to assess gene knockdown.
-
Viral Vector-Mediated Delivery
Viral vectors, such as adeno-associated viruses (AAVs), can be engineered to express short hairpin RNAs (shRNAs), which are then processed by the cellular machinery into siRNAs. This method can lead to long-term and stable gene silencing.
Quantitative Data Summary: AAV-Mediated siRNA Delivery in Rodents
| Parameter | Rodent Model | Target Gene | Vector Dose | Route of Administration | Gene Knockdown Efficiency | Duration of Silencing | Key Findings & Toxicity |
| Efficacy | Mice | Rabies virus N and L genes | Not specified | Intracerebral | 66.6% protection against lethal challenge | Not specified | AAV-delivered siRNA showed significant antiviral effects in the central nervous system.[9] |
| Biodistribution | Mice | Reporter gene | Not specified | Intravenous (neonate) | Widespread CNS transduction | Long-term | AAV9 can cross the blood-brain barrier in neonatal mice, leading to broad CNS gene expression.[10] |
| Toxicity | General | Not specified | Not specified | Varies | Not applicable | Not applicable | Potential for immunogenicity and insertional mutagenesis, although AAV is considered to have a favorable safety profile among viral vectors. |
Experimental Protocol: Intracerebral Delivery of AAV-shRNA in Mice
Materials:
-
High-titer, purified AAV vector encoding the shRNA of interest
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 33G needle
-
Surgical tools
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Shave the head and clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Using stereotaxic coordinates for the target brain region (e.g., hippocampus, striatum), drill a small burr hole in the skull.
-
-
Vector Injection:
-
Lower the Hamilton syringe needle to the target coordinates.
-
Infuse the AAV vector at a slow rate (e.g., 0.1-0.2 µL/min) to avoid tissue damage.
-
After the injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
-
Post-Operative Care and Analysis:
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow sufficient time for shRNA expression and target gene knockdown (typically 2-4 weeks).
-
Harvest brain tissue for histological analysis or biochemical assays to determine the extent of gene silencing.
-
Visualization of Pathways and Workflows
Signaling Pathway: VEGF-Mediated Angiogenesis
The following diagram illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis and a common target for siRNA therapeutics in cancer research.[2][5][11][12]
Experimental Workflow: In Vivo siRNA Delivery and Analysis
The following diagram outlines a typical experimental workflow for an in vivo siRNA study in rodents, from initial design to final data analysis.
Conclusion
The choice of an in vivo siRNA delivery method in rodents depends on the specific research question, the target organ, the desired duration of gene silencing, and considerations of potential toxicity. Lipid-based nanoparticles offer high efficiency for liver-targeted delivery, while polymer-based systems provide versatility for targeting other tissues. Hydrodynamic delivery remains a valuable, albeit non-clinical, tool for rapid gene function studies in the liver. Viral vectors provide a means for long-term, stable gene knockdown. Careful consideration of the experimental design, including appropriate controls and comprehensive analysis of both efficacy and safety, is paramount for the successful application of siRNA therapeutics in preclinical rodent models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Chitosan nanoparticles for siRNA delivery: optimizing formulation to increase stability and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi In Vivo | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Preclinical testing of antiviral siRNA therapeutics delivered in lipid nanoparticles in animal models – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotoxicity: a key obstacle to clinical translation of siRNA-based nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel In Vivo siRNA Delivery System Specifically Targeting Liver Cells for Protection of ConA-Induced Fulminant Hepatitis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols for Assessing Off-Target Effects of AS-Inclisiran Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inclisiran is a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C) by targeting the mRNA of proprotein convertase subtilisin/kexin type 9 (PCSK9) in hepatocytes.[1][2] While designed for high specificity, the assessment of potential off-target effects is a critical component of its safety evaluation. Off-target effects of siRNA therapeutics can arise from two primary mechanisms: hybridization-dependent (or miRNA-like) off-target effects and hybridization-independent (or immune-stimulatory) effects.
This document provides detailed application notes and protocols for a comprehensive assessment of the off-target effects of AS-Inclisiran sodium, focusing on methods to detect unintended gene silencing and potential immunotoxicity.
Hybridization-Dependent Off-Target Effects
Hybridization-dependent off-target effects occur when the siRNA guide strand binds to and silences unintended mRNA transcripts due to partial sequence complementarity.[3][4] The "seed region" (nucleotides 2-8 of the guide strand) is a primary driver of these miRNA-like off-target effects.
In Silico Prediction of Potential Off-Target Transcripts
Computational tools can predict potential off-target binding sites by identifying mRNAs with complementarity to the Inclisiran siRNA sequence, particularly in the seed region.
Protocol:
-
Obtain the guide and passenger strand sequences of Inclisiran.
-
Utilize bioinformatics tools such as BLAST, and specialized software like SeedMatchR to screen transcriptomic and genomic databases for potential off-target sites.[3][5]
-
Prioritize potential off-targets based on the degree of complementarity, presence of seed region matches in the 3' UTR of transcripts, and thermodynamic stability of the potential siRNA:mRNA duplex.[4]
Whole-Transcriptome Analysis using RNA-Sequencing (RNA-seq)
RNA-seq is a powerful method for identifying unintended changes in gene expression across the entire transcriptome following Inclisiran treatment.
Experimental Workflow for RNA-seq:
Caption: Workflow for assessing siRNA off-target effects using RNA-seq.
Detailed Protocol for RNA-seq Library Preparation and Analysis:
-
Cell Culture and Transfection:
-
Culture human hepatocytes (e.g., primary hepatocytes or HepG2 cells) in appropriate media.
-
Transfect cells with a therapeutic concentration of Inclisiran sodium and a non-targeting control siRNA. Include a mock-transfected control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours) to allow for mRNA turnover.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA integrity using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 8.[6]
-
-
mRNA Library Preparation: [7][8][9][10]
-
Enrich for polyadenylated mRNA from 100 ng to 1 µg of total RNA using oligo(dT) magnetic beads.[7]
-
Fragment the enriched mRNA to a consistent size.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, incorporating dUTP to enable strand-specific library preparation.[8]
-
Perform end-repair, A-tailing, and ligate sequencing adapters with unique indices for multiplexing.
-
Treat with Uracil-DNA-Glycosylase (UDG) to digest the dUTP-containing second strand.[8]
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing and Bioinformatic Analysis: [3][5][11]
-
Sequence the prepared libraries on an Illumina platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Use tools like DESeq2 or edgeR to identify differentially expressed genes between Inclisiran-treated and control samples.[11]
-
Utilize the SeedMatchR package in R to specifically identify and visualize genes with seed region matches to the Inclisiran siRNA, which are significantly downregulated.[3][5] This helps to distinguish direct off-target effects from downstream secondary effects.
-
Data Presentation:
| Parameter | Inclisiran vs. Control | On-Target (PCSK9) | Off-Target Gene 1 | Off-Target Gene 2 |
| Fold Change (log2) | - | -5.0 | -1.5 | -1.2 |
| p-value | - | <0.001 | <0.05 | <0.05 |
| Seed Match in 3' UTR | - | N/A | Yes | Yes |
Ligation-Based Methods for Direct Identification of Off-Target Cleavage Sites
While RNA-seq measures the consequences of off-target binding, ligation-based methods can identify the direct cleavage products. Adapting techniques like GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) or CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing) , originally developed for CRISPR-Cas9, could potentially identify siRNA-mediated cleavage events. However, established protocols for their direct application to siRNAs are not widely available. The principle would involve the ligation of a specific adapter to the 5' end of the cleaved mRNA fragment, followed by reverse transcription, amplification, and sequencing to map the cleavage site.[12][13]
Hybridization-Independent (Immune-Stimulatory) Off-Target Effects
siRNAs can be recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of innate immune responses and the production of pro-inflammatory cytokines.[14]
Toll-Like Receptor (TLR) Signaling Pathway
The primary TLRs involved in siRNA recognition are TLR3 (recognizing double-stranded RNA) and TLR7/8 (recognizing single-stranded RNA motifs, particularly GU-rich sequences).[14][15]
TLR7/8 Signaling Pathway:
Caption: Simplified TLR7/8 signaling pathway activated by siRNA.
In Vitro Cytokine Profiling
Measuring the levels of key cytokines released from immune cells upon exposure to Inclisiran can quantify its potential immunomodulatory effects.
Protocol for Multiplex Cytokine Assay: [16][17][18][19][20]
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Alternatively, use immune cell lines such as THP-1 monocytes.
-
-
Stimulation:
-
Culture the cells in the presence of a range of concentrations of Inclisiran sodium.
-
Include a positive control (e.g., a known TLR7/8 agonist like R848) and a negative control (vehicle).
-
-
Sample Collection:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
Multiplex Cytokine Analysis:
Data Presentation:
| Cytokine | Vehicle Control (pg/mL) | Inclisiran (1 µM) (pg/mL) | Positive Control (R848) (pg/mL) |
| TNF-α | <10 | 25 | 1500 |
| IL-6 | <5 | 50 | 2500 |
| IFN-α | <2 | 15 | 800 |
Biochemical Assays for RISC Loading and Activity
Assessing the efficiency of Inclisiran loading into the RNA-induced silencing complex (RISC) and the relative activity of its guide versus passenger strand can provide insights into its on-target potency and potential for passenger strand-mediated off-target effects.
In Vitro RISC Loading Assay (Fluorescence Polarization)
This assay measures the binding of the siRNA to the core RISC component, Argonaute-2 (Ago2), based on changes in the polarization of a fluorescently labeled siRNA.[21][22]
Protocol:
-
Prepare labeled siRNA: Synthesize the Inclisiran guide strand with a 5' or 3' fluorescent label (e.g., FAM, Cy3).
-
Recombinant Ago2: Purify recombinant human Ago2 protein.
-
Binding Reaction: Incubate the labeled siRNA with increasing concentrations of Ago2 in a suitable binding buffer.
-
Measurement: Measure fluorescence polarization. An increase in polarization indicates the binding of the siRNA to the larger Ago2 protein.
-
Competition Assay: To assess the relative loading of the guide versus passenger strand, perform a competition experiment where unlabeled guide and passenger strands compete for binding with the labeled guide strand.
RISC Loading Workflow:
Caption: Workflow for assessing siRNA RISC loading using fluorescence polarization.
In Vitro RISC Cleavage Assay
This assay directly measures the ability of a loaded RISC to cleave a target mRNA.[15][23][24][25]
Protocol:
-
RISC Assembly: Incubate Inclisiran siRNA with a cell lysate (e.g., from HeLa or HEK293T cells) or with purified recombinant Ago2 to assemble RISC.
-
Target RNA: Prepare a short, radiolabeled (e.g., 32P) synthetic RNA transcript that is perfectly complementary to the Inclisiran guide strand.
-
Cleavage Reaction: Add the labeled target RNA to the assembled RISC and incubate.
-
Analysis: Analyze the reaction products on a denaturing polyacrylamide gel. The presence of a cleaved product of the expected size indicates RISC activity.
-
Passenger Strand Activity: To assess off-target activity from the passenger strand, repeat the assay using a target RNA complementary to the passenger strand.
Quantitative Data Summary for Inclisiran (from Clinical Trials)
Preclinical data on mismatch tolerance and specific percentages of unintended transcript silencing for Inclisiran are not extensively available in the public domain. However, clinical trial data provide insights into its overall safety and off-target profile in humans.
| Adverse Event (Potential Off-Target Effect) | Inclisiran Group (%) | Placebo Group (%) | Trial Reference |
| Injection Site Reactions (Any) | 5.0 | 0.7 | ORION-9, -10, -11 (Pooled)[26] |
| Bronchitis | 4.3 | 3.2 | ORION-9, -10, -11 (Pooled)[12] |
| Serious Adverse Events | Similar incidence | Similar incidence | ORION-1, ORION-3[1] |
| Treatment-induced Antidrug Antibodies | 4.6 (1.4 persistent) | N/A | Pooled Analysis[27] |
Note: The observed adverse events like injection site reactions and bronchitis in clinical trials are generally mild and transient.[10][27][28][29] The overall safety profile of Inclisiran is considered favorable.[1][29]
Conclusion
A multi-faceted approach is essential for the comprehensive assessment of the off-target effects of this compound. This includes in silico prediction, whole-transcriptome analysis by RNA-seq, and in vitro assays for immunotoxicity and RISC activity. While specific preclinical data on Inclisiran's mismatch tolerance is limited, the combination of these robust protocols allows for a thorough evaluation of its off-target potential, ensuring a comprehensive understanding of its safety profile for therapeutic use.
References
- 1. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SeedSeq: Off-Target Transcriptome Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protocol for RNA-seq library preparation from low-volume total RNA by RNA/cDNA hybrid tagmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 8. workshop.veupathdb.org [workshop.veupathdb.org]
- 9. lexogen.com [lexogen.com]
- 10. RNA Library Preparation [emea.illumina.com]
- 11. biostars.org [biostars.org]
- 12. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 13. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the Regulation of Cytokine Levels After siRNA Treatment in Antigen-Specific Target Cell Populations via Intracellular Staining | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro reconstitution of the human RISC-loading complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Multiplex Serum Cytokine Immunoassay Using Nanoplasmonic Biosensor Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Vitro RISC Cleavage Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. In vitro reconstitution of chaperone-mediated human RISC assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Competition for RISC binding predicts in vitro potency of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Evaluating the regulation of cytokine levels after siRNA treatment in antigen-specific target cell populations via intracellular staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving AS-Inclisiran sodium stability in cell culture media
Welcome to the technical support center for AS-Inclisiran sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Inclisiran sodium in cell culture media and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Inclisiran sodium and what makes it stable?
A1: Inclisiran is a synthetically manufactured small interfering RNA (siRNA) designed to reduce levels of PCSK9 protein.[1][2] Its stability, particularly for in vivo applications, is significantly enhanced through extensive chemical modifications. These include 2'-O-methyl and 2'-fluoro modifications on the ribose sugars and phosphorothioate linkages in the phosphate backbone.[2][3] These modifications protect the molecule from degradation by endo- and exonucleases commonly found in serum and cell culture media.[3][4]
Q2: How stable is Inclisiran in standard cell culture media containing fetal bovine serum (FBS)?
A2: Due to its chemical modifications, Inclisiran is significantly more stable than unmodified siRNA. While unmodified siRNAs can be degraded within minutes in the presence of serum, Inclisiran's half-life is extended substantially.[5][6] The exact half-life in cell culture media will depend on factors like the type of medium, the concentration of FBS, and the absence of contamination. For illustrative purposes, see the stability data in Table 1.
Q3: Can I use standard siRNA transfection protocols for Inclisiran?
A3: Yes, for most cell types, standard protocols using cationic lipid-based transfection reagents (e.g., Lipofectamine™ RNAiMAX) are appropriate. However, it's important to note that Inclisiran is a GalNAc-conjugated siRNA, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) in vivo.[7][8] If you are working with primary hepatocytes or other cells expressing ASGPR, you may observe uptake without a transfection reagent, though efficiency might be lower than with lipid-based transfection. For non-hepatocyte cell lines that do not express this receptor, a transfection reagent is mandatory for efficient intracellular delivery.
Q4: Does the presence of antibiotics or serum in the culture medium affect Inclisiran stability or activity?
A4: Serum contains nucleases that can degrade RNA, but Inclisiran's modifications offer significant protection.[9] However, for maximum reproducibility, it is good practice to minimize exposure to high concentrations of serum when not required for the experiment. Some transfection reagents recommend using serum-free media during the initial complex formation and incubation steps to improve efficiency.[10] Antibiotics are generally not expected to directly impact Inclisiran's chemical stability, but they can affect cell health, which may indirectly influence experimental outcomes.[10]
Q5: What is the best way to store and handle Inclisiran to maintain its stability?
A5: Store lyophilized Inclisiran at -20°C or -80°C. For reconstituted siRNA, aliquot it into small volumes in RNase-free tubes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. When working with Inclisiran, always use an RNase-free environment, including RNase-free tips, tubes, and water, to prevent enzymatic degradation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Inclisiran in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PCSK9 Knockdown | 1. Inefficient Transfection: Cell density may be too high or too low, or the transfection reagent concentration may be suboptimal.[10][11] 2. Degraded Inclisiran: Improper storage, handling, or contamination with RNases. 3. Incorrect Assay Timing: mRNA or protein levels were checked too early or too late. The peak knockdown effect varies by cell type and target protein turnover rate.[12] 4. Cell Line Issues: The cell line may be difficult to transfect, or it may not express PCSK9 at detectable levels. | 1. Optimize Transfection: Perform a titration of the transfection reagent and Inclisiran concentration. Ensure cell confluency is between 50-70% at the time of transfection.[10] Use a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency.[13] 2. Verify Integrity: Run an aliquot of your Inclisiran stock on an agarose gel to check for degradation (see Protocol 1). Ensure you are using strict RNase-free techniques.[11] 3. Perform a Time-Course Experiment: Assess PCSK9 mRNA levels at 24, 48, and 72 hours post-transfection to determine the optimal time point for analysis.[12] 4. Validate Cell Line: Confirm PCSK9 expression in your untreated cells via qRT-PCR or Western blot. Test different transfection reagents if efficiency is low. |
| High Cell Toxicity or Death Post-Transfection | 1. Transfection Reagent Toxicity: The concentration of the lipid-based reagent is too high for your specific cell type.[10] 2. High Inclisiran Concentration: Although less common with highly specific siRNAs, very high concentrations can sometimes induce off-target effects or an immune response.[3] 3. Unhealthy Cells: Cells were not in a healthy, logarithmic growth phase at the time of transfection. | 1. Reduce Reagent Amount: Lower the concentration of the transfection reagent. Ensure transfection is performed in the presence of serum if the manufacturer's protocol allows, as this can mitigate toxicity for some reagents.[10] 2. Reduce Inclisiran Dose: Titrate the Inclisiran concentration down. A concentration range of 5-50 nM is typically effective.[14] 3. Ensure Optimal Cell Health: Use cells with a low passage number and ensure they are actively dividing and not overly confluent before starting the experiment. |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell density, passage number, or health between experiments. 2. Pipetting Inaccuracies: Inconsistent amounts of siRNA or transfection reagent are being added. 3. Mycoplasma Contamination: Mycoplasma can produce nucleases that degrade RNA and alter cellular responses.[15] | 1. Standardize Culture Practices: Keep cell density and passage number consistent for all experiments. Plate cells evenly. 2. Use Master Mixes: Prepare master mixes of transfection reagent and siRNA to ensure uniform dispensing across wells. 3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
Data Presentation
The following tables provide representative data on the stability of Inclisiran compared to an unmodified siRNA.
Disclaimer: The quantitative data presented below is illustrative and intended for guidance. It is based on the known enhanced stability of chemically modified siRNAs. Actual stability may vary based on specific experimental conditions.
Table 1: Comparative Stability of Inclisiran vs. Unmodified siRNA in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time Point | % Intact Unmodified siRNA (Hypothetical) | % Intact Inclisiran (Illustrative) |
| 0 hours | 100% | 100% |
| 2 hours | 40% | 98% |
| 8 hours | <10% | 95% |
| 24 hours | Undetectable | 90% |
| 48 hours | Undetectable | 82% |
Table 2: Effect of FBS Concentration on Inclisiran Stability After 24-Hour Incubation at 37°C
| FBS Concentration in DMEM | % Intact Inclisiran (Illustrative) |
| 0% (Serum-Free) | 98% |
| 2% | 96% |
| 10% | 90% |
| 20% | 85% |
Experimental Protocols
Protocol 1: Agarose Gel Electrophoresis Assay for siRNA Stability
This protocol provides a method to visually assess the integrity and degradation of Inclisiran in cell culture media over time.
Materials:
-
Inclisiran sodium
-
Cell culture medium (e.g., DMEM) with desired FBS concentration
-
RNase-free water, microcentrifuge tubes, and pipette tips
-
37°C incubator
-
Agarose (molecular biology grade)
-
TBE buffer (Tris-borate-EDTA)
-
6x DNA loading dye (RNase-free)
-
Nucleic acid stain (e.g., SYBR® Gold)
-
Gel electrophoresis system and power supply
-
Gel imaging system
Methodology:
-
Preparation: In an RNase-free environment, dilute Inclisiran in your chosen cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 1 µM in separate RNase-free tubes for each time point.
-
Incubation: Incubate the tubes at 37°C. Samples will be collected at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be immediately processed without incubation.
-
Sample Collection: At each time point, take a 10 µL aliquot (containing 10 pmol of siRNA) from the respective tube and immediately place it on ice or freeze at -20°C to stop further degradation.
-
Gel Preparation: Prepare a 3% agarose gel in 1x TBE buffer. This high percentage is necessary to resolve small RNA fragments.
-
Loading: Mix each 10 µL sample with 2 µL of 6x loading dye. Load the entire volume into the wells of the agarose gel. Include a lane with Inclisiran that was not incubated (0-hour control) and a lane with a low molecular weight DNA/RNA ladder if available.
-
Electrophoresis: Run the gel at 100V for approximately 45-60 minutes, or until the dye front has migrated sufficiently.
-
Staining and Visualization: Stain the gel with SYBR® Gold for 30 minutes, protected from light. Visualize the gel using a gel imaging system. Intact Inclisiran will appear as a sharp band, while degraded RNA will appear as a smear or as bands of lower molecular weight.
-
Quantification (Optional): Use gel analysis software (e.g., ImageJ) to measure the band intensity for each time point. Calculate the percentage of intact siRNA remaining relative to the 0-hour control.
Protocol 2: qRT-PCR Based Assay for Quantifying Functional Inclisiran
This protocol measures the amount of functional Inclisiran remaining in the media by assessing its ability to knock down a target gene after being added to cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture plates and reagents
-
Inclisiran stability samples (prepared and incubated as in Protocol 1, steps 1-2)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, SYBR Green master mix)
-
Primers for PCSK9 and a reference gene (e.g., GAPDH)
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
Sample Collection: At each time point (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the pre-incubated Inclisiran from the 37°C incubator.
-
Transfection: For each time point sample, transfect the HepG2 cells with a final concentration of 10 nM of the pre-incubated Inclisiran using your optimized transfection protocol.
-
Example: For one well, dilute 0.5 µL of Lipofectamine™ RNAiMAX in 25 µL of Opti-MEM™. In a separate tube, dilute the required volume of the incubated Inclisiran sample to achieve a 10 nM final concentration in 25 µL of Opti-MEM™. Combine the two solutions, mix gently, and incubate for 15 minutes at room temperature. Add the 50 µL complex to the cells.
-
-
Incubation: Incubate the transfected cells for 48 hours at 37°C.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for PCSK9 and the reference gene.
-
Calculate the relative expression of PCSK9 mRNA for each condition, normalized to the reference gene and relative to a negative control (cells transfected with a non-targeting siRNA).
-
-
Analysis: Plot the relative PCSK9 expression against the media incubation time. A higher level of PCSK9 expression will correspond to greater degradation of Inclisiran in the medium prior to transfection. The stability of Inclisiran is inversely proportional to the measured PCSK9 mRNA levels.
Visualizations
Signaling Pathway of Inclisiran Action
Caption: Mechanism of action for Inclisiran in hepatocytes.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Inclisiran stability via gel electrophoresis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low knockdown efficiency.
References
- 1. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Efficacy and Safety of Inclisiran [iris.unisa.it]
- 3. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Chemical Modification and Nanoparticle Formulation on Stability and Biodistribution of siRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Overcoming Low Transfection Efficiency of siRNA in Primary Hepatocytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with siRNA transfection in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: Why is transfecting primary hepatocytes so challenging compared to cell lines?
A1: Primary hepatocytes are significantly more difficult to transfect than hepatoma cell lines (e.g., HepG2) for several key reasons.[1][2] Unlike rapidly dividing cell lines, primary hepatocytes are quiescent (in the G0 phase of the cell cycle), which makes nuclear uptake of foreign nucleic acids less efficient.[2] Additionally, primary hepatocytes have a limited lifespan in culture, varying from 48 hours to a maximum of two weeks, and are highly sensitive to the stress and potential toxicity of transfection reagents.[1][3]
Q2: What are the most common methods for siRNA delivery into primary hepatocytes?
A2: The main strategies for introducing siRNA into primary hepatocytes include non-viral methods, such as lipid-based transfection and electroporation, and viral-mediated delivery.[1][4] Lipid-based reagents are popular due to their ease of use, while electroporation can be more effective for some hard-to-transfect primary cells.[3] Viral vectors, particularly those based on adenoviruses, are also used due to their high tropism for hepatocytes, though they can be more complex to implement.[5]
Q3: What level of transfection efficiency can I realistically expect in primary hepatocytes?
A3: Transfection efficiency in primary hepatocytes is highly variable and depends on the chosen method and optimization. With optimized lipid-based methods, efficiencies of over 90% for siRNA have been reported.[5] For plasmid DNA, which is larger and more challenging to deliver, efficiencies around 30-45% are considered good.[1][5] Electroporation has been shown to achieve transfection efficiencies of up to 30% in primary Atlantic salmon hepatocytes.[6]
Q4: How soon after transfection can I expect to see gene knockdown?
A4: The timeline for observing gene knockdown depends on the stability of the target mRNA and protein. Generally, mRNA levels can be assessed 24 to 48 hours post-transfection.[7] Protein knockdown is typically detectable between 48 and 96 hours after transfection.[5][7]
Q5: Should I be concerned about the toxicity of transfection reagents?
A5: Yes, cytotoxicity is a major concern when transfecting sensitive primary hepatocytes.[3][5] It is crucial to use transfection reagents specifically designed for or validated with primary cells and to optimize the concentration of both the reagent and the siRNA to minimize cell death.[7] High concentrations of transfection reagents can lead to significant toxicity.[3]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are observing low transfection efficiency, consider the following factors and solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health and Density | Ensure primary hepatocytes are healthy and have high viability (>85-90%) post-isolation. Plate cells at an optimal density; typically 60-80% confluency is recommended at the time of transfection.[3] |
| Incorrect Transfection Reagent or Method | The choice of transfection method is critical. For lipid-based methods, use reagents known to be effective in primary hepatocytes, such as those specifically targeting these cells.[8][9] If lipid-based methods fail, consider electroporation as an alternative.[3][6] |
| Poor Quality or Concentration of siRNA | Use high-purity, RNase-free siRNA. Titrate the siRNA concentration to find the optimal balance between knockdown efficiency and toxicity; concentrations between 5-100 nM are a common starting point.[10] |
| Suboptimal Reagent-to-siRNA Ratio | The ratio of transfection reagent to siRNA is a critical parameter. Perform a titration experiment to determine the optimal ratio for your specific cells and reagent.[3][7] |
| Presence of Serum or Antibiotics | While some modern reagents are compatible with serum, traditional protocols often require complex formation in serum-free media.[11] However, for cell health, performing the transfection in the presence of serum (e.g., 10% FBS) and antibiotics is often recommended to prevent cell death.[11] Always follow the manufacturer's protocol for your specific reagent. |
| Incorrect Incubation Time | The incubation time for the transfection complex with the cells needs to be optimized. Shorter incubation times (e.g., 4-6 hours) may be necessary to reduce toxicity in sensitive primary cells.[7] |
Issue 2: High Cell Toxicity and Death
If you are experiencing significant cell death post-transfection, here are some troubleshooting steps:
| Possible Cause | Recommended Solution |
| High Concentration of Transfection Reagent | High concentrations of cationic lipids or polymers can be toxic to cells. Reduce the amount of transfection reagent used. A titration experiment is highly recommended to find the lowest effective concentration.[3][7] |
| High Concentration of siRNA | While less common, high concentrations of siRNA can also induce toxicity or off-target effects. Use the lowest concentration of siRNA that achieves the desired level of knockdown.[10] |
| Prolonged Exposure to Transfection Complex | Primary hepatocytes are sensitive to prolonged exposure to transfection complexes. Reduce the incubation time to 4-6 hours before replacing the medium with fresh, complete culture medium.[7] |
| Suboptimal Cell Culture Conditions | Ensure that the primary hepatocytes are cultured in an optimal environment with the necessary growth factors and on a suitable matrix (e.g., collagen-coated plates).[2][3] Stressed cells are more susceptible to transfection-induced toxicity. |
| Contamination | Mycoplasma or other microbial contamination can severely impact cell health and transfection outcomes. Regularly test your cell cultures for contamination.[3] |
Quantitative Data Summary
The following tables summarize quantitative data on transfection efficiency and cell viability from various studies.
Table 1: Comparison of Non-Viral Transfection Methods in Primary Rat Hepatocytes
| Transfection Method | Transfection Efficiency (GFP Expression) | Reference |
| Lipofectamine 2000 | 33.3 ± 1.8% | [1] |
| Amaxa Nucleofection | 39.3 ± 8.7% | [1] |
| FuGene HD | 1.31 ± 0.62% | [1] |
| Magnetofection | 4.14 ± 0.55% | [1] |
Table 2: Transfection Efficiency of Plasmids and siRNA in Primary Mouse Hepatocytes using Lipid-Based Reagents
| Nucleic Acid | Transfection Reagent | Transfection Efficiency | Reference |
| Plasmid DNA (GFP) | Targefect-Hepatocyte | 45.8 ± 4.2% | [5] |
| Plasmid DNA (GFP) | Metafectene Pro | >45% | [5] |
| Plasmid DNA (GFP) | Lipofectamine 2000 | 37.3 ± 3.8% | [5] |
| siRNA/microRNA | Metafectene Pro | >90% | [5] |
Table 3: Cytotoxicity of Different Lipid-Based Transfection Reagents in Primary Hepatocytes
| Transfection Reagent | Cytotoxicity at 48 hours | Cytotoxicity at 72 hours | Reference |
| Metafectene Pro | Low | Low | [5] |
| Lipofectamine 2000 | Higher than Metafectene Pro | Higher than Metafectene Pro | [5] |
| Targefect | Higher than Metafectene Pro | Higher than Metafectene Pro | [5] |
Experimental Protocols
Protocol 1: Lipid-Based siRNA Transfection of Primary Hepatocytes
This protocol is a general guideline and should be optimized for your specific cell type, siRNA, and transfection reagent.
Materials:
-
Primary hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
siRNA stock solution (e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed primary hepatocytes in collagen-coated plates at a density that will result in 60-80% confluency at the time of transfection.[12]
-
siRNA Dilution: On the day of transfection, dilute the siRNA in Opti-MEM® medium in an RNase-free tube. Mix gently.
-
Transfection Reagent Dilution: In a separate RNase-free tube, dilute the lipid-based transfection reagent in Opti-MEM® medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[11]
-
Transfection: Add the siRNA-lipid complexes drop-wise to the wells containing the primary hepatocytes. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (typically 4-24 hours).
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete hepatocyte culture medium.
-
Analysis: Incubate the cells for an additional 24-96 hours before assessing gene knockdown at the mRNA or protein level.[7]
Protocol 2: Electroporation of Primary Hepatocytes
This protocol is a general guideline for electroporation and requires a specific electroporation system (e.g., Nucleofector™). Always follow the manufacturer's instructions for your device.
Materials:
-
Primary hepatocytes
-
Hepatocyte Nucleofector™ Kit (or equivalent)
-
Electroporation cuvettes
-
siRNA
-
Culture plates
Procedure:
-
Cell Preparation: Isolate primary hepatocytes and ensure high viability. Resuspend the desired number of cells (e.g., 1 x 10^6) in the provided electroporation solution.
-
Add siRNA: Add the siRNA to the cell suspension.
-
Electroporation: Transfer the cell/siRNA mixture to an electroporation cuvette and place it in the electroporation device. Select the appropriate pre-optimized program for primary hepatocytes and apply the electrical pulse.
-
Recovery: Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubation and Analysis: Incubate the cells and analyze for gene knockdown as described in the lipid-based transfection protocol.
Visualizations
Caption: Workflow for lipid-based siRNA transfection of primary hepatocytes.
Caption: Simplified overview of the RNA interference (RNAi) signaling pathway.
References
- 1. Ex Vivo Gene Delivery to Hepatocytes: Techniques, Challenges, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Transfection of Primary Mouse Hepatocytes in 384-Well Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. Highly efficient SiRNA and gene transfer into hepatocyte-like HepaRG cells and primary human hepatocytes: new means for drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative nucleic acid transfection efficacy in primary hepatocytes for gene silencing and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srsandve.org [srsandve.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. bioivt.com [bioivt.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. youtube.com [youtube.com]
Technical Support Center: AS-Inclisiran Sodium Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AS-Inclisiran sodium in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term dosing regimen for Inclisiran in clinical studies?
A1: The recommended dosage of Inclisiran is an initial 284 mg subcutaneous injection, followed by another 284 mg injection at 3 months, and then subsequent 284 mg injections every 6 months.[1][2] This regimen has been shown to provide sustained reductions in LDL cholesterol over several years.[3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small interfering RNA (siRNA) that targets the mRNA for proprotein convertase subtilisin/kexin type 9 (PCSK9) in hepatocytes.[5][6][7] By degrading PCSK9 mRNA, it prevents the synthesis of the PCSK9 protein.[5][8] This leads to an increased number of LDL receptors on the surface of liver cells, which enhances the clearance of LDL cholesterol from the bloodstream.[6][7]
Q3: How quickly can a reduction in LDL-C be observed after administration?
A3: A reduction in LDL-cholesterol can be seen as early as 14 to 30 days after the initial administration of a 284 mg dose of Inclisiran.[2]
Q4: What is the expected efficacy of this compound in long-term studies?
A4: In long-term studies, Inclisiran has demonstrated a sustained reduction in LDL-C of approximately 47.5% to 52.6%.[3][8] The ORION-3 extension study showed that twice-yearly dosing provided sustained LDL cholesterol reduction over 4 years.[3]
Q5: What are the most common adverse events reported in long-term clinical studies?
A5: The most frequently reported adverse events are mild to moderate injection site reactions.[3][4] Long-term studies have not identified new safety concerns, and the incidence of treatment-emergent serious adverse events possibly related to the drug is low (around 1%).[3][9]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent reduction in target gene (PCSK9) expression or LDL-C levels.
-
Question: We are observing lower than expected or variable knockdown of PCSK9 mRNA and subsequent LDL-C reduction in our animal models during a long-term study. What are the potential causes and troubleshooting steps?
-
Answer:
-
Inconsistent Dosing or Administration: Ensure precise and consistent subcutaneous injection technique. Variability in injection depth can affect bioavailability.
-
siRNA Integrity: Verify the storage conditions and integrity of your this compound stock. Repeated freeze-thaw cycles can degrade the siRNA. It is recommended to aliquot the stock solution upon receipt.
-
Animal Model Variability: Biological variability between animals can lead to different responses. Ensure your animal groups are sufficiently powered to account for this. Consider analyzing baseline PCSK9 and LDL-C levels for each animal to use as a covariate in your analysis.
-
Assay Variability: Optimize and validate your qPCR for PCSK9 mRNA and your enzymatic assays for LDL-C. Include appropriate positive and negative controls in every assay run to monitor performance.[10]
-
Neutralizing Antibodies: Although uncommon with Inclisiran (around 4.6% in human trials, with few being persistent), the development of anti-drug antibodies is a possibility.[9] If you observe a waning effect over time in specific animals, consider developing an assay to detect anti-Inclisiran antibodies in the serum.
-
Issue 2: Observed off-target effects or unexpected toxicity in long-term studies.
-
Question: Our long-term study is showing unexpected phenotypes or markers of toxicity (e.g., elevated liver enzymes) that were not anticipated. How can we investigate this?
-
Answer:
-
Dose-Response Assessment: If you are using a custom dose, it may be too high for the specific animal model. Conduct a dose-response study to determine the optimal therapeutic window with minimal toxicity.
-
Off-Target Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on liver tissue from treated and control animals to identify potential off-target gene silencing. The "seed region" of the siRNA can sometimes have homology with other mRNAs, leading to their unintended degradation.[11]
-
Histopathological Examination: Conduct a thorough histopathological analysis of key organs (liver, spleen, kidneys) at different time points throughout the long-term study to identify any morphological changes or signs of toxicity.
-
Immune Stimulation: siRNAs can potentially trigger an innate immune response.[12] Measure levels of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) in the serum of treated animals.
-
Issue 3: Difficulty in quantifying siRNA biodistribution and target engagement in tissues.
-
Question: We need to confirm that this compound is reaching the liver and engaging with the RISC complex over the course of our long-term study. What methods can we use?
-
Answer:
-
siRNA Quantification in Tissue: Specialized RT-qPCR assays, such as stem-loop RT-PCR, can be used to quantify the amount of Inclisiran present in liver tissue homogenates.[13] This can help confirm target organ delivery.
-
RISC Immunoprecipitation (RIP): To confirm target engagement, you can perform a RIP assay using an antibody against a core component of the RNA-induced silencing complex (RISC), such as Argonaute-2 (Ago2).[14] The amount of Inclisiran co-immunoprecipitated with Ago2 can then be quantified by RT-qPCR to measure the level of active siRNA in the silencing complex.[14]
-
Data Presentation
Table 1: Efficacy of Inclisiran in Long-Term Clinical Trials
| Trial (Duration) | Population | Dosing Regimen | Mean LDL-C Reduction | Mean PCSK9 Reduction | Reference |
| ORION-1 (1 Year) | High cardiovascular risk | 300 mg at Day 1 & 90 | 52.6% at Day 180 | 69.1% at Day 180 | |
| ORION-3 (4 Years) | High cardiovascular risk | Twice-yearly after initial doses | 47.5% (sustained) | Sustained reduction | [3] |
| ORION-9 (18 Months) | Heterozygous Familial Hypercholesterolemia (HeFH) | Twice-yearly after initial doses | ~40-50% vs. placebo | Not specified | |
| ORION-10 (18 Months) | Atherosclerotic Cardiovascular Disease (ASCVD) | Twice-yearly after initial doses | 52.3% vs. placebo | Not specified | [15] |
| ORION-11 (18 Months) | ASCVD or risk equivalents | Twice-yearly after initial doses | 49.9% vs. placebo | Not specified | [15] |
Table 2: Safety Profile of Inclisiran in Long-Term Clinical Trials
| Adverse Event | Frequency in Inclisiran Arm | Frequency in Placebo/Control Arm | Reference |
| Injection Site Reactions | 5.9% - 14% | Not specified | [3][4] |
| Serious Treatment-Emergent Adverse Events (possibly related) | 1% | Not specified | [3] |
| Treatment-Induced Antidrug Antibodies | 4.6% (1.4% persistent) | Not applicable | [9] |
Experimental Protocols
1. Protocol for In Vivo Efficacy Assessment of this compound
-
Objective: To determine the long-term efficacy of this compound in reducing PCSK9 mRNA, PCSK9 protein, and LDL-C in a relevant animal model (e.g., hypercholesterolemic mice or non-human primates).
-
Methodology:
-
Animal Model: Select a suitable animal model. For hypercholesterolemia studies, models such as C57BL/6J mice on a high-fat diet or PCSK9-AAV virus-injected mice are commonly used.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Sampling: Collect baseline blood samples for LDL-C and PCSK9 protein level determination.
-
Dosing: Administer this compound via subcutaneous injection at the desired dose. A common clinical regimen to model is an initial dose, a second dose at 3 months, and subsequent doses every 6 months. A negative control group receiving a scrambled siRNA or vehicle (e.g., saline) should be included.
-
Monitoring and Sample Collection:
-
Collect blood samples at regular intervals (e.g., monthly) to monitor LDL-C and PCSK9 protein levels.
-
At predetermined time points (e.g., 6, 12, 18 months), euthanize a subset of animals.
-
Harvest liver tissue for analysis. One portion should be snap-frozen in liquid nitrogen for RNA and protein extraction, and another portion fixed in formalin for histopathology.
-
-
Analysis:
-
PCSK9 mRNA: Extract total RNA from liver tissue and perform qRT-PCR to quantify PCSK9 mRNA levels. Normalize to a stable housekeeping gene.[10]
-
PCSK9 Protein: Measure serum and liver homogenate PCSK9 levels using a validated ELISA kit.
-
LDL-C: Measure serum LDL-C levels using a commercial enzymatic assay kit.
-
-
2. Protocol for In Vivo Safety and Tolerability Assessment
-
Objective: To evaluate the long-term safety and tolerability of this compound in an animal model.
-
Methodology:
-
Clinical Observations: Monitor animals daily for any changes in behavior, appearance, or signs of distress. Record body weights weekly.
-
Injection Site Monitoring: Visually inspect the injection site for signs of redness, swelling, or irritation for several days post-injection.
-
Clinical Pathology: Collect blood at regular intervals for:
-
Hematology: Complete blood count (CBC).
-
Serum Chemistry: Analysis of liver function markers (ALT, AST), kidney function markers (BUN, creatinine), and muscle enzymes (creatine kinase).
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy.
-
Record organ weights (liver, spleen, kidneys, heart).
-
Collect tissues for histopathological examination by a board-certified veterinary pathologist.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Experimental workflow for a long-term in vivo study.
References
- 1. Dosing with LEQVIO® (inclisiran) [leqvio.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 7. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]
- 8. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Safety of Inclisiran for Treatment of Hypercholesterolemia - American College of Cardiology [acc.org]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. Therapeutic siRNA: Principles, Challenges, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Update on siRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of siRNAs In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
Technical Support Center: Navigating the Immunogenicity of siRNA Therapeutics
Welcome to the technical support center for addressing the potential immunogenicity of siRNA therapeutics in vivo. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the immune response to siRNA.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your in vivo experiments with siRNA therapeutics.
Issue 1: Unexpected Inflammatory Response or Toxicity Post-siRNA Administration
Question: We observed signs of toxicity (e.g., weight loss, lethargy) and elevated pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in our animal models after administering our siRNA therapeutic. What could be the cause and how can we address it?
Answer:
Unexpected inflammation and toxicity are often linked to the activation of the innate immune system by the siRNA therapeutic.[1] This response can be triggered by the siRNA itself or the delivery vehicle.[2][3] Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| siRNA Sequence-Dependent Immune Activation | Certain nucleotide motifs, such as GU-rich sequences (e.g., 5'-UGU-3', 5'-UGUGU-3'), can be recognized by Toll-like receptors (TLRs) 7 and 8, leading to an immune response.[3][4] Solution: Redesign the siRNA sequence to avoid these immunostimulatory motifs. Consider replacing uridine and guanosine residues with adenosine.[2][5] |
| siRNA Structure-Mediated Immune Recognition | Blunt-ended siRNAs or those with uncapped 5'-triphosphate groups can be recognized by cytoplasmic sensors like RIG-I, triggering an interferon response.[5][6] Solution: Ensure your siRNA duplex has 2-nucleotide 3' overhangs. If applicable, confirm the absence of 5'-triphosphate groups on synthetic siRNAs. |
| Delivery Vehicle-Induced Immunogenicity | Cationic lipids and other components of delivery vehicles can independently activate immune pathways, such as the complement system or TLR4.[2][7] Solution: Test the delivery vehicle alone in your animal model to assess its intrinsic immunogenicity. If the vehicle is immunostimulatory, consider alternative formulations, such as shielding with PEG or using biodegradable lipids.[7] |
| High siRNA Dose | Higher concentrations of siRNA can lead to increased off-target effects and a greater likelihood of immune activation.[8] Solution: Perform a dose-response study to determine the minimal effective dose that achieves target gene silencing without inducing a significant immune response. |
Experimental Workflow for Troubleshooting Inflammatory Response:
Troubleshooting workflow for unexpected inflammation.
Issue 2: Reduced Gene Silencing Efficacy In Vivo Compared to In Vitro
Question: Our siRNA shows potent gene silencing in cell culture, but the in vivo efficacy is significantly lower, and we suspect an immune response. How can we confirm this and improve our results?
Answer:
A discrepancy between in vitro and in vivo efficacy can indeed be due to an innate immune response that leads to the degradation of the siRNA or off-target effects that mask the intended gene silencing.[]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Interferon Response | Type I interferons, induced by siRNA recognition, can lead to the upregulation of ribonucleases that degrade the siRNA, reducing its bioavailability and efficacy.[3][4] Solution: Measure interferon-stimulated genes (ISGs) in the target tissue using qPCR. If ISGs are upregulated, consider using chemically modified siRNAs (e.g., 2'-O-methyl, 2'-fluoro) to evade immune recognition.[5][10][11] |
| Off-Target Effects | An immune response can cause widespread changes in gene expression, making it difficult to assess the specific effect of your siRNA on the target gene.[12][13][14] Solution: Perform a transcriptome analysis (e.g., RNA-seq) on the target tissue to identify off-target gene modulation. Use siRNA design algorithms that minimize off-target effects and consider pooling multiple siRNAs targeting the same gene to reduce the concentration of any single off-target-inducing sequence.[14] |
| Delivery to Immune Cells | If the siRNA is being delivered non-specifically, uptake by immune cells can trigger a robust immune response.[15] Solution: Assess the biodistribution of your siRNA therapeutic. If there is significant uptake in immune cells, consider strategies for targeted delivery to the desired cell type. |
Frequently Asked Questions (FAQs)
Q1: What are the primary innate immune pathways activated by siRNAs?
A1: The primary innate immune pathways activated by siRNAs involve pattern recognition receptors (PRRs) that detect foreign nucleic acids.[5] These include:
-
Endosomal Toll-Like Receptors (TLRs):
-
TLR3: Recognizes double-stranded RNA (dsRNA) in a sequence-independent manner.[2][16] Activation of TLR3 signaling occurs through the TRIF adaptor protein.[2][15]
-
TLR7 and TLR8: Recognize single-stranded RNA (ssRNA), and can also be activated by certain sequence motifs within siRNAs (e.g., GU-rich sequences).[2][5] Their signaling is mediated by the MyD88 adaptor protein.[15]
-
-
Cytoplasmic Sensors:
Signaling Pathways of Innate Immune Activation by siRNA:
Innate immune pathways activated by siRNA.
Q2: How can chemical modifications reduce the immunogenicity of siRNA?
A2: Chemical modifications are a key strategy to reduce siRNA immunogenicity by making them less recognizable by PRRs.[10][17] Common modifications include:
-
2'-Ribose Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and locked nucleic acids (LNA), can prevent recognition by TLRs and RIG-I without significantly compromising silencing activity.[5][11][18] Replacing 2'-hydroxyl uridines is particularly effective in blocking immune activation.[2]
-
Phosphorothioate (PS) Backbone Modifications: Replacing a non-bridging oxygen with sulfur in the phosphate backbone increases nuclease resistance and can modulate immune recognition.[11] However, extensive PS modifications can sometimes be toxic.[11]
Table 1: Impact of Chemical Modifications on siRNA Properties
| Modification | Effect on Immunogenicity | Effect on Stability | Impact on Efficacy |
| 2'-O-Methyl (2'-OMe) | Reduces TLR7/8 recognition[5][19] | Increases nuclease resistance[20] | Generally well-tolerated, can improve specificity[18] |
| 2'-Fluoro (2'-F) | Reduces TLR recognition[2] | Increases nuclease resistance | Can enhance binding affinity and potency[10] |
| Phosphorothioate (PS) | Can modulate immune response | Significantly increases nuclease resistance[11] | Can sometimes reduce activity if used extensively[11] |
Q3: What are the best practices for designing a non-immunostimulatory siRNA?
A3: To design an siRNA with minimal immunogenicity, consider the following:
-
Sequence Selection: Use algorithms to screen for and eliminate potential immunostimulatory motifs (e.g., GU-rich sequences).[3][4]
-
Chemical Modifications: Incorporate 2'-ribose modifications (e.g., 2'-OMe, 2'-F) at specific positions, particularly on uridine residues.[2][21]
-
Structural Features: Ensure the siRNA has 2-nucleotide 3' overhangs and lacks 5'-triphosphate groups.[5]
-
Strand Selection: Design the siRNA so that the antisense (guide) strand is preferentially loaded into the RISC complex to minimize off-target effects from the sense (passenger) strand.[13]
Q4: Can the delivery vehicle influence the type of immune response?
A4: Yes, the delivery vehicle plays a crucial role.[5] Cationic lipids, for example, can facilitate the delivery of siRNA to endosomal compartments, increasing the likelihood of TLR activation.[5][6] The size, charge, and composition of the delivery particle can all influence which immune cells are targeted and which PRRs are engaged.[5]
Experimental Protocols
Protocol 1: Cytokine Profiling in Serum or Plasma
This protocol outlines the steps for measuring cytokine levels in blood samples from treated animals to assess the systemic inflammatory response.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Pipettes and tips
-
Multi-analyte cytokine assay kit (e.g., Luminex-based or ELISA array)
-
Plate reader compatible with the chosen assay
Procedure:
-
Sample Collection: Collect blood from animals at various time points post-siRNA administration (e.g., 2, 6, 24, and 48 hours).[19]
-
Plasma/Serum Preparation: Centrifuge the blood according to the collection tube manufacturer's instructions to separate plasma or serum.
-
Sample Storage: Store the plasma/serum at -80°C until analysis.
-
Cytokine Measurement:
-
Thaw samples on ice.
-
Follow the manufacturer's protocol for the chosen multi-analyte cytokine assay kit. This typically involves incubating the samples with antibody-coated beads or plates.
-
Wash and add detection antibodies.
-
Read the plate on the appropriate instrument.
-
-
Data Analysis:
Protocol 2: Assessment of Immune Cell Activation by Flow Cytometry
This protocol allows for the characterization of immune cell populations and their activation status in tissues like the spleen or liver.
Materials:
-
Tissue dissociation reagents (e.g., collagenase, DNase)
-
Cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, CD11c, F4/80) and activation markers (e.g., CD86, MHC Class II)
-
Flow cytometer
Procedure:
-
Tissue Processing: Harvest the spleen or liver and prepare a single-cell suspension using mechanical and enzymatic dissociation.[23][24]
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Count the cells and adjust the concentration.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers in FACS buffer.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on specific immune cell populations (e.g., macrophages, dendritic cells) based on their marker expression.
-
Analyze the expression of activation markers within each population.
-
-
Data Interpretation: Compare the percentage of activated immune cells in the treated groups to the control groups. An increase in the expression of activation markers indicates an immune response to the siRNA therapeutic.
References
- 1. [PDF] Overcoming the innate immune response to small interfering RNA. | Semantic Scholar [semanticscholar.org]
- 2. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]
- 5. Action and Reaction: The Biological Response to siRNA and Its Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 11. The Impact of Chemical Modifications on the Interferon-Inducing and Antiproliferative Activity of Short Double-Stranded Immunostimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of cell membrane-localized Toll-like receptor 3 by siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. somagenics.com [somagenics.com]
- 19. Chemical modifications on siRNAs avoid Toll-like-receptor-mediated activation of the hepatic immune system in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small interfering RNA (siRNA)-based therapeutic applications against viruses: principles, potential, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytokines as biomarkers of nanoparticle immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluating the Regulation of Cytokine Levels After siRNA Treatment in Antigen-Specific Target Cell Populations via Intracellular Staining | Springer Nature Experiments [experiments.springernature.com]
- 24. Evaluating the regulation of cytokine levels after siRNA treatment in antigen-specific target cell populations via intracellular staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of AS-Inclisiran Sodium In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AS-Inclisiran sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the cellular uptake of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in hepatocytes?
A1: this compound is a small interfering RNA (siRNA) conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand facilitates targeted delivery to hepatocytes through high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these cells.[1][2] The binding of the GalNAc ligand to ASGPR triggers clathrin-mediated endocytosis, leading to the internalization of the siRNA into the cell.[1][2]
Q2: I am not observing significant knockdown of the target mRNA. What are the potential reasons?
A2: Insufficient knockdown can stem from several factors:
-
Low Transfection Efficiency: The primary reason for poor knockdown is often inefficient delivery of the siRNA into the cytoplasm.[3][4]
-
Suboptimal siRNA Concentration: It's crucial to determine the optimal concentration of this compound for your specific cell line through titration experiments.[5][6]
-
Incorrect Timing of Analysis: The peak of mRNA knockdown can vary depending on the cell type and the stability of the target mRNA and protein. A time-course experiment (e.g., 24, 48, 72 hours post-transfection) is recommended.[4]
-
Poor Cell Health: Transfection efficiency is highly dependent on the health and viability of your cells. Ensure cells are actively dividing and have a confluency of 50-70% at the time of transfection.[3][5]
Q3: My mRNA levels are reduced, but I don't see a corresponding decrease in protein levels. Why?
A3: A discrepancy between mRNA and protein knockdown is often due to a long half-life of the target protein. Even with efficient mRNA degradation, the existing pool of protein may take a significant amount of time to be cleared. Consider extending your time-course analysis for protein levels (e.g., 48, 72, 96 hours).[5]
Q4: Can I use standard transfection reagents to enhance the uptake of this compound in non-hepatocyte cell lines?
A4: While this compound is designed for targeted uptake by hepatocytes via the ASGPR, standard transfection reagents can be used to facilitate its entry into cell lines that do not express this receptor. Cationic lipids or polymers in these reagents form complexes with the negatively charged siRNA, enabling interaction with and transport across the cell membrane.[8][9] Optimization of the transfection protocol for the specific cell line is critical.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Conditions | - Ensure cells are healthy, in the logarithmic growth phase, and at an optimal confluency (typically 50-70%).- Use low-passage number cells, as transfection efficiency can decrease with higher passages.[5][10] |
| Incorrect Reagent-to-siRNA Ratio | - Optimize the ratio of the transfection reagent to this compound by performing a titration experiment.[4] |
| Presence of Serum or Antibiotics | - Some transfection reagents are inhibited by serum. Check the manufacturer's protocol and consider performing the transfection in serum-free media.[3][7]- Avoid using antibiotics in the media during transfection as they can cause cell stress and reduce efficiency.[7] |
| Inefficient Transfection Reagent | - Not all transfection reagents work equally well for all cell types. Consider testing a panel of different reagents to find the most effective one for your cell line.[10] |
| Forced Uptake Methods Needed | - For difficult-to-transfect cells, consider alternative methods like electroporation.[11] |
Issue 2: High Cell Toxicity or Death Post-Transfection
| Possible Cause | Troubleshooting Steps |
| High Concentration of Transfection Reagent | - Reduce the amount of transfection reagent used. High concentrations can be toxic to cells.[4] |
| High Concentration of siRNA | - While less common, very high concentrations of siRNA can induce cellular stress. Titrate the siRNA to the lowest effective concentration.[6] |
| Prolonged Exposure to Transfection Complex | - For sensitive cell lines, consider reducing the incubation time with the transfection complex. After 4-6 hours, the medium can be replaced with fresh, complete medium. |
| Poor Cell Health Prior to Transfection | - Ensure cells are healthy and not stressed before starting the experiment. |
Data Presentation: Comparison of Uptake Enhancement Methods
Disclaimer: The following data is representative and compiled from various studies on siRNA delivery. Actual fold-increase will vary depending on the cell line, experimental conditions, and the specific this compound construct.
| Enhancement Method | Mechanism | Typical Fold-Increase in Uptake (vs. Naked siRNA) | Advantages | Disadvantages |
| GalNAc Conjugation (in ASGPR-positive cells) | Receptor-mediated endocytosis | 10 to 100-fold | High specificity for hepatocytes, low toxicity | Limited to ASGPR-expressing cells |
| Cationic Lipid-Based Transfection Reagents | Forms lipoplexes that fuse with the cell membrane | 5 to 50-fold | Broad applicability to various cell types | Can exhibit cytotoxicity, potential for off-target effects |
| Polymer-Based Transfection Reagents | Forms polyplexes that are taken up by endocytosis | 5 to 40-fold | Lower cytotoxicity compared to some lipids | Can have lower efficiency in some cell lines |
| Cell-Penetrating Peptides (CPPs) | Direct membrane translocation or endocytosis | 2 to 20-fold | Low cytotoxicity | Can have lower efficiency, potential for immunogenicity |
| Electroporation | Creates transient pores in the cell membrane | 20 to >100-fold | Highly efficient, works for difficult-to-transfect cells | High cell mortality, requires specialized equipment |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using Stem-Loop RT-qPCR
This method allows for the sensitive and specific quantification of the guide strand of the siRNA.[12][13][14][15]
-
Cell Lysis: After transfection, wash cells with PBS and lyse them using a suitable lysis buffer that preserves RNA integrity (e.g., iScript RT-qPCR sample preparation reagent).
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific to the 3' end of the this compound guide strand. This creates a cDNA template.
-
Quantitative PCR (qPCR): Use a forward primer specific to the siRNA sequence and a universal reverse primer that binds to the loop region of the RT primer. A sequence-specific probe (e.g., TaqMan) is used for detection.
-
Standard Curve: Generate a standard curve using known concentrations of the synthetic this compound guide strand to enable absolute quantification of the intracellular siRNA.
-
Data Analysis: Normalize the results to a stable endogenous small RNA (e.g., miR-16) or to the total cell number to account for variations in cell density and sample processing.
Protocol 2: Assessment of Cellular Uptake using Flow Cytometry
This protocol is suitable for fluorescently labeled this compound.
-
Transfection: Transfect cells with fluorescently labeled this compound (e.g., FAM-labeled) using the desired enhancement method. Include an untransfected control and a control with the fluorescent label alone.
-
Cell Harvesting: At the desired time point, wash the cells with PBS to remove any non-internalized siRNA. Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
Visualizations
This compound Uptake Pathway
Caption: ASGPR-mediated endocytosis of this compound.
Troubleshooting Workflow for Low Knockdown Efficiency
Caption: Logical workflow for troubleshooting low siRNA knockdown.
References
- 1. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 9. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Flow cytometry for assessment of the efficacy of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. manuals.cellecta.com [manuals.cellecta.com]
Technical Support Center: Strategies to Reduce Variability in Animal Studies with Inclisiran
Here is a technical support center guide to help you with your research.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize variability in animal studies involving Inclisiran. By addressing common issues encountered during experimentation, this resource aims to enhance the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Inclisiran?
A1: Inclisiran is a small interfering RNA (siRNA) that specifically targets the messenger RNA (mRNA) for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in the liver.[1][2] It is conjugated with N-acetylgalactosamine (GalNAc), which binds to asialoglycoprotein receptors (ASGPR) on hepatocytes, facilitating its uptake into liver cells.[3][4] Once inside, Inclisiran utilizes the cell's natural RNA interference (RNAi) pathway.[2][5] It binds to the RNA-Induced Silencing Complex (RISC), which then cleaves the PCSK9 mRNA.[3][5] This prevents the translation of PCSK9 protein, leading to lower levels of PCSK9 in circulation.[6][7] With less PCSK9 available to promote the degradation of low-density lipoprotein (LDL) receptors, more LDL receptors are recycled to the surface of hepatocytes. This increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][8][9]
Q2: What are the most common sources of variability in animal studies with Inclisiran?
A2: Variability in in vivo siRNA experiments can arise from several factors:
-
Animal-Related Factors: Age, sex, weight, genetic background, microbiome, and underlying health status of the animals can all contribute to different responses.
-
Drug Administration: Inconsistencies in dose volume, injection site, and injection technique (e.g., subcutaneous vs. intraperitoneal) can lead to variable uptake and efficacy.[10]
-
Environmental Conditions: Differences in housing, diet, light cycles, and handling stress can impact animal physiology and drug metabolism.
-
Experimental Procedures: The timing of sample collection, methods of sample processing, and the specific assays used for analysis (e.g., qPCR, ELISA) are critical sources of potential variability.[11]
Q3: Which animal models are most commonly used for studying Inclisiran, and what should I consider when selecting one?
A3: Preclinical studies for Inclisiran have utilized mice, rats, and non-human primates.[8][12] A common model for atherosclerosis research is the ApoE-/- mouse fed a high-fat diet (HFD), which develops hypercholesterolemia and atherosclerotic plaques.[10] When selecting a model, consider the following:
-
Relevance to Human Disease: Choose a model that recapitulates the key aspects of the human condition you are studying (e.g., hypercholesterolemia).
-
PCSK9 Homology: Ensure the animal model's PCSK9 gene sequence is sufficiently homologous to the target sequence of the siRNA.
-
Metabolic Profile: The baseline lipid profile and metabolic characteristics of the animal model are crucial for interpreting results.
Q4: What are the key parameters to measure to confirm Inclisiran's efficacy and how can I ensure consistency?
A4: The primary efficacy endpoints are reductions in PCSK9 and LDL-C levels.
-
PCSK9 mRNA: Quantify knockdown at the transcript level in liver tissue using RT-qPCR. This is the most direct measure of siRNA activity.[11]
-
PCSK9 Protein: Measure circulating PCSK9 protein levels in plasma or serum using an ELISA.
-
Lipid Profile: Measure plasma levels of LDL-C, total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C).[10] To ensure consistency, standardize sample collection times relative to dosing and use validated assay protocols across all experimental groups and time points.
Q5: How can I ensure the stability and consistent delivery of the Inclisiran formulation?
A5: Inclisiran is supplied as a solution for injection.[13] Adhere strictly to the manufacturer's storage instructions, which typically specify refrigeration and protection from freezing.[14] For administration, use calibrated equipment to ensure accurate dosing. Standardize the injection site (e.g., subcutaneous injection in the abdomen or thigh) and technique across all animals to minimize variability in absorption and delivery to the liver.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in LDL-C Reduction Between Animals in the Same Group
| Possible Cause | Recommended Solution |
|---|---|
| Inconsistent Administration | Ensure all personnel are trained on a standardized subcutaneous injection technique. Use a consistent injection site and volume for all animals. |
| Biological Variation | Use age- and weight-matched animals from a single, reputable supplier. Increase the number of animals per group (sample size) to improve statistical power and account for individual differences. |
| Environmental Stressors | Acclimatize animals to the housing facility for a sufficient period before the study begins. Minimize handling stress and ensure uniform diet, water, and housing conditions (temperature, light cycle) for all animals. |
| Underlying Health Issues | Visually inspect animals daily and exclude any that show signs of illness, as this can significantly affect metabolic parameters. |
Issue 2: Lower-Than-Expected Reduction in PCSK9 or LDL-C Levels
| Possible Cause | Recommended Solution |
|---|---|
| Suboptimal Dose | The dose may be too low for the chosen animal model. Conduct a dose-response study to determine the optimal dose that achieves significant target knockdown without toxicity. Preclinical studies in mice have used doses ranging from 1 to 10 mg/kg.[10] |
| Incorrect Administration Route | While the clinical route is subcutaneous, some animal studies have used intraperitoneal injections.[10] Ensure the chosen route allows for efficient delivery to the liver. Subcutaneous is generally preferred for mimicking clinical use. |
| Degraded Formulation | Verify that the Inclisiran solution was stored correctly and has not expired. Avoid repeated freeze-thaw cycles. |
| Timing of Measurement | The peak effect of Inclisiran on LDL-C may take several days to weeks.[8][13] Ensure your endpoint measurement is timed appropriately based on published pharmacokinetic and pharmacodynamic data. A reduction in LDL-C can be seen within 14 days post-dose.[13] |
Issue 3: Inconsistent PCSK9 mRNA Knockdown in Liver Samples | Possible Cause | Recommended Solution | | Variable Hepatocyte Uptake | Ensure consistent and accurate administration. In cases of liver pathology in your model, uptake may be affected. Assess liver health via histology or serum markers if this is a concern. | | Sample Degradation | RNA is highly susceptible to degradation. Use an RNase-free workflow for tissue harvesting and RNA extraction.[15] Immediately snap-freeze liver tissue samples in liquid nitrogen upon collection and store them at -80°C. | | qPCR Assay Issues | Validate your qPCR primers for specificity and efficiency. Use appropriate reference (housekeeping) genes for normalization that are stably expressed across your experimental conditions. Include positive and negative controls in every run.[11] |
Data Presentation
Table 1: Summary of Reported Preclinical and Clinical Efficacy of Inclisiran
| Model/Population | Dose Regimen | Time Point | PCSK9 Reduction | LDL-C Reduction | Reference |
|---|---|---|---|---|---|
| Non-Human Primates | Single 5 mg/kg dose | N/A | > 80% | ~60% | [8] |
| Rats | N/A | N/A | N/A | 60% (Total Cholesterol) | [8] |
| Mice | N/A | N/A | N/A | 30% (Total Cholesterol) | [8] |
| Atherosclerotic Mice (ApoE-/-) | 1, 5, or 10 mg/kg | N/A | Significant (not quantified) | Dose-dependent | [10] |
| Humans (Heterozygous FH) | 284 mg (Day 1, 90, then every 6 months) | Day 510 | N/A | 50% | [8] |
| Humans (ASCVD) | 284 mg (Day 1, 90, then every 6 months) | Day 510 | ~70% | 52% | [8] |
| Humans (Healthy Volunteers) | Single dose (24-756 mg) | 30-60 days | 70-80% | 27-60% |[6] |
Experimental Protocols
Protocol 1: Administration of Inclisiran in an Atherosclerosis Mouse Model This protocol is adapted from methodologies used in atherosclerosis studies.[10]
-
Animal Model: Use male ApoE-/- mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity).
-
Diet: Feed mice a high-fat diet (e.g., 45% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia and atherosclerosis.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, Inclisiran 1 mg/kg, Inclisiran 5 mg/kg). Ensure groups are balanced by body weight.
-
Baseline Sampling: Collect a baseline blood sample via tail vein or retro-orbital sinus to determine initial lipid levels.
-
Administration: Administer Inclisiran or vehicle via subcutaneous (SC) injection. Ensure the volume is consistent (e.g., 5-10 mL/kg).
-
Monitoring: Monitor animals for any adverse reactions. Continue the high-fat diet throughout the study.
-
Endpoint Sampling: At the designated study endpoint (e.g., 30 days post-injection), collect terminal blood samples via cardiac puncture. Perfuse the animal with PBS and harvest the liver and aorta for subsequent analysis. Snap-freeze liver tissue for RNA/protein analysis.
Protocol 2: Quantification of PCSK9 mRNA via RT-qPCR
-
RNA Extraction: Extract total RNA from ~20-30 mg of frozen liver tissue using a commercial kit (e.g., RNeasy) following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a validated primer set for mouse PCSK9 and at least two stable reference genes (e.g., Gapdh, Actb).
-
Analysis: Calculate the relative expression of PCSK9 mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the geometric mean of the reference genes.
Visualizations
Caption: Diagram of Inclisiran's liver-targeted mechanism to reduce LDL-C.
Caption: A standardized workflow to ensure consistency in animal studies.
Caption: A logical flowchart for troubleshooting sources of experimental variability.
References
- 1. Inclisiran - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 3. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 5. leqviohcp.com [leqviohcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inclisiran, Reasons for a Novel Agent in a Crowded Therapeutic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. eara.eu [eara.eu]
- 13. tga.gov.au [tga.gov.au]
- 14. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 15. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Refinement of Analytical Methods for Detecting AS-Inclisiran Sodium in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of AS-Inclisiran sodium in plasma. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Low Recovery of this compound During Sample Preparation
Question: We are experiencing low and inconsistent recovery of this compound from plasma samples after solid-phase extraction (SPE). What are the potential causes and how can we improve the recovery?
Answer:
Low recovery of oligonucleotides like this compound from plasma is a common challenge, primarily due to their high affinity for plasma proteins and potential for non-specific binding to labware. Here are the likely causes and troubleshooting steps:
-
Incomplete Protein Digestion: this compound binds tightly to plasma proteins. Inadequate proteinase K digestion will result in the analyte being discarded with the protein pellet.
-
Solution: Ensure complete protein digestion by optimizing the proteinase K concentration and incubation time. A typical starting point is a 1-hour digestion at 55°C.[1]
-
-
Suboptimal SPE Sorbent and/or Elution Solvent: The choice of SPE sorbent and elution solvent is critical for efficient recovery.
-
Solution: For phosphorothioate oligonucleotides like this compound, a weak anion exchange (WAX) SPE is often effective.[2] Optimize the elution solvent by testing different concentrations of a weak base (e.g., ammonium hydroxide) in an organic solvent like methanol.
-
-
Non-Specific Binding: Oligonucleotides can adsorb to plasticware, leading to sample loss.
-
Solution: Use low-binding polypropylene tubes and pipette tips. Pre-conditioning tubes with a blocking agent like bovine serum albumin (BSA) can also be considered.
-
-
Sample Overload on SPE Cartridge: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and low recovery.
-
Solution: Ensure the amount of plasma loaded onto the cartridge does not exceed the manufacturer's recommended capacity. A 1:1 dilution of the digested plasma sample with water before loading can help minimize breakthrough.[1]
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Question: We are observing significant ion suppression in our LC-MS/MS analysis of this compound, leading to poor sensitivity and inaccurate quantification. How can we mitigate these matrix effects?
Answer:
Matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte, are a major hurdle in bioanalysis.[3] Here are some strategies to minimize them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components during sample preparation.
-
Optimize Chromatographic Separation: Increasing the chromatographic resolution between this compound and interfering matrix components can significantly reduce ion suppression.
-
Solution: Employ a column specifically designed for oligonucleotide analysis, such as a C18 column with a wide pore size.[1] Optimize the gradient elution profile to achieve better separation. The use of ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) in the mobile phase is crucial for good peak shape and retention of oligonucleotides.[6]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.
-
Solution: Synthesize or procure a SIL-IS for this compound. This is considered the gold standard for correcting matrix effects in LC-MS/MS assays.
-
Issue 3: Poor Sensitivity and High Lower Limit of Quantification (LLOQ)
Question: Our LC-MS/MS method for this compound lacks the sensitivity required for pharmacokinetic studies, with an LLOQ that is too high. What steps can we take to improve sensitivity?
Answer:
Achieving a low LLOQ is critical for accurately characterizing the pharmacokinetic profile of this compound. Here are several approaches to enhance sensitivity:
-
Optimize Mass Spectrometry Parameters: Fine-tuning the MS parameters can significantly boost the signal intensity.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows. Use multiple reaction monitoring (MRM) and select the most intense and specific precursor-to-product ion transitions for this compound.
-
-
Enhance Sample Preparation: A more efficient extraction and concentration procedure will result in a higher concentration of the analyte being injected into the LC-MS system.
-
Solution: Increase the initial plasma volume if possible. Optimize the final reconstitution volume to be as small as feasible without causing solubility issues, thereby concentrating the sample.
-
-
Improve Chromatographic Performance: A sharp, narrow chromatographic peak will have a higher signal-to-noise ratio.
-
Solution: Use a high-efficiency UHPLC system and a sub-2 µm particle size column. Ensure the mobile phase composition and gradient are optimized for sharp peak shapes.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters to consider when developing an LC-MS/MS method for this compound in plasma?
A1: According to ICH M10 guidelines, the key validation parameters for a bioanalytical method include:[5]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. The range should encompass the expected concentrations in the study samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Q2: What type of internal standard is most appropriate for the quantification of this compound?
A2: A stable isotope-labeled (SIL) internal standard of this compound is the most appropriate choice. A SIL-IS has the same physicochemical properties as the analyte and will behave identically during sample preparation and LC-MS analysis, thus providing the most accurate correction for any analyte loss or matrix effects. If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for all sources of variability as effectively.
Q3: What are the typical acceptance criteria for accuracy and precision during method validation?
A3: Based on ICH M10 guidelines, the acceptance criteria for accuracy and precision are as follows:[5]
-
For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15%.
-
For the LLOQ, the mean accuracy should be within ±20% of the nominal concentration, and the precision should not exceed 20%.
Q4: Can you provide a general overview of a sample preparation workflow for this compound from plasma?
A4: A common workflow involves enzymatic digestion followed by solid-phase extraction.
Caption: General sample preparation workflow for this compound.
III. Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of oligonucleotides in plasma using LC-MS/MS.
Table 1: Sample Preparation Recovery
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Phosphorothioate Oligonucleotide | Human Plasma | >80 | [4] |
| Liquid-Liquid Extraction (LLE) | Antisense Oligonucleotide | Human Plasma | ~97 | [1] |
| SPE with Proteinase K Digestion | Various Oligonucleotides | Human Plasma | 56-115 | [1] |
Table 2: LC-MS/MS Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Antisense Oligonucleotide | 0.2 | Within ±15 | <15 | [5] |
| siRNA | 5-10 | Within ±15 (±20 at LLOQ) | <15 (<20 at LLOQ) | |
| 15-mer Oligonucleotide | 1 | Within ±20 | <20 | [7] |
IV. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a generalized procedure based on common practices for oligonucleotide extraction.[2][4]
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a low-binding polypropylene tube, add an appropriate amount of internal standard.
-
Add 20 µL of 1 M Tris-HCl buffer (pH 8.0) and 10 µL of 10 mg/mL Proteinase K.
-
Vortex briefly and incubate at 55°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new low-binding tube.
-
Dilute the supernatant 1:1 with water.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove unbound impurities.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute this compound with 500 µL of 5% ammonium hydroxide in 50:50 (v/v) methanol:water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a generalized procedure based on common LLE methods for oligonucleotides.[5]
-
Sample Preparation:
-
To 50 µL of human plasma in a low-binding polypropylene tube, add an appropriate amount of internal standard.
-
Add 50 µL of 60 mM Tris-HCl (pH 8.0) containing 10 mM EDTA and 25 µL of concentrated ammonium hydroxide.
-
Vortex for 10 seconds.
-
-
First Extraction:
-
Add 200 µL of phenol:chloroform:isoamyl alcohol (25:24:1, v/v/v).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous layer to a new low-binding tube.
-
-
Second Extraction (Optional, for cleaner sample):
-
To the collected aqueous layer, add 200 µL of chloroform.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the aqueous layer to dryness using a vacuum concentrator.
-
Reconstitute the residue in 100 µL of the initial mobile phase containing 100 µM EDTA.
-
V. Visualizations
Caption: Mechanism of action of Inclisiran in hepatocytes.
Caption: Experimental workflow for this compound quantification.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. database.ich.org [database.ich.org]
- 6. LC-MS quantification of oligonucleotides in biological matrices with SPE or hybridization extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Inclisiran and Evolocumab: A Guide for Researchers
For researchers and professionals in drug development, understanding the preclinical performance of novel therapeutics is paramount. This guide provides a detailed, head-to-head comparison of two leading PCSK9 inhibitors, Inclisiran and Evolocumab, based on available preclinical data. While direct comparative preclinical studies are limited, this guide synthesizes data from individual preclinical investigations and relevant clinical findings to offer a comprehensive overview.
Mechanism of Action: A Tale of Two Pathways
Inclisiran and Evolocumab both target proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol, but through distinct mechanisms.
Inclisiran , a small interfering RNA (siRNA), prevents the synthesis of the PCSK9 protein. It is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes. Once inside the liver cell, Inclisiran utilizes the body's natural RNA interference (RNAi) pathway to degrade PCSK9 messenger RNA (mRNA), thereby preventing the translation of PCSK9 protein.[1][2] This reduction in PCSK9 levels leads to an increase in the number of LDL receptors on the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the bloodstream.[1][2]
Evolocumab , a fully human monoclonal antibody, works by binding directly to circulating PCSK9 protein.[3][4] This binding prevents PCSK9 from interacting with LDL receptors on hepatocytes. By blocking this interaction, Evolocumab prevents the PCSK9-mediated degradation of LDL receptors, allowing them to be recycled back to the cell surface to continue clearing LDL-C from the blood.[3][5]
Preclinical Efficacy: A Look at the Data
Inclisiran Preclinical Data
| Animal Model | Dosage | Key Findings | Reference |
| Non-human primates | 5 mg/kg (single dose) | >80% decrease in PCSK9, ~60% decrease in LDL-C. | [1] |
| Mice and Rats | 5 mg/kg (intravenous) | 50-70% silencing of PCSK9 mRNA; 30% (mice) and 60% (rats) reduction in total plasma cholesterol. | [1] |
| ApoE-/- mice on a high-fat diet | 1, 5, or 10 mg/kg (intraperitoneal) | Dose-dependent inhibition of LDL-C, total cholesterol, and triglycerides; increased HDL-C. | [6] |
Evolocumab Preclinical Data
| Animal Model | Duration | Key Findings | Reference |
| Hamsters | 3 months | Well-tolerated with significant reductions in total and LDL cholesterol. | [7] |
| Monkeys | 6 months | Well-tolerated with significant reductions in total and LDL cholesterol. | [7] |
| Obese Zucker rats | Not specified | Significantly decreased plasma LDL levels. | [8] |
Clinical Head-to-Head Insight: The ORION-3 Study
While not a preclinical study, the ORION-3 clinical trial provides the most direct comparison available. In a crossover cohort of this study, patients were treated with Evolocumab for a year before being switched to Inclisiran. The results showed that Evolocumab injections every two weeks led to an average LDL-C reduction of about 60% from baseline.[3] After switching to Inclisiran injections every six months, a sustained LDL-C reduction of about 45% from the original baseline was maintained.[3] This suggests that while both are highly effective, the monoclonal antibody approach of Evolocumab may lead to a greater percentage reduction in LDL-C in a clinical setting.[3]
Visualizing the Mechanisms and Workflows
To further elucidate the distinct pathways and experimental processes, the following diagrams are provided.
References
- 1. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolocumab’s LDL lowering surpassed inclisiran’s in ORION-3 | MDedge [mdedge.com]
- 4. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCSK9 inhibitor inclisiran for treating atherosclerosis via regulation of endothelial cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Evolocumab Reduces Oxidative Stress and Lipid Peroxidation in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of AS-Inclisiran sodium and statins on LDL-C reduction
A critical evaluation of lipid-lowering therapies is essential for advancing cardiovascular disease treatment. This guide provides a detailed comparison between Inclisiran sodium, a small interfering RNA (siRNA) therapeutic, and statins, the conventional first-line treatment, focusing on their efficacy in reducing Low-Density Lipoprotein Cholesterol (LDL-C).
Mechanism of Action
Statins and Inclisiran employ distinct biological pathways to achieve LDL-C reduction.
Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition decreases cholesterol production within liver cells.[1][3] The resulting intracellular cholesterol depletion upregulates the expression of LDL receptors (LDLR) on the surface of hepatocytes through the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2).[2][4][5] The increased number of LDLRs enhances the clearance of LDL-C from the bloodstream.[2][5][6]
Inclisiran is a long-acting synthetic siRNA that targets proprotein convertase subtilisin/kexin type 9 (PCSK9).[7][8] It harnesses the body's natural process of RNA interference (RNAi).[9][10] After administration, Inclisiran is taken up by hepatocytes, where it binds to the RNA-induced silencing complex (RISC).[9][11] This complex then seeks out and degrades the messenger RNA (mRNA) that codes for PCSK9, thereby preventing the synthesis of the PCSK9 protein.[7][8][9] Since PCSK9's function is to promote the degradation of LDL receptors, inhibiting its production leads to a higher number of LDL receptors on the liver cell surface, which in turn increases the removal of LDL-C from circulation.[10][11][12]
Comparative Efficacy and Administration
The primary distinction in clinical application lies in their potency and dosing frequency. High-intensity statins can reduce LDL-C by approximately 30-50%. Inclisiran, administered on top of maximally tolerated statin therapy, has demonstrated a potent and sustained effect, reducing LDL-C by an additional ~50%.[13][14]
| Feature | Statins | Inclisiran Sodium |
| Target | HMG-CoA Reductase[1] | PCSK9 mRNA[7] |
| Mechanism | Inhibition of cholesterol synthesis, upregulation of LDL receptors[2] | RNA interference leading to degradation of PCSK9 mRNA, preventing PCSK9 synthesis and increasing LDL receptor recycling[9][10] |
| Administration | Oral, daily[1] | Subcutaneous injection[9] |
| Dosing Frequency | Once daily | Initially, then at 3 months, followed by every 6 months[15][16] |
| LDL-C Reduction | ~30-50% (as monotherapy, dose-dependent)[2] | ~50% (placebo-corrected, on top of statin therapy)[17][18][19] |
| Key Clinical Trials | WOSCOPS, AFCAPS/TexCAPS, LIPID, HPS | ORION-9, ORION-10, ORION-11[15] |
| Common Adverse Events | Muscle pain (myalgia), increased risk of diabetes mellitus[1][20] | Injection site reactions (typically mild to moderate and transient)[13][21] |
Experimental Protocols: The ORION Clinical Trial Program
The efficacy and safety of Inclisiran have been rigorously evaluated in the ORION phase III clinical trial program. The general methodology for these trials provides a framework for understanding the supporting data.
Example Protocol: ORION-10 [22][23][24]
-
Study Design: A phase III, placebo-controlled, double-blind, randomized trial.[22]
-
Participant Population: Patients (≥18 years) with a history of atherosclerotic cardiovascular disease (ASCVD) and elevated LDL-C (≥70 mg/dL) despite receiving a maximally tolerated dose of statin therapy.[22][24][25]
-
Intervention: Participants were randomized in a 1:1 ratio to receive either:[15]
-
Dosing Schedule: Injections were administered on Day 1, Day 90, and then every 6 months thereafter for the duration of the study (18 months).[15][16][24]
-
-
The percentage change in LDL-C from baseline to Day 510.
-
The time-adjusted percentage change in LDL-C from baseline after Day 90 and up to Day 540.
-
-
Key Assessments: Lipid panels, safety laboratory parameters, and adverse event monitoring were conducted at various visits throughout the study.[25][26]
This standardized protocol was largely consistent across the ORION-9 (patients with heterozygous familial hypercholesterolemia) and ORION-11 (patients with ASCVD or ASCVD risk equivalents) trials, allowing for robust, pooled analyses of the drug's performance.[15][27]
Conclusion
Statins remain the cornerstone of LDL-C management due to their extensive clinical data, oral administration, and cost-effectiveness. However, Inclisiran represents a significant advancement, particularly for patients who are statin-intolerant or unable to reach their LDL-C goals with conventional therapies. Its novel RNAi mechanism offers a potent and sustained LDL-C reduction with a convenient biannual dosing schedule, which may improve long-term adherence.[9][28] The choice between these therapies will depend on individual patient characteristics, including baseline LDL-C levels, cardiovascular risk, tolerance to existing therapies, and healthcare system access.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of statins on the inducible degrader of low-density lipoprotein receptor in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 10. leqviohcp.com [leqviohcp.com]
- 11. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 15. Efficacy and safety of inclisiran in patients with cerebrovascular disease: ORION-9, ORION-10, and ORION-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inclisiran for Heterozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
- 19. Impact of Inclisiran on LDL-C Over 18 months in Patients With ASCVD or Risk-Equivalent - American College of Cardiology [acc.org]
- 20. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. professional.heart.org [professional.heart.org]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. scribd.com [scribd.com]
- 26. professional.heart.org [professional.heart.org]
- 27. hcplive.com [hcplive.com]
- 28. bjcardio.co.uk [bjcardio.co.uk]
Evaluating the Specificity of AS-Inclisiran Sodium for PCSK9 mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) therapeutics has marked a significant milestone in precision medicine. AS-Inclisiran sodium (Inclisiran) stands out as a pioneering example, offering a novel approach to managing hypercholesterolemia by targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). This guide provides an objective comparison of Inclisiran's specificity for PCSK9 mRNA against other PCSK9-targeting alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action: RNA Interference
Inclisiran is a synthetic small interfering RNA (siRNA) that leverages the cell's natural RNAi pathway to prevent the synthesis of the PCSK9 protein.[1][2][3] Its high specificity is achieved through two key features:
-
Targeted Delivery : The sense strand of the double-stranded siRNA is conjugated to a triantennary N-acetylgalactosamine (GalNAc) cluster.[4][5][6] This cluster binds with high affinity to asialoglycoprotein receptors (ASGPRs), which are almost exclusively expressed on the surface of hepatocytes (liver cells).[4][5] This ensures that Inclisiran is preferentially taken up by the liver, the primary site of PCSK9 production.[5]
-
Sequence-Specific Silencing : Once inside the hepatocyte, the antisense strand of Inclisiran is loaded into the RNA-induced silencing complex (RISC).[4][5][6] The RISC is then guided by the antisense strand to bind to the messenger RNA (mRNA) that codes for PCSK9, due to the complementary nature of their nucleotide sequences.[4][6] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation and synthesis of the PCSK9 protein.[1][6][7] By reducing PCSK9 levels, the degradation of low-density lipoprotein receptors (LDLR) is decreased, leading to increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][4]
Comparison with Alternative PCSK9 Inhibitors
The primary alternative to siRNA-based therapy for PCSK9 inhibition is monoclonal antibodies (mAbs), such as Evolocumab and Alirocumab. These agents function through a distinctly different mechanism.
Monoclonal Antibodies (mAbs) : Instead of inhibiting synthesis, mAbs are proteins designed to bind directly to the circulating PCSK9 protein in the bloodstream.[8][9][10] This binding physically blocks PCSK9 from interacting with the LDL receptors on hepatocytes.[10] By preventing this interaction, the mAbs spare the LDL receptors from degradation, allowing them to be recycled back to the cell surface to clear more LDL-C.
The fundamental difference lies in the target: Inclisiran targets the synthesis of PCSK9 at the mRNA level inside the cell, while mAbs target the extracellular protein itself.[1][8]
Performance and Specificity Data
The specificity of Inclisiran is a result of its precise mRNA sequence targeting and liver-directed delivery. Clinical trials have consistently demonstrated its efficacy in reducing PCSK9 and LDL-C levels. While specific data on off-target effects from head-to-head comparative studies are limited in publicly available literature, the design of siRNA therapeutics inherently allows for high specificity. Studies have noted that Inclisiran was designed with a highly specific and stable siRNA sequence to minimize the risk of off-target effects.[8][11] The long-term safety profile from extensive clinical trials has been favorable, with no significant off-target toxicity reported.[8]
| Parameter | This compound | Anti-PCSK9 Monoclonal Antibodies (Evolocumab/Alirocumab) |
| Target | PCSK9 messenger RNA (mRNA)[6] | Circulating PCSK9 Protein[8] |
| Mechanism | RNA interference leading to mRNA degradation and inhibition of synthesis.[1][3] | Direct binding and neutralization of the extracellular protein.[10] |
| Site of Action | Intracellular (Hepatocytes)[1][5] | Extracellular (Bloodstream)[8] |
| PCSK9 Reduction | ~80% sustained reduction.[5] | Potent reduction, but levels may fluctuate between doses. |
| LDL-C Reduction | ~50-52% sustained reduction.[1][5][12][13] | ~60% reduction.[5] |
| Dosing Frequency | Twice-yearly (after initial doses).[4][6] | Every 2 or 4 weeks.[4] |
| Adverse Events | Primarily mild to moderate injection site reactions (e.g., pain, erythema).[14][15] | Generally well-tolerated; potential for injection site reactions, nasopharyngitis.[16] |
Experimental Protocols for Specificity Assessment
Evaluating the specificity of an RNAi therapeutic like Inclisiran involves a multi-faceted approach to identify and quantify potential off-target effects.
1. Computational Prediction:
-
Methodology: Bioinformatics tools are used to screen the entire transcriptome for potential off-target mRNA sequences that have partial complementarity to the Inclisiran siRNA sequence. This initial step identifies a list of potential unintended targets.
2. Transcriptome-Wide Analysis (RNA-Sequencing):
-
Methodology: Hepatocyte cell lines or primary hepatocytes are treated with Inclisiran or a control substance. After treatment, total RNA is extracted and subjected to high-throughput RNA sequencing (RNA-seq). The expression levels of all genes are compared between the treated and control groups. This provides an unbiased, global view of any changes in gene expression, highlighting potential off-target effects if genes other than PCSK9 are significantly downregulated.
3. Quantitative Real-Time PCR (qRT-PCR) Validation:
-
Methodology: To validate the findings from RNA-seq and computational predictions, qRT-PCR is performed. This highly sensitive technique accurately quantifies the mRNA levels of specific, high-priority potential off-target genes to confirm or refute unintended downregulation.
4. In Vitro Cleavage Assay:
-
Methodology: This biochemical assay directly tests the ability of the Inclisiran-loaded RISC to cleave potential off-target mRNA transcripts. A cell-free system containing purified RISC, the Inclisiran siRNA, and the target mRNA is used. Cleavage of the mRNA is then detected, providing direct evidence of an interaction.
Conclusion
This compound demonstrates a high degree of specificity for PCSK9 mRNA, which is foundational to its safety and efficacy profile. This specificity is engineered through a dual mechanism: liver-targeted delivery via GalNAc conjugation and sequence-specific mRNA recognition by the RNAi machinery. Compared to monoclonal antibodies that target the circulating PCSK9 protein, Inclisiran acts upstream by preventing its synthesis, offering a durable, long-lasting effect with a convenient twice-yearly dosing schedule. Rigorous preclinical and clinical evaluations, guided by protocols designed to detect off-target effects, have established Inclisiran as a well-tolerated and highly specific therapeutic agent for lowering LDL-C.
References
- 1. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | PCSK9 inhibitors and inclisiran with or without statin therapy on incident muscle symptoms and creatine kinase: a systematic review and network meta-analysis [frontiersin.org]
- 4. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 5. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 7. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 13. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender [prnewswire.com]
- 14. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Comparative Analysis of AS-Inclisiran Sodium and Other Investigational Lipid-Lowering Therapies
This guide provides a detailed comparison of AS-Inclisiran sodium against other leading investigational therapies for hypercholesterolemia. The analysis focuses on the mechanism of action, efficacy, safety, and the experimental designs of pivotal clinical trials, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics of this compound, Bempedoic acid, and Evinacumab, derived from their respective pivotal clinical trial programs.
| Feature | This compound | Bempedoic acid | Evinacumab |
| Mechanism of Action | Small interfering RNA (siRNA) that inhibits PCSK9 synthesis in the liver.[1][2][3][4] | Oral adenosine triphosphate-citrate lyase (ACLY) inhibitor, reducing cholesterol synthesis upstream of HMG-CoA reductase.[5][6] | Monoclonal antibody that inhibits angiopoietin-like protein 3 (ANGPTL3).[7] |
| LDL-C Reduction | ~50-54% reduction at 17 months (in addition to other lipid-lowering therapies).[8][9] | ~17-28.5% reduction, depending on background therapy and patient population.[10][11] | ~47-49% reduction at 24 weeks in patients with Homozygous Familial Hypercholesterolemia (HoFH).[12] |
| Administration | Subcutaneous injection, twice-yearly after initial doses at day 1 and 90.[13] | Oral, 180 mg once daily.[6][14] | Intravenous infusion, 15 mg/kg every 4 weeks.[15][16] |
| Key Adverse Events | Injection-site reactions (generally mild and transient).[9][17][18] | Increased risk of hyperuricemia, gout, and cholelithiasis.[19][20][21] | Nasopharyngitis, influenza-like illness, dizziness, and potential for infusion reactions.[22][23] |
Experimental Protocols: Pivotal Clinical Trials
The efficacy and safety of these therapies were established in robust clinical trial programs. Below are the methodologies for their key Phase III studies.
1. This compound (ORION Program)
-
Trials: ORION-9, ORION-10, and ORION-11.[8]
-
Objective: To evaluate the efficacy, safety, and tolerability of inclisiran in patients with Heterozygous Familial Hypercholesterolemia (HeFH), Atherosclerotic Cardiovascular Disease (ASCVD), or ASCVD risk equivalents with elevated LDL-C despite maximally tolerated statin therapy.[8][24]
-
Study Design: These were multicenter, double-blind, randomized, placebo-controlled, 18-month studies.[8]
-
Patient Population:
-
Intervention: Patients were randomized (1:1) to receive either subcutaneous inclisiran sodium (300 mg) or placebo. Doses were administered on day 1, day 90, and then every 6 months until day 450.[24][25]
-
Primary Endpoints: The primary efficacy endpoints were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline between day 90 and day 540.[9]
2. Bempedoic acid (CLEAR Program)
-
Trial: CLEAR Outcomes.[6]
-
Objective: To assess the effect of bempedoic acid on major adverse cardiovascular events in patients with or at high risk for cardiovascular disease who were unable to tolerate statins.[6][26]
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[6]
-
Patient Population: The trial enrolled 13,970 patients who were statin-intolerant.[6][14] Approximately 70% were for secondary prevention and 30% for primary prevention, with a mean baseline LDL-C of 139 mg/dL.[6]
-
Intervention: Patients were randomized (1:1) to receive bempedoic acid (180 mg daily) or placebo, in addition to their existing lipid-lowering therapies.[6][26]
-
Primary Endpoint: The primary endpoint was a four-component composite of major adverse cardiovascular events: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[27][28]
3. Evinacumab (ELIPSE Program)
-
Trial: ELIPSE HoFH.[15]
-
Objective: To evaluate the efficacy and safety of evinacumab in patients with Homozygous Familial Hypercholesterolemia (HoFH).[15][16]
-
Study Design: A Phase 3, double-blind, placebo-controlled trial.[12][15]
-
Patient Population: 65 patients with HoFH who were receiving stable, maximally tolerated lipid-lowering therapies but still had elevated LDL-C levels. The mean baseline LDL-C was approximately 255 mg/dL.[15]
-
Intervention: Patients were randomized (2:1) to receive intravenous evinacumab (15 mg per kilogram of body weight) or placebo every 4 weeks for 24 weeks.[15]
-
Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline at week 24.[15]
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: this compound
The diagram below illustrates the RNA interference (RNAi) mechanism of this compound.
References
- 1. siRNA drug Leqvio (inclisiran) to lower cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 3. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]
- 4. Inclisiran - Wikipedia [en.wikipedia.org]
- 5. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 6. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]
- 7. newatlas.com [newatlas.com]
- 8. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ccjm.org [ccjm.org]
- 15. uspharmacist.com [uspharmacist.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effectiveness and safety of Inclisiran in hyperlipidemia treatment: An overview of systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bempedoic acid safety analysis: Pooled data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety of bempedoic acid in patients at high cardiovascular risk and with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. mdnewsline.com [mdnewsline.com]
- 24. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 27. youtube.com [youtube.com]
- 28. primarycarenotebook.com [primarycarenotebook.com]
Independent Replication of AS-Inclisiran Sodium: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AS-Inclisiran sodium's performance with alternative therapies, supported by a comprehensive review of published experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of this novel therapeutic agent.
Comparative Efficacy in Lowering LDL-C
This compound has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels in clinical trials. The following tables summarize the quantitative data from key studies, comparing its performance against other prominent lipid-lowering therapies, including PCSK9 monoclonal antibodies (evolocumab and alirocumab) and statins.
| Product | Clinical Trial(s) | Patient Population | Dosage Regimen | Mean LDL-C Reduction (%) | Key Findings |
| This compound | ORION-9, ORION-10, ORION-11 | Heterozygous Familial Hypercholesterolemia (HeFH), Atherosclerotic Cardiovascular Disease (ASCVD), and ASCVD risk equivalents | 300 mg subcutaneously on day 1, day 90, and then every 6 months | ~50% | Consistently reduced LDL-C by approximately 50% across various high-risk patient populations on maximally tolerated statin therapy.[1][2][3] |
| Evolocumab | FOURIER | Patients with established ASCVD on statin therapy | 140 mg every 2 weeks or 420 mg monthly, subcutaneously | ~59% | Significantly reduced the risk of cardiovascular events in patients with atherosclerotic cardiovascular disease.[4][5] |
| Alirocumab | ODYSSEY OUTCOMES | Patients with recent acute coronary syndrome on high-intensity statin therapy | 75 mg or 150 mg every 2 weeks, subcutaneously (dose adjusted) | ~54.7% (at 48 weeks) | Reduced the risk of recurrent ischemic cardiovascular events in patients who had a recent acute coronary syndrome.[6][7] |
| Atorvastatin | Multiple | Primary and secondary prevention of cardiovascular disease | 10-80 mg daily, orally | 30-60% (dose-dependent) | A well-established statin that effectively lowers LDL-C and reduces the risk of cardiovascular events. |
Head-to-Head and Network Meta-Analysis Data
Direct head-to-head trials are limited, but network meta-analyses provide indirect comparisons of the relative efficacy of these agents.
| Analysis Type | Study | Comparison | Key Findings |
| Network Meta-Analysis | Multiple studies | Inclisiran vs. Evolocumab vs. Alirocumab | Evolocumab and Alirocumab were associated with the largest LDL-C reductions, followed by Inclisiran. However, all three were significantly more effective than placebo. |
| Observational Study | Real-world evidence | Inclisiran vs. Evolocumab vs. Alirocumab | All three agents demonstrated significant LDL-C reductions in a clinical setting, with the magnitude of reduction being comparable. |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are summarized below to provide insight into the experimental design and execution.
This compound (ORION Program)
The ORION clinical trial program evaluated the efficacy and safety of Inclisiran in a broad range of patients with hypercholesterolemia.
-
ORION-9: This Phase 3, placebo-controlled, double-blind, randomized trial assessed the efficacy of Inclisiran in 482 patients with HeFH and elevated LDL-C despite maximally tolerated statin therapy.[1]
-
Intervention: Patients were randomized 1:1 to receive either 300 mg of Inclisiran sodium or placebo via subcutaneous injection on day 1, day 90, and every 6 months thereafter for 18 months.[1]
-
Primary Endpoints: The co-primary endpoints were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.[1]
-
-
ORION-10 & ORION-11: These were Phase 3, placebo-controlled, double-blind, randomized trials that evaluated Inclisiran in patients with ASCVD (ORION-10) and ASCVD or ASCVD risk equivalents (ORION-11) with elevated LDL-C.
-
Intervention: Similar to ORION-9, patients received either Inclisiran or placebo at day 1, day 90, and then every 6 months.
-
Primary Endpoints: The primary endpoints were consistent with the ORION-9 trial, focusing on the percentage change in LDL-C at day 510 and the time-adjusted change from day 90 to day 540.
-
Evolocumab (FOURIER Trial)
The FOURIER trial was a multinational, randomized, double-blind, placebo-controlled trial that assessed the clinical efficacy and safety of evolocumab in patients with established cardiovascular disease.[4]
-
Intervention: 27,564 patients were randomized to receive either evolocumab (140 mg every two weeks or 420 mg monthly) or placebo subcutaneously.[5]
-
Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[5]
Alirocumab (ODYSSEY OUTCOMES Trial)
The ODYSSEY OUTCOMES trial was a multicenter, randomized, double-blind, placebo-controlled trial that evaluated the effect of alirocumab on cardiovascular outcomes in patients who had a recent acute coronary syndrome.[6][7]
-
Intervention: 18,924 patients were randomized to receive either alirocumab (75 mg or 150 mg every 2 weeks, with dose adjustment) or placebo subcutaneously.[7]
-
Primary Endpoint: The primary end point was a composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.[7]
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental processes, the following diagrams have been generated.
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow of the ORION Phase 3 clinical trials.
Caption: Logical relationship from mechanism to clinical outcome for AS-Inclisiran.
References
- 1. professional.heart.org [professional.heart.org]
- 2. Clinical implications and outcomes of the ORION Phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 5. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo | tctmd.com [tctmd.com]
- 6. rxfiles.ca [rxfiles.ca]
- 7. 2minutemedicine.com [2minutemedicine.com]
A Comparative Analysis of the Duration of Action of AS-Inclisiran Sodium and Other siRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of AS-Inclisiran sodium with other commercially available siRNA therapeutics. The information is compiled from publicly available clinical trial data and is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these innovative medicines.
Comparative Duration of Action of siRNA Therapeutics
The following table summarizes the quantitative data on the duration of action for this compound and other selected siRNA drugs. This data is derived from their respective pivotal clinical trials.
| siRNA Therapeutic | Trade Name | Target Gene | Indication | Dosing Regimen | Time to Maximum Effect | Sustained Duration of Action | Key Clinical Trial(s) |
| Inclisiran | Leqvio® | PCSK9 | Hypercholesterolemia | 300 mg subcutaneous injection initially, at 3 months, then every 6 months[1][2] | ~14-60 days for significant LDL-C reduction[1] | LDL-C reduction sustained for at least 6 months after two doses[1][3]. The ORION-3 open-label extension study showed sustained LDL-C reduction over 4 years with twice-yearly dosing[4]. | ORION program[1][3][4][5] |
| Patisiran | Onpattro® | Transthyretin (TTR) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis | 0.3 mg/kg intravenous infusion every 3 weeks[6] | ~10-14 days for ~80% TTR reduction[7] | Sustained TTR reduction observed over 18 months of treatment[7][8]. | APOLLO, APOLLO-B[6][8][9] |
| Givosiran | Givlaari® | Aminolevulinate Synthase 1 (ALAS1) | Acute Hepatic Porphyria (AHP) | 2.5 mg/kg subcutaneous injection once monthly[10][11] | Rapid, dose-dependent reduction in ALA and PBG | Sustained reductions in ALA and PBG and clinical benefits observed over 36 months[12][13]. | ENVISION[10][11][12][14] |
| Lumasiran | Oxlumo® | Glycolate Oxidase (GO) | Primary Hyperoxaluria Type 1 (PH1) | Monthly loading doses followed by quarterly maintenance doses (weight-based) | Significant reduction in urinary oxalate observed at month 3 | Sustained reductions in urinary and plasma oxalate levels observed for up to 36 months[15][16]. | ILLUMINATE program[15][17][18][19] |
| Vutrisiran | Amvuttra® | Transthyretin (TTR) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis with Polyneuropathy | 25 mg subcutaneous injection once every 3 months[20][21] | Rapid and sustained TTR reduction | Improvements in neuropathy impairment and quality of life maintained through 18 months[22]. The HELIOS-B trial showed benefits up to 42 months[23][24]. | HELIOS-A, HELIOS-B[20][21][22][23][24] |
Experimental Protocols
The assessment of the duration of action for these siRNA therapeutics relies on robust clinical trial designs and specific biomarker measurements. Below are generalized methodologies based on the cited clinical trial programs.
General Clinical Trial Design for Assessing Duration of Action
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies.[1][6][10] Following the initial controlled period, many studies include an open-label extension (OLE) phase where all participants receive the active drug, allowing for the assessment of long-term efficacy and safety.[4][8][12]
-
Patient Population: Participants are recruited based on specific inclusion and exclusion criteria relevant to the disease indication. For instance, the ORION trials for inclisiran enrolled patients with atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents and elevated LDL-C despite maximally tolerated statin therapy.[1]
-
Dosing and Administration: The siRNA therapeutic or a matching placebo is administered according to a pre-defined schedule (e.g., subcutaneous injection or intravenous infusion).[1][6][10][20]
-
Endpoint Assessment: The primary efficacy endpoints are typically the percentage change from baseline in the level of the target protein or a key biomarker at a specific time point. Secondary endpoints often include the time-averaged change over a longer period and clinical outcomes.[1][4][10][25]
-
Follow-up: Patients are followed for an extended period, with regular assessments of the target biomarker, safety, and clinical outcomes to determine the duration of the therapeutic effect.[4][8][12]
Biomarker Measurement Methodologies
The duration of action is primarily determined by measuring the levels of the target protein or its downstream biomarkers over time.
-
PCSK9 (for Inclisiran): Plasma concentrations of proprotein convertase subtilisin/kexin type 9 (PCSK9) are typically measured using a validated enzyme-linked immunosorbent assay (ELISA).[26][27] This method allows for the quantification of total circulating PCSK9. The downstream effect on low-density lipoprotein cholesterol (LDL-C) is also a critical measure of efficacy and duration.[1]
-
Transthyretin (TTR) (for Patisiran and Vutrisiran): Serum TTR concentrations are measured using a validated immunoturbidimetric assay.[28] This method quantifies the level of circulating TTR protein, the reduction of which is the therapeutic goal.
-
Aminolevulinic Acid (ALA) and Porphobilinogen (PBG) (for Givosiran): The pharmacodynamic effects of givosiran are assessed by measuring the levels of ALA and PBG in the urine.[10] These measurements are typically normalized to urinary creatinine levels to account for variations in urine concentration.
-
Glycolate and Oxalate (for Lumasiran): The efficacy of lumasiran is determined by measuring the levels of glycolate and oxalate in the urine and plasma. Urinary oxalate is often measured from a 24-hour urine collection and normalized to body surface area.[19] Spectrophotometric and chromatographic methods are used for the quantification of these metabolites.[29][30][31][32]
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Inclisiran in PCSK9 Inhibition.
Caption: General Experimental Workflow for Assessing siRNA Duration of Action.
References
- 1. dicardiology.com [dicardiology.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Inclisiran for the treatment of cardiovascular disease: the ORION clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. novartis.com [novartis.com]
- 6. hcplive.com [hcplive.com]
- 7. Patisiran in hATTR Amyloidosis: Six-Month Latency Period before Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alnylam Pharmaceuticals Press Release | May 20, 2023 | Alnylam Presents 18-Month Results from the APOLLO-B Phase 3 Study of Patisiran in Patients with ATTR Amyloidos [investors.alnylam.com]
- 9. Alnylam Pharmaceuticals Press Release | Oct 25, 2023 | Alnylam Announces Publication of Results from APOLLO-B Phase 3 Study of Patisiran in Patients with the Cardiom [investors.alnylam.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ENVISION: A Study to Evaluate the Efficacy and Safety of Givosiran (ALN-AS1) in Patients With Acute Hepatic Porphyrias (AHP) [ctv.veeva.com]
- 12. iris.unimore.it [iris.unimore.it]
- 13. Long-term follow-up of givosiran treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alnylam Pharmaceuticals Press Release | Jun 30, 2020 | Alnylam Reports New 12-Month Interim Data From the ENVISION Phase 3 Study of Givosiran in Acute Hepatic Porphy [investors.alnylam.com]
- 15. auajournals.org [auajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efficacy and safety of lumasiran for infants and young children with primary hyperoxaluria type 1: 30-month analysis of the phase 3 ILLUMINATE-B trial [frontiersin.org]
- 18. Randomized Clinical Trial on the Long-Term Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alnylam.com [alnylam.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Alnylam Pharmaceuticals Press Release | Jan 21, 2022 | Alnylam Presents Positive 18-Month Results from HELIOS-A Phase 3 Study of Investigational Vutrisiran in Patien [investors.alnylam.com]
- 23. xtalks.com [xtalks.com]
- 24. A Study to Evaluate Vutrisiran in Patients With Transthyretin Amyloidosis With Cardiomyopathy - American College of Cardiology [acc.org]
- 25. A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With Cardiomyopathy - American College of Cardiology [acc.org]
- 26. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Utility of Serum Transthyretin as a Prognostic Indicator and Predictor of Outcome in Cardiac Amyloid Disease Associated With Wild-Type Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Urinary glycolate measured by use of (S)-2-hydroxy-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Simple, fast and inexpensive quantification of glycolate in the urine of patients with primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of On-Target and Off-Target Effects of PCSK9 Inhibitors: Monoclonal Antibodies vs. siRNA
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol metabolism, and its inhibition represents a significant advancement in the management of hypercholesterolemia.[1][2] This guide provides a comparative analysis of the on-target and off-target effects of the main classes of PCSK9 inhibitors: the monoclonal antibodies (alirocumab and evolocumab) and the small interfering RNA (siRNA), inclisiran. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data and methodologies.
Mechanisms of Action: A Tale of Two Pathways
While all three drugs target PCSK9, their mechanisms of action are fundamentally different. Alirocumab and evolocumab are fully humanized monoclonal antibodies that bind directly to circulating PCSK9 protein.[3][4] This binding prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. Consequently, the degradation of the LDLR is inhibited, leading to increased recycling of the receptor to the cell surface, enhanced clearance of LDL-cholesterol (LDL-C) from the circulation, and lower plasma LDL-C levels.[3][5][6]
In contrast, inclisiran is a long-acting siRNA that targets the messenger RNA (mRNA) that codes for the PCSK9 protein.[7] It operates via the RNA interference (RNAi) pathway, where it binds to the PCSK9 mRNA precursor, leading to its degradation.[7] This action inhibits the synthesis of the PCSK9 protein within the liver, which in turn increases the number of LDLRs on hepatocytes and lowers circulating LDL-C levels.[4][7]
On-Target Efficacy: A Comparative Overview
The primary on-target effect of all three inhibitors is the reduction of LDL-C. Clinical trials have consistently demonstrated their potent lipid-lowering capabilities.
Table 1: Comparative On-Target Efficacy on Lipid Parameters
| Parameter | Evolocumab | Alirocumab | Inclisiran |
| LDL-C Reduction | ~60-63%[1][7] | ~55-62%[1][7] | ~50-53%[1][7] |
| Non-HDL-C Reduction | Significant reduction | Significant reduction | ~47%[5] |
| Apolipoprotein B (ApoB) Reduction | Significant reduction | Significant reduction | ~43%[5] |
| Lipoprotein(a) [Lp(a)] Reduction | ~25-30%[5] | ~25-30%[5] | Significant reduction[7] |
| Triglyceride (TG) Reduction | ~10-15%[5] | ~10-15% | Significant reduction[7] |
| HDL-C Increase | ~5-10%[5] | ~5-10% | N/A |
Data compiled from multiple meta-analyses and clinical trials.[1][5][7]
Cardiovascular outcome trials have shown that the substantial LDL-C reduction from monoclonal antibodies translates into a reduced risk of major adverse cardiovascular events.[6][7] The cardiovascular outcome trial for inclisiran is ongoing, with completion expected around 2026.[1]
Off-Target Effects and Safety Profiles
While highly effective, the potential for off-target effects is a critical consideration in drug development. The different modalities of these inhibitors—protein-binding versus RNA interference—give rise to distinct theoretical and observed off-target profiles.
Overall, all three drugs are considered to have favorable safety profiles.[7][8][9] A real-world evidence study comparing inclisiran to the monoclonal antibodies found that inclisiran had higher reported incidences of gastrointestinal, musculoskeletal, and renal/urinary disorders, but fewer vision disorders and administration site reactions.[10]
Table 2: Comparative Safety and Tolerability Profiles
| Adverse Event | Evolocumab | Alirocumab | Inclisiran |
| Most Common AEs | Nasopharyngitis, upper respiratory tract infection, influenza-like illness, back pain.[9][11] | Nasopharyngitis, influenza-like illness, myalgia, headache.[9][11] | Injection site reaction (mild to moderate, transient), joint disorders, urinary tract issues.[1][10] |
| Injection Site Reactions | Infrequently reported.[9] | Infrequently reported.[9] | Most common adverse effect, though generally mild and transient.[1] |
| Neurocognitive Events | No significant increase compared to placebo.[12][13] | No significant increase compared to placebo.[13] | No major serious adverse events reported.[1] |
| New-Onset Diabetes | No significant increase compared to placebo.[12] | No significant increase compared to placebo. | N/A |
| Immunogenicity | Low potential. | Low potential. | N/A |
Data compiled from clinical trials and real-world pharmacovigilance databases.[1][9][10][11]
Experimental Protocols for Assessing On-Target and Off-Target Effects
Rigorous experimental evaluation is essential to characterize the full activity profile of these inhibitors.
The primary on-target effect, LDL-C reduction, is typically measured through standard clinical chemistry assays.
-
Protocol: Lipid Panel Analysis
-
Sample Collection: Collect whole blood samples from subjects at baseline and specified time points post-dosing.
-
Sample Processing: Separate serum or plasma via centrifugation.
-
Measurement: Use automated clinical chemistry analyzers to measure total cholesterol, HDL-C, and triglycerides.
-
Calculation: Calculate LDL-C using the Friedewald formula (for triglycerides <400 mg/dL) or by direct measurement methods.
-
Analysis: Compare post-treatment lipid levels to baseline to determine the percentage reduction.
-
The methodologies for assessing off-target effects differ significantly between monoclonal antibodies and siRNA therapeutics.
-
Protocol for Monoclonal Antibodies (Evolocumab/Alirocumab): The primary concern is unintended cross-reactivity with other proteins.
-
Immunoprecipitation-Mass Spectrometry (IP-MS):
-
Incubate the therapeutic antibody with human cell lysates or plasma.
-
Use protein A/G beads to "pull down" the antibody and any bound proteins.
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This can reveal specific off-target interactors.[14]
-
-
Protein Microarrays:
-
Screen the antibody against arrays containing thousands of human proteins expressed in their native configuration.[15]
-
Detect binding using a fluorescently labeled secondary antibody. This provides a broad, high-throughput assessment of specificity.
-
-
Tissue Cross-Reactivity (TCR) Studies:
-
-
Protocol for siRNA (Inclisiran): The main off-target concern for siRNAs is "miRNA-like" or "seed-mediated" effects, where the siRNA guide strand binds to partially complementary sequences in the 3' untranslated regions (UTRs) of unintended mRNAs, leading to their translational repression or degradation.[17][18][19]
-
Whole Transcriptome Analysis (RNA-Seq):
-
Treat relevant cells (e.g., primary human hepatocytes) with the siRNA.
-
Extract total RNA and perform high-throughput sequencing (RNA-Seq).
-
Conduct differential gene expression analysis to identify all downregulated transcripts.
-
-
Bioinformatic Seed-Region Analysis:
-
Identify the "seed sequence" (nucleotides 2-8) of the siRNA guide strand.[17][20]
-
Computationally scan the 3' UTRs of all downregulated genes identified in the RNA-Seq data for matches to the seed sequence.
-
Use statistical algorithms (e.g., Sylamer, SeedMatchR) to determine if there is a statistically significant enrichment of seed matches in the downregulated gene set compared to a background set of non-regulated genes.[19][21] This provides strong evidence for seed-mediated off-target effects.
-
-
Conclusion
The development of PCSK9 inhibitors marks a paradigm shift in lipid-lowering therapy. Monoclonal antibodies (evolocumab and alirocumab) and siRNA (inclisiran) have demonstrated profound on-target efficacy in reducing LDL-C, albeit through distinct molecular mechanisms. Evolocumab currently appears to be the most effective in percentage-based LDL-C reduction.[1]
Their safety profiles are favorable, with different but manageable adverse event profiles. The potential off-target effects are modality-specific, with monoclonal antibodies requiring assessment for protein cross-reactivity and siRNAs needing evaluation for seed-mediated effects on unintended transcripts. The choice between these agents in a clinical or developmental context may be guided by factors including dosing frequency, specific patient lipid profiles, and long-term safety data as it continues to emerge. A thorough understanding of their comparative on-target and off-target profiles, assessed through robust experimental protocols, is crucial for the continued development and optimal application of these powerful therapeutic agents.
References
- 1. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. dynamedex.com [dynamedex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PCSK9 targeting therapies for familial hypercholesterolaemia: a meta-analysis of efficacy on lipid biomarkers and safety in adults and children across 23 RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. biopharmadive.com [biopharmadive.com]
- 17. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 18. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. scitepress.org [scitepress.org]
- 21. Detecting microRNA binding and siRNA off-target effects from expression data. [repository.cam.ac.uk]
Safety Operating Guide
Proper Disposal of Inclisiran Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Inclisiran sodium in a laboratory setting. The procedures outlined are designed to ensure the safety of personnel and minimize environmental impact, aligning with standard practices for non-hazardous pharmaceutical waste.
Inclisiran sodium, a small interfering RNA (siRNA) therapeutic, is not classified as a hazardous substance according to its Safety Data Sheet (SDS). However, as with all pharmaceutical compounds, specific disposal procedures should be followed to prevent environmental contamination. Unused or waste Inclisiran sodium should not be disposed of in standard trash or down the drain.[1][2]
Core Principles of Inclisiran Sodium Disposal
The disposal of Inclisiran sodium should adhere to the following core principles:
-
Segregation: Keep Inclisiran sodium waste separate from hazardous chemical waste, sharps waste, and general laboratory trash.[3]
-
Labeling: All waste containers must be clearly and accurately labeled.
-
Containment: Use appropriate, sealed containers to prevent leaks and spills.
-
Compliance: All disposal activities must comply with local, state, and federal regulations for non-hazardous pharmaceutical waste.[1]
Disposal Procedures for Inclisiran Sodium Waste
The following table summarizes the recommended disposal procedures for different forms of Inclisiran sodium waste in a research laboratory.
| Waste Type | Recommended Container | Disposal Procedure |
| Unused/Expired Inclisiran Sodium (Powder or Solution) | Clearly labeled, sealed, leak-proof container (e.g., a screw-cap bottle). | 1. Collect all unused or expired Inclisiran sodium in a designated, sealed container. 2. Label the container as "Non-Hazardous Pharmaceutical Waste: Inclisiran Sodium". 3. Store in a secure, designated area away from incompatible materials. 4. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed pharmaceutical waste contractor. The primary method of disposal is incineration.[3] |
| Contaminated Labware (e.g., pipette tips, tubes, vials) | Puncture-resistant sharps container or a designated, lined cardboard box for non-sharp items. | 1. Place all contaminated sharps directly into a designated sharps container. 2. Collect non-sharp contaminated labware in a clearly labeled container lined with a plastic bag. 3. Label the container as "Non-Hazardous Pharmaceutical Waste". 4. Once full, seal the container and arrange for disposal via your institution's waste management program, typically incineration.[4] |
| Empty Inclisiran Sodium Vials/Packaging | Regular laboratory trash or recycling, after decontamination. | 1. Ensure vials are empty with no residual liquid. 2. Deface or remove all labels containing product information to prevent misuse. 3. Dispose of the empty, de-labeled containers in the appropriate laboratory trash or recycling stream as per institutional guidelines.[5] |
| Spill Cleanup Materials | Sealed, labeled waste bag or container. | 1. Absorb spills with an inert material (e.g., vermiculite, sand). 2. Collect all contaminated materials in a sealed bag or container. 3. Label the container as "Non-Hazardous Pharmaceutical Waste: Spill Cleanup". 4. Dispose of through your institution's EHS-approved waste stream. |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical inactivation of Inclisiran sodium or other siRNA therapeutics for disposal purposes. The stability of these molecules makes chemical degradation in a standard laboratory setting challenging and potentially hazardous. The recommended best practice for rendering these materials non-retrievable is high-temperature incineration through a licensed waste management facility.
Logical Workflow for Inclisiran Sodium Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Inclisiran sodium waste in a laboratory setting.
Caption: Workflow for the proper disposal of Inclisiran sodium waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
